molecular formula C13H20N2O B1422971 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol CAS No. 1249893-43-3

2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol

Numéro de catalogue: B1422971
Numéro CAS: 1249893-43-3
Poids moléculaire: 220.31 g/mol
Clé InChI: OFTPWUUIHZKGMS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol is a chemical compound of interest in pharmacological and organic chemistry research. This molecule features a phenylethanol scaffold linked to a 2-methylpiperazine ring, a structural motif present in compounds with significant biological activity . Piperazine derivatives are extensively investigated for their versatile roles in medicinal chemistry, particularly as key structural components in psychoactive substances and other pharmacologically active molecules . For instance, 1-(2-methoxyphenyl)piperazine is a known precursor in the synthesis of therapeutic agents , and the piperazine ring is a common building block in drug discovery . The specific stereochemistry of the chiral centers in this molecule may influence its biological interaction and properties, making it a subject for stereoselective synthesis and study . Researchers may explore this compound as a synthetic intermediate or as a structural analog in the development of new receptor ligands. Its potential mechanism of action, if pharmacologically active, would likely involve interaction with neurological receptors, similar to other piperazine-containing compounds . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Propriétés

IUPAC Name

2-(2-methylpiperazin-1-yl)-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-11-9-14-7-8-15(11)10-13(16)12-5-3-2-4-6-12/h2-6,11,13-14,16H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTPWUUIHZKGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Pharmacokinetic profiling of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Pharmacokinetic Profiling of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol: A Technical Guide for Preclinical Evaluation

Executive Summary & Structural Rationale

In modern small molecule drug discovery, the early and rigorous characterization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to preventing late-stage clinical attrition[1]. The compound 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol (CAS: 1249893-43-3; MW: 220.31 g/mol ) represents a highly versatile synthetic scaffold. Structurally, it features a phenylethanolamine-like backbone fused to a 2-methylpiperazine moiety, making it highly relevant for central nervous system (CNS) and cardiovascular receptor targeting.

As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of this molecule by first deconstructing its physicochemical liabilities:

  • Basic Piperazine Nitrogen (pKa ~9.0): Drives high tissue affinity via lysosomal trapping, predicting a large volume of distribution ( Vdss​ ). It also necessitates acidic chromatographic conditions to maintain protonation during mass spectrometry.

  • Secondary Hydroxyl Group: Acts as a primary liability for Phase II metabolism (UGT-mediated glucuronidation).

  • Phenyl & Piperazine Rings: Susceptible to Phase I Cytochrome P450 (CYP) mediated aromatic hydroxylation and N-dealkylation.

This guide outlines a self-validating, step-by-step preclinical PK profiling strategy, moving from bioanalytical validation to in vitro metabolic stability and in vivo rat pharmacokinetics.

Analytical Methodology: LC-MS/MS Bioanalysis

Before any biological matrix can be evaluated, a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method must be developed in strict accordance with the FDA Bioanalytical Method Validation Guidance (2018) [2].

Causality Check: Why Protein Precipitation (PPT)? Given the highly basic and polar nature of the piperazine ring, traditional Liquid-Liquid Extraction (LLE) often yields poor recovery unless the matrix pH is aggressively adjusted (>11). PPT using organic solvents effectively crashes plasma proteins while keeping the basic analyte highly soluble in the aqueous-organic supernatant.

Step-by-Step Plasma Extraction Protocol
  • Sample Aliquoting: Transfer 50 µL of calibration standard, Quality Control (QC), or unknown plasma sample into a 96-well plate.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing an appropriate Internal Standard (IS) (e.g., a deuterated analog or labetalol at 50 ng/mL). Rationale: The 1:3 plasma-to-organic ratio disrupts the dielectric constant of the solution, ensuring >99% protein precipitation.

  • Mixing & Centrifugation: Vortex the plate for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to a clean plate and dilute with 100 µL of ultra-pure water to match the initial mobile phase conditions, preventing chromatographic peak distortion.

  • LC-MS/MS Parameters:

    • Column: Waters XBridge C18 (2.1 × 50 mm, 3.5 µm) – chosen for its stability with basic compounds.

    • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in ACN. Rationale: Formic acid ensures the piperazine nitrogens remain fully protonated, maximizing ionization efficiency in the Electrospray Ionization (ESI) positive mode.

    • Detection: MRM transition m/z 221.1 [M+H]+ m/z 113.1 (corresponding to the cleavage of the phenylethanol moiety).

In Vitro Metabolic Stability (Human Liver Microsomes)

To predict the hepatic intrinsic clearance ( CLint​ ) of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol, we utilize Human Liver Microsomes (HLM). This subcellular fraction is the gold standard for evaluating Phase I CYP450 kinetics[3].

Causality Check: Why use a 1 µM substrate concentration and 0.5 mg/mL protein? Using a low substrate concentration ensures the reaction operates well below the Michaelis-Menten constant ( Km​ ), maintaining first-order linear kinetics required for accurate CLint​ calculation. Limiting protein to 0.5 mg/mL prevents the lipophilic drug from non-specifically binding to microsomal lipids, which would artificially lower the free fraction ( fu,mic​ ) and underestimate clearance.

Step-by-Step HLM Assay Protocol
  • Incubation Mixture Preparation: In a 96-well plate, combine 0.5 mg/mL HLM protein, 1 µM of the test compound, and 3.3 mM MgCl2​ in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to reach thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH (the obligate cofactor for CYP enzymes).

  • Kinetic Sampling: At precise time intervals (0, 5, 15, 30, 45, and 60 minutes), withdraw a 50 µL aliquot and immediately dispense it into 150 µL of ice-cold quench solution (ACN + IS) to halt enzymatic activity.

  • Analysis: Centrifuge the quenched samples and analyze the supernatant via the validated LC-MS/MS method. Calculate the in vitro half-life ( t1/2​ ) from the log-linear slope of compound depletion.

In Vivo Pharmacokinetic Study Design

To bridge in vitro data to whole-body physiology, an in vivo rat PK study is conducted. Intravenous (IV) and oral (PO) arms are utilized to calculate absolute bioavailability ( F% ) and understand systemic clearance mechanisms[4].

Step-by-Step Rat PK Protocol
  • Animal Preparation: Utilize male Sprague-Dawley rats (250-300g) surgically implanted with jugular vein catheters to allow stress-free, serial blood sampling without anesthesia.

  • Dose Formulation & Administration:

    • Group 1 (IV): 1 mg/kg administered via the tail vein. Formulation: 5% DMSO, 10% Solutol HS15, 85% Saline. Rationale: IV formulations must be perfectly clear solutions to prevent micro-embolisms.

    • Group 2 (PO): 5 mg/kg administered via oral gavage. Formulation: 0.5% Methylcellulose in water (suspension is acceptable for PO).

  • Serial Blood Sampling: Collect 200 µL of blood into K2​EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Centrifuge immediately to harvest plasma.

  • Non-Compartmental Analysis (NCA): Quantify plasma concentrations via LC-MS/MS. Use PK software (e.g., Phoenix WinNonlin) to calculate clearance ( CL ), volume of distribution ( Vdss​ ), and half-life ( t1/2​ ).

Data Presentation: Predicted PK Parameters

Based on the structural pharmacophores of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol, Table 1 summarizes the expected quantitative PK parameters derived from the aforementioned protocols.

Table 1: Simulated Preclinical PK Parameters for 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol

ParameterPredicted ValueScientific Rationale
HLM CLint​ ~45 µL/min/mgModerate clearance driven by CYP-mediated N-dealkylation of the piperazine ring and Phase II glucuronidation.
Rat Vdss​ (IV) 4.5 L/kgHigh volume of distribution due to lipophilicity and lysosomal trapping of the basic amine (pKa ~9.0).
Rat CL (IV) 35 mL/min/kgModerate systemic clearance, approximating 60% of rat hepatic blood flow.
Rat t1/2​ (IV) 2.5 hoursHalf-life is extended despite moderate clearance due to the large volume of distribution ( t1/2​=0.693×Vdss​/CL ).
Bioavailability ( F% ) ~40%Moderate oral bioavailability limited by hepatic first-pass metabolism at the secondary alcohol.

Preclinical PK Screening Workflow Visualization

The following diagram maps the self-validating logical flow of the PK profiling strategy, from bioanalytical setup through in vivo analytics.

PK_Workflow cluster_0 Phase 1: Bioanalysis cluster_1 Phase 2: In Vitro ADME cluster_2 Phase 3: In Vivo PK cluster_3 Phase 4: Analytics Compound 2-(2-Methylpiperazin-1-yl) -1-phenylethan-1-ol (Target Scaffold) LCMS LC-MS/MS Method Validation Compound->LCMS Extraction Plasma/Matrix Extraction (PPT) LCMS->Extraction HLM HLM Stability Assay (CL_int Prediction) Extraction->HLM MetID Metabolite ID (Phase I/II) HLM->MetID RatPK Rat IV/PO Dosing (1 & 5 mg/kg) MetID->RatPK Sampling Serial Blood Sampling (0 - 24h) RatPK->Sampling NCA Non-Compartmental Analysis (NCA) Sampling->NCA Parameters PK Parameters (CL, Vdss, F%) NCA->Parameters

Caption: Sequential preclinical PK profiling workflow for 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol.

References

  • Introduction to small molecule drug discovery and preclinical development. Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMgjnaGkujeBLnCq9l3d3bKMVkXnYBx-go9k4qu_1peNWXNLG_UsYjmdSFRMj5qShIG3_oElZuW4h2Rdi1auIYmD2UwbFx2HWAHxDeJACYYj1EvX8ULZevo5EpeBe-7f57SVH_RvHsPpVhjJcq1NOelxaJJcucKy6nPcfmgUt1gwl6zNN4wGNm1arOxWfuBmhZxGaW0OF9]
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Sources

An In-depth Technical Guide on the Crystal Structure and Stereochemistry of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the methodologies and analytical techniques required to elucidate the crystal structure and stereochemistry of the novel compound, 2-(2-methylpiperazin-1-yl)-1-phenylethan-1-ol. As a molecule of interest in medicinal chemistry, a thorough understanding of its three-dimensional architecture is paramount for structure-activity relationship (SAR) studies and rational drug design. While specific crystallographic data for this exact molecule is not yet publicly available, this document will serve as a detailed roadmap for researchers, outlining the necessary experimental workflows, from synthesis to full structural characterization, by drawing upon established principles and data from structurally related compounds.

Introduction: The Significance of Phenyl-Piperazine Ethanol Scaffolds

The 2-(piperazin-1-yl)-1-phenylethan-1-ol moiety is a key pharmacophore found in a variety of biologically active compounds. The piperazine ring is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties.[1][2][3] The phenylethanolamine backbone is also a well-established structural motif in numerous pharmaceuticals and neurotransmitters, recognized for its interaction with various receptors.[4] The combination of these two fragments in 2-(2-methylpiperazin-1-yl)-1-phenylethan-1-ol suggests a high potential for biological activity, possibly targeting the central nervous system or cardiovascular system, similar to other phenylpiperazine derivatives.[5][6][7]

The introduction of a methyl group on the piperazine ring at the 2-position, along with the chiral center at the benzylic alcohol, introduces significant stereochemical complexity. This results in the potential for multiple diastereomers and enantiomers, each of which could exhibit distinct pharmacological profiles.[3][8] Therefore, unambiguous determination of both the relative and absolute stereochemistry is a critical step in the development of this compound for any therapeutic application.

Synthesis and Purification

The synthesis of 2-(2-methylpiperazin-1-yl)-1-phenylethan-1-ol can be achieved through a nucleophilic substitution reaction between styrene oxide and 2-methylpiperazine. This reaction will generate a racemic mixture of diastereomers.

Experimental Protocol: Synthesis of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol

  • Reaction Setup: To a solution of 2-methylpiperazine (1.0 eq) in a suitable solvent such as methanol or ethanol, add styrene oxide (1.1 eq) dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water to remove any unreacted 2-methylpiperazine.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to isolate the desired product. The product will be a mixture of diastereomers.

Crystallographic Analysis: Unveiling the Solid-State Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[9] This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's stability and potential interactions with biological targets.

Crystallization

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallographic analysis.[10] For a molecule like 2-(2-methylpiperazin-1-yl)-1-phenylethan-1-ol, which is likely to be a viscous oil or a low-melting solid at room temperature, several crystallization techniques should be explored.

Table 1: Recommended Crystallization Techniques

TechniqueDescription
Slow Evaporation A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.
Vapor Diffusion A concentrated solution of the compound is allowed to equilibrate with a vapor of a less soluble solvent, inducing crystallization.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.[10]

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[10]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².[11]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography cluster_stereochem Stereochemical Analysis synthesis Synthesis of Racemic Mixture purification Column Chromatography synthesis->purification crystallization Crystal Growth purification->crystallization nmr_analysis NMR Spectroscopy purification->nmr_analysis chiral_hplc Chiral HPLC purification->chiral_hplc data_collection Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution

Caption: Experimental workflow for the characterization of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol.

Stereochemical Elucidation: Defining the Chiral Centers

The presence of two chiral centers in 2-(2-methylpiperazin-1-yl)-1-phenylethan-1-ol gives rise to two pairs of enantiomers (diastereomers). Determining the relative and absolute stereochemistry is crucial for understanding its biological activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of a molecule. For 2-(2-methylpiperazin-1-yl)-1-phenylethan-1-ol, ¹H and ¹³C NMR will confirm the basic structure. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, will be essential for assigning all proton and carbon signals.

The relative stereochemistry can often be determined by analyzing the coupling constants and through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments.[12] The conformation of the piperazine ring, whether it adopts a chair or a boat conformation, can also be investigated using variable temperature NMR studies.[13][14][15]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. A variety of chiral stationary phases are available, and screening different columns and mobile phases will be necessary to achieve baseline separation of the enantiomers of each diastereomer.

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: Screen a range of chiral columns (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase Optimization: Optimize the mobile phase, typically a mixture of hexane and isopropanol with a small amount of an amine additive like diethylamine, to achieve good separation.

  • Detection: Use a UV detector set to an appropriate wavelength to monitor the elution of the enantiomers.

  • Quantification: The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers.

Potential Biological Significance and Future Directions

Derivatives of phenylethanolamine and piperazine have shown a wide range of pharmacological activities.[5][6][7][16] The structural features of 2-(2-methylpiperazin-1-yl)-1-phenylethan-1-ol suggest that it could be a candidate for investigation as a psychoactive agent, a cardiovascular drug, or an antimicrobial agent. A thorough understanding of its crystal structure and stereochemistry is the foundational step for any further drug development efforts. Future work should focus on the separation of the individual stereoisomers and the evaluation of their biological activity to establish a clear structure-activity relationship.

logical_relationship A Molecular Structure B Crystal Structure A->B determines C Stereochemistry A->C defines D Biological Activity B->D influences C->D critically impacts E Drug Development D->E guides

Caption: The relationship between structure, stereochemistry, and drug development.

References

  • Novel choline analog 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol produces sympathoinhibition, hypotension, and antihypertensive effects. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

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  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Center for Biotechnology Information. [Link]

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Predictive In Vitro Toxicity and Cytotoxicity Screening Framework for 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol (CAS: 1249893-43-3) represents a distinct class of piperazine derivatives conjugated with a phenylethanol moiety. In preclinical drug discovery, piperazine pharmacophores are highly valued for their diverse biological activities, serving as backbones for everything from anticancer agents to central nervous system (CNS) modulators and radioprotectants. However, the structural properties that make piperazine derivatives efficacious also predispose them to specific toxicological liabilities, most notably hepatotoxicity, mitochondrial uncoupling, and the induction of oxidative stress[1].

As a Senior Application Scientist, I emphasize that relying on a single endpoint assay to evaluate the safety of a novel piperazine derivative is fundamentally flawed. Piperazine compounds often exhibit complex, time-dependent cellular interactions. For instance, a compound might induce severe mitochondrial depolarization without immediately rupturing the plasma membrane, rendering traditional viability assays misleading if used in isolation.

To establish a scientifically rigorous and trustworthy evaluation, we must deploy an orthogonal, self-validating screening matrix . This whitepaper outlines a multi-tiered in vitro methodology designed specifically for 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol. By combining classical basal cytotoxicity assays (MTT and LDH) with advanced 2[2], we can accurately map the compound's safety profile and elucidate its pre-lethal mechanisms of action.

The Orthogonal Screening Strategy: Causality & Design

Our screening framework is divided into two distinct tiers. The causality behind this design is rooted in the need to differentiate between cytostatic effects (inhibition of growth), metabolic toxicity, and acute necrotic cell death.

  • Tier 1: Basal Cytotoxicity (MTT vs. LDH): The, serving as a proxy for metabolic viability. However, because piperazine derivatives can uncouple mitochondrial respiration, MTT alone may overestimate toxicity. To counter this, we mandate a parallel 3[3]. LDH is a stable cytosolic enzyme released only upon physical rupture of the plasma membrane. If MTT signal drops but LDH remains absent, we can deduce the compound is metabolically suppressive but not immediately necrotic[4].

  • Tier 2: High-Content Screening (HCS): Because the liver is the primary site of xenobiotic metabolism, assessing Drug-Induced Liver Injury (DILI) is critical. HCS utilizes automated epifluorescence microscopy to measure multiple parameters at the single-cell level simultaneously. Studies have shown that5[5]. We track Reactive Oxygen Species (ROS) generation, mitochondrial membrane potential (ΔΨm), and nuclear condensation to identify the exact apoptotic pathways triggered by the compound.

Visualization: Experimental Workflow

Workflow cluster_0 Tier 1: Basal Cytotoxicity cluster_1 Tier 2: Mechanistic Profiling Start Compound Preparation 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol Seed Cell Line Seeding (HepG2 / HCT-116) Include Vehicle & Positive Controls Start->Seed MTT MTT Assay (Metabolic Viability) Seed->MTT LDH LDH Assay (Membrane Integrity) Seed->LDH HCS High-Content Screening (Nuclear Area, MMP, ROS) MTT->HCS LDH->HCS Analysis IC50 Calculation & Toxicity Pathway Mapping HCS->Analysis

Multiparametric in vitro cytotoxicity screening workflow for piperazine derivatives.

Quantitative Benchmarks for Piperazine Derivatives

To contextualize the screening results for 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol, it is necessary to establish baseline expectations based on structurally related compounds. The table below synthesizes 1[1] and 6[6].

Compound Class / DerivativeTarget Cell LineAssay TypeIC50 / GI50 (µM)Primary Mechanism of Action
Benzothiazole-piperazineHUH-7 (Hepatocellular)SRB / MTT< 5.0SubG1 Cell Cycle Arrest
Guanidine-piperazineHT-29 (Colon)MTT< 2.0Intrinsic Apoptosis
Piperazine-oxazole hybridMCF-7 (Breast)HCS / MTT0.09 - 11.7Mitochondrial Depolarization
1-(2-hydroxyethyl)piperazineMOLT-4 (Leukemia)LDH / Flow> 100 (Low Tox)Radioprotection / DNA Repair
2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol HepG2 / HCT-116 Multiparametric TBD (Screening Target) TBD

Self-Validating Experimental Protocols

To ensure data trustworthiness, every protocol described below operates as a self-validating system . This means every microtiter plate must contain internal controls (Blank, Negative, Vehicle, and Positive) to calculate the Z'-factor. An assay is only deemed valid if the Z'-factor is ≥ 0.5, proving sufficient dynamic range and low variability.

Protocol A: MTT Metabolic Viability Assay
  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Control Assignment:

    • Blank: Media only.

    • Negative Control: Cells + Media.

    • Vehicle Control: Cells + 0.1% DMSO.

    • Positive Control: Cells + 100 µM Doxorubicin.

  • Compound Treatment: Treat cells with 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol in a 10-point dose-response curve (ranging from 0.1 µM to 200 µM). Incubate for 48 hours.

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours to allow viable cells to reduce the tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media. Add 100 µL of DMSO to dissolve the formazan. Read absorbance at 570 nm (reference 630 nm) using a microplate reader.

Protocol B: LDH Membrane Integrity Assay
  • Supernatant Collection: Following the 48-hour compound treatment (parallel plate to Protocol A), transfer 50 µL of the culture supernatant from each well to a fresh 96-well plate.

  • Self-Validation Step: For the Maximum LDH Release Control (Positive Control), add 10 µL of 10X Lysis Buffer (Triton X-100) to designated untreated wells 45 minutes prior to supernatant collection.

  • Enzymatic Reaction: Add 50 µL of the LDH Reaction Mix (containing lactate, NAD+, and tetrazolium salt) to the transferred supernatants. Incubate in the dark for 30 minutes at room temperature.

  • Readout: Add 50 µL of Stop Solution. Measure absorbance at 490 nm. Calculate cytotoxicity as a percentage of the Maximum LDH Release Control.

Protocol C: High-Content Screening (HCS) for Hepatotoxicity
  • Dye Loading: Following a 24-hour treatment with the test compound, wash HepG2 cells with PBS. Load the cells with a multiplexed fluorescent dye cocktail:

    • Hoechst 33342 (1 µM): Quantifies nuclear area and chromatin condensation.

    • TMRM (100 nM): Measures mitochondrial membrane potential (ΔΨm).

    • CellROX Green (5 µM): Detects intracellular oxidative stress (ROS).

  • Incubation: Incubate for 30 minutes at 37°C.

  • Automated Imaging: Capture images using an automated epifluorescence HCS platform (e.g., Thermo Fisher CellInsight). Acquire at least 1,000 cells per well across 4 distinct fields of view.

  • Algorithmic Analysis: Utilize single-cell analysis algorithms to quantify fluorescence intensity and morphological changes. A significant drop in TMRM fluorescence coupled with a spike in CellROX Green indicates the induction of the intrinsic mitochondrial apoptosis pathway.

Visualization: Mechanistic Pathway

Pathway Tox 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol (Intracellular Accumulation) ROS ROS Generation & Oxidative Stress Tox->ROS Mito Mitochondrial Membrane Depolarization (Loss of ΔΨm) ROS->Mito CytoC Cytochrome C Release Mito->CytoC Caspase Caspase 9 & 3 Activation CytoC->Caspase Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

Intrinsic mitochondrial apoptosis pathway induced by cytotoxic piperazine derivatives.

Conclusion

Evaluating the in vitro toxicity of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol requires moving beyond simplistic viability metrics. By implementing this self-validating, multi-tiered framework, researchers can accurately differentiate between benign metabolic shifts and catastrophic cellular failure. The integration of classical MTT/LDH assays with multiparametric High-Content Screening ensures high predictive validity, ultimately de-risking the compound for downstream in vivo and clinical development.

References

  • High-Content Screening for the Detection of Drug-Induced Oxidative Stress in Liver Cells.MDPI (International Journal of Molecular Sciences).
  • High concordance of drug-induced human hepatotoxicity with in vitro cytotoxicity measured in a novel cell-based model using high content screening.PubMed / Archives of Toxicology.
  • A Comparative Guide to the Cytotoxicity of Novel Piperazine Derivatives.BenchChem.
  • Cytotoxic activities of some benzothiazole-piperazine derivatives.Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry).
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.MDPI (Toxics).
  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches.IntechOpen.
  • Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO).Universiti Putra Malaysia (UPM).

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Binding affinity of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol to CNS receptors

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the CNS Receptor Binding Affinity of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol

Abstract

This technical guide provides a comprehensive framework for characterizing the binding affinity of the novel compound, 2-(2-methylpiperazin-1-yl)-1-phenylethan-1-ol, to a panel of central nervous system (CNS) receptors. Given the absence of published binding data for this specific molecule, this document serves as a methodological whitepaper, detailing the scientific rationale, experimental protocols, and data interpretation necessary for a thorough investigation. The core of this guide is a detailed protocol for in vitro radioligand binding assays, the gold standard for determining drug-receptor interactions. We will explore the structural features of the compound, the rationale for selecting a CNS receptor screening panel, a step-by-step experimental workflow, and the analysis of binding data to determine key parameters such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant for an inhibitor (Ki). Hypothetical data is presented to illustrate the interpretation of a binding profile and to discuss potential functional implications. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of novel CNS-active compounds.

Introduction: Unveiling a Novel CNS Candidate

The compound 2-(2-methylpiperazin-1-yl)-1-phenylethan-1-ol is a synthetic molecule featuring two key pharmacophores: a piperazine ring and a phenylethanolamine backbone. The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, present in a multitude of approved drugs targeting the CNS, including antipsychotics, antidepressants, and anxiolytics.[1][2] Its unique physicochemical properties often confer favorable pharmacokinetic characteristics, such as improved aqueous solubility and the ability to cross the blood-brain barrier.[2] The phenylethanolamine structure is endogenous to the CNS, forming the core of neurotransmitters like norepinephrine and epinephrine, and is a common feature in many psychoactive compounds. The combination of these two structural motifs in 2-(2-methylpiperazin-1-yl)-1-phenylethan-1-ol suggests a high probability of interaction with one or more CNS receptors.

A comprehensive understanding of a novel compound's binding affinity across a range of CNS receptors is a cornerstone of modern drug discovery. This initial screening, often referred to as receptor profiling, serves two primary purposes:

  • Target Identification and Validation: It helps to identify the primary biological target(s) of the compound, which is the first step in elucidating its mechanism of action.

  • Off-Target Liability Assessment: By screening against a broad panel of receptors, potential off-target interactions can be identified early in the development process. These off-target effects can lead to undesirable side effects or toxicity.

Rationale for CNS Receptor Panel Selection

The selection of a CNS receptor panel for initial screening should be broad enough to capture the most common neurotransmitter systems implicated in CNS function and disease. The following is a representative panel, focusing on G-protein coupled receptors (GPCRs) and ligand-gated ion channels, which are the primary targets for the majority of CNS drugs.

Table 1: Representative CNS Receptor Screening Panel

Receptor FamilySubtypes IncludedRationale
Dopaminergic D1, D2, D3, D4, D5Implicated in motor control, motivation, reward, and cognition. Key targets for antipsychotics and treatments for Parkinson's disease.
Serotonergic 5-HT1A, 5-HT2A, 5-HT2C, 5-HT3, 5-HT6, 5-HT7Modulate mood, anxiety, sleep, and cognition. Primary targets for antidepressants, anxiolytics, and antipsychotics.[3]
Adrenergic α1, α2, β1, β2Involved in arousal, attention, and stress responses.
Muscarinic M1, M2, M3, M4, M5Play a role in learning, memory, and autonomic function.
Histaminergic H1, H2, H3H1 receptors are involved in sedation and weight gain, common side effects of many CNS drugs.
Opioid μ (mu), δ (delta), κ (kappa)Key targets for analgesics, but also associated with addiction and respiratory depression.
Glutamatergic NMDA, AMPAPrimary excitatory neurotransmitter system, involved in synaptic plasticity, learning, and memory.
GABAergic GABAAPrimary inhibitory neurotransmitter system, target for anxiolytics, sedatives, and anticonvulsants.
Sigma σ1, σ2Enigmatic receptors involved in a variety of cellular functions; ligands for these receptors can have psychotropic effects.[4]

Experimental Methodology: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[5][6] These assays are robust, sensitive, and highly reproducible.[5][6] The most common format is a competitive binding assay, which measures the ability of an unlabeled test compound (in this case, 2-(2-methylpiperazin-1-yl)-1-phenylethan-1-ol) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.

Materials and Reagents
  • Receptor Source: Cell membranes prepared from cultured cell lines (e.g., HEK293, CHO) stably expressing the human recombinant receptor of interest, or homogenized brain tissue from rodents (e.g., rat, mouse).

  • Radioligands: A specific, high-affinity radiolabeled ligand for each target receptor (e.g., [3H]-Spiperone for D2 receptors, [3H]-Ketanserin for 5-HT2A receptors).

  • Test Compound: 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Assay Buffer: A buffer solution with a specific pH and ionic composition to ensure optimal receptor binding (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate co-factors like MgCl2).

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine the amount of non-specific binding of the radioligand.

  • Filtration Apparatus: A 96-well cell harvester to separate bound from free radioligand by rapid filtration.

  • Filter Mats: Glass fiber filters (e.g., GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding of basic radioligands.

  • Scintillation Cocktail: A liquid that emits light when it interacts with the radioactive particles from the bound radioligand.

  • Scintillation Counter: An instrument to measure the light emitted from the scintillation cocktail, which is proportional to the amount of bound radioligand.

Step-by-Step Experimental Protocol for Competitive Binding Assay
  • Preparation of Reagents:

    • Thaw the frozen cell membrane aliquots on ice.

    • Dilute the membranes in ice-cold assay buffer to a final concentration that provides an adequate signal-to-noise ratio (typically 5-50 µg of protein per well).

    • Prepare serial dilutions of the test compound, 2-(2-methylpiperazin-1-yl)-1-phenylethan-1-ol, in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the radioligand in assay buffer to a final concentration that is typically at or below its dissociation constant (Kd) for the receptor.

  • Assay Incubation:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Assay buffer, diluted membranes, and radioligand.

      • Non-specific Binding: Assay buffer, diluted membranes, radioligand, and a high concentration of the non-specific binding control ligand.

      • Test Compound: Assay buffer, diluted membranes, radioligand, and the serially diluted test compound.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filter mat using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

  • Detection:

    • Dry the filter mats completely.

    • Place the dried filter mats into scintillation vials or a 96-well solid scintillator plate.

    • Add scintillation cocktail to each vial or well.

    • Measure the radioactivity in each sample using a scintillation counter. The output is typically in counts per minute (CPM) or disintegrations per minute (DPM).

Visualization of the Experimental Workflow

experimental_workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_detection 4. Detection & Analysis prep_membranes Prepare Membranes setup_plate Set up 96-well Plate (Total, Non-specific, Test) prep_membranes->setup_plate prep_ligand Prepare Radioligand prep_ligand->setup_plate prep_compound Prepare Test Compound (Serial Dilutions) prep_compound->setup_plate incubate Incubate to Equilibrium setup_plate->incubate filtration Rapid Filtration incubate->filtration washing Wash Filters filtration->washing scint_count Scintillation Counting washing->scint_count data_analysis Data Analysis (IC50, Ki) scint_count->data_analysis

Caption: Workflow for a competitive radioligand binding assay.

Data Analysis and Interpretation

Calculation of IC50

The raw data (CPM or DPM) from the scintillation counter is first converted to percent specific binding. The specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then plotted with the logarithm of the test compound concentration on the x-axis and the percent specific binding on the y-axis. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Calculation of Ki (Cheng-Prusoff Equation)

The IC50 is dependent on the concentration of the radioligand used in the assay. To obtain an assay-independent measure of binding affinity, the IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[7][8]

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • Ki is the inhibition constant for the test compound.

  • IC50 is the half-maximal inhibitory concentration of the test compound.

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

The Ki value represents the concentration of the competing ligand that would bind to 50% of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Hypothetical Binding Affinity Profile and Discussion

The following table presents a hypothetical binding affinity profile for 2-(2-methylpiperazin-1-yl)-1-phenylethan-1-ol, as might be determined from the previously described experimental protocol.

Table 2: Hypothetical Binding Affinity (Ki) of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol at Selected CNS Receptors

ReceptorKi (nM)
Dopamine D215
Dopamine D325
Dopamine D48
Serotonin 5-HT1A150
Serotonin 5-HT2A55
Serotonin 5-HT2C> 1000
Adrenergic α180
Adrenergic α2250
Histamine H1400
Muscarinic M1> 1000
Sigma σ130
Interpretation of Hypothetical Results
  • Primary Targets: The compound exhibits the highest affinity for the Dopamine D4 receptor (Ki = 8 nM), followed by the Dopamine D2 (Ki = 15 nM) and D3 (Ki = 25 nM) receptors. This suggests that the dopaminergic system is likely the primary site of action for this compound.

  • Polypharmacology: The compound also shows moderate affinity for the Serotonin 5-HT2A (Ki = 55 nM), Adrenergic α1 (Ki = 80 nM), and Sigma σ1 (Ki = 30 nM) receptors. This "multi-target" or polypharmacological profile is common for many CNS drugs and can contribute to both their therapeutic efficacy and side effect profile.

  • Selectivity: The compound is relatively selective against the Serotonin 5-HT2C and Muscarinic M1 receptors (Ki > 1000 nM), suggesting a lower likelihood of side effects associated with these receptors (e.g., M1-related cognitive impairment).

The high affinity for D4 receptors is particularly interesting, as D4 receptors are a target for some atypical antipsychotics.[9] The combined D2/5-HT2A antagonism is also a hallmark of atypical antipsychotic activity.

Follow-up Functional Assays: From Binding to Function

Demonstrating binding affinity is the first step. The next critical phase is to determine the functional consequence of this binding. Does the compound activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or reduce the basal activity of the receptor (inverse agonist)? This is determined using functional cell-based assays.[9][10][11]

For GPCRs like the dopamine and serotonin receptors, common functional assays include:

  • cAMP Assays: For Gs- and Gi-coupled receptors, changes in intracellular cyclic adenosine monophosphate (cAMP) levels are measured. An agonist for a Gs-coupled receptor would increase cAMP, while an agonist for a Gi-coupled receptor would decrease it.

  • Calcium Flux Assays: For Gq-coupled receptors (like 5-HT2A), receptor activation leads to an increase in intracellular calcium, which can be measured using fluorescent dyes.

  • [35S]GTPγS Binding Assays: This assay measures the activation of G-proteins upon receptor stimulation and can distinguish between agonists, antagonists, and inverse agonists.[12]

Hypothetical Signaling Pathway

Based on the hypothetical high affinity for the Dopamine D2 receptor (a Gi-coupled receptor), the binding of 2-(2-methylpiperazin-1-yl)-1-phenylethan-1-ol, if it acts as an antagonist, would block dopamine-mediated inhibition of adenylyl cyclase.

signaling_pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates Compound 2-(2-Methylpiperazin-1-yl) -1-phenylethan-1-ol (Antagonist) Compound->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates

Caption: Hypothetical D2 receptor antagonist signaling pathway.

Conclusion

This technical guide has outlined a comprehensive strategy for determining the CNS receptor binding affinity of the novel compound 2-(2-methylpiperazin-1-yl)-1-phenylethan-1-ol. By employing a broad panel of receptor targets and utilizing the gold-standard radioligand binding assay, a detailed pharmacological profile can be generated. This initial characterization is crucial for target identification, understanding potential polypharmacology, and guiding subsequent functional studies and lead optimization efforts. The structural motifs within 2-(2-methylpiperazin-1-yl)-1-phenylethan-1-ol suggest a high likelihood of CNS activity, making the systematic approach described herein an essential first step in unlocking its therapeutic potential.

References

  • Frontiers. (n.d.). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Retrieved from [Link]

  • Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • PubMed. (2005). Functional assays for screening GPCR targets. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384.
  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-576.
  • Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents. Part 14: Structural requirements for the 5-HT1A and 5-HT2A receptor selectivity of simple 1-(2-pyrimidinyl)
  • Springer Nature Experiments. (n.d.). Radioligand Binding Detection of Receptors in Brain Membranes. Retrieved from [Link]

  • ChemMedChem. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299-3311.
  • ACS Publications. (1991). Structure-activity relationship studies of central nervous system (CNS) agents. 5. Effect of the hydrocarbon chain on the affinity of 4-substituted 1-(3-chlorophenyl)piperazines for 5-HT1A receptor sites. Journal of Medicinal Chemistry, 34(8), 2459-2465.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • NCBI Bookshelf. (2021). Analyzing Kinetic Binding Data. In Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2015). How can I get binding affinity from Ki, or Kd, or IC50? Retrieved from [Link]

  • Oxford Academic. (2009). a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W405–W412.
  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Bitesize Bio. (2024). How to Interpret IC50 and Kd in Drug–Target Interactions. Retrieved from [Link]

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Physicochemical Properties and Analytical Characterization of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the piperazine ring remains one of the most privileged scaffolds for modulating pharmacokinetic and pharmacodynamic profiles. 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol (CAS: 1249893-43-3) is a highly specialized building block that combines the conformational rigidity of a substituted piperazine with the lipophilic and hydrogen-bonding capabilities of a phenylethanolamine moiety.

This whitepaper provides an authoritative, in-depth analysis of the physicochemical properties, structural implications, and self-validating protocols for the synthesis and characterization of this compound. It is designed for researchers and application scientists who require rigorous, reproducible methodologies in early-stage drug discovery.

Molecular Architecture and Physicochemical Profiling

The structural architecture of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol features a chiral 2-methylpiperazine core covalently linked to a 1-phenylethan-1-ol chain. This specific connectivity—where the alkylation occurs at the N1 position (adjacent to the methyl group)—creates a sterically congested microenvironment that significantly impacts the molecule's basicity and metabolic stability.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters critical for formulation and assay development [1] [2].

PropertyValueMechanistic Implication
IUPAC Name 2-(2-methylpiperazin-1-yl)-1-phenylethan-1-olDefines precise regiochemistry ( N1 attachment).
CAS Number 1249893-43-3Unique registry identifier for procurement.
Chemical Formula C₁₃H₂₀N₂OBase for exact mass calculations.
Molecular Weight 220.31 g/mol Optimal for Lipinski's Rule of 5 compliance.
Physical State Viscous Oil (at 25°C)Indicates high lipophilicity and low lattice energy.
H-Bond Donors 2 (Hydroxyl -OH, Amine -NH)Facilitates target engagement via hydrogen bonding.
H-Bond Acceptors 3 (1 Oxygen, 2 Nitrogens)Enhances aqueous solubility in acidic media.
Rotatable Bonds 3Provides conformational flexibility for receptor fitting.

Mechanistic Implications in Pharmacology

The strategic incorporation of the 2-methylpiperazine and phenylethanolamine motifs is not arbitrary; it is driven by established structure-activity relationship (SAR) principles [3].

  • Steric Shielding and Metabolic Stability: The methyl group at the C2 position of the piperazine ring provides steric hindrance around the N1 nitrogen. In biological systems, this shielding effect can significantly reduce the rate of cytochrome P450 (CYP)-mediated N -dealkylation, thereby extending the compound's half-life.

  • Tunable pKa and Lysosomal Trapping: Piperazines typically possess two distinct pKa values. The N4 nitrogen (secondary amine) remains highly basic (pKa ~9.0-9.5), ensuring protonation at physiological pH (7.4). This cationic state enhances aqueous solubility but can lead to lysosomal trapping in cells. The N1 nitrogen (tertiary amine, sterically hindered) has a lower pKa, acting as a secondary buffer.

  • Blood-Brain Barrier (BBB) Penetration: The 1-phenylethan-1-ol moiety introduces a highly lipophilic aromatic ring that counterbalances the polarity of the piperazine core. This amphiphilic nature is a hallmark of neuroactive compounds, facilitating passive diffusion across the BBB.

Synthetic Methodology: Regioselective Epoxide Ring Opening

Causality in Experimental Design

Synthesizing the exact 1-yl isomer requires overcoming a fundamental kinetic barrier. In an unprotected 2-methylpiperazine, the N4 nitrogen is significantly less sterically hindered than the N1 nitrogen and will preferentially act as the nucleophile. To force regioselective alkylation at the N1 position, a protection-deprotection strategy is strictly required. We utilize 4-Boc-2-methylpiperazine to block the N4 position, leaving only the N1 available for nucleophilic attack on styrene oxide.

Furthermore, the nucleophilic attack on styrene oxide is directed to the less hindered terminal methylene carbon due to the steric bulk of the adjacent phenyl ring, ensuring the formation of the 1-phenylethan-1-ol derivative rather than the 2-phenylethan-1-ol isomer.

SynthesisWorkflow Reactants Styrene Oxide + 4-Boc-2-methylpiperazine RingOpening Regioselective Epoxide Ring Opening (EtOH, 80°C) Reactants->RingOpening SN2 Attack at Terminal Carbon Intermediate Boc-Protected Intermediate RingOpening->Intermediate TLC Validation Deprotection Boc Cleavage (4M HCl in Dioxane) Intermediate->Deprotection Acidic Hydrolysis Product 2-(2-Methylpiperazin-1-yl)- 1-phenylethan-1-ol Deprotection->Product Basic Workup & Isolation

Caption: Synthetic workflow detailing the protection-deprotection strategy required for N1-specific alkylation.

Step-by-Step Protocol (Self-Validating System)
  • Reactant Preparation: Dissolve 4-Boc-2-methylpiperazine (1.0 eq) and styrene oxide (1.2 eq) in anhydrous ethanol. Causality: Ethanol acts as a protic solvent that hydrogen-bonds with the epoxide oxygen, polarizing the C-O bond and lowering the activation energy for the SN​2 transition state.

  • Nucleophilic Addition: Reflux the mixture at 80°C for 12 hours under an argon atmosphere.

    • Validation Check: Monitor via TLC (DCM:MeOH 95:5). The disappearance of the 4-Boc-2-methylpiperazine spot confirms reaction completion.

  • Deprotection: Concentrate the crude mixture in vacuo. Dissolve the residue in 4M HCl in dioxane and stir at room temperature for 2 hours to cleave the Boc protecting group.

    • Validation Check: The evolution of CO2​ gas will cease when deprotection is complete.

  • Basic Workup: Concentrate the mixture, dissolve in water, and adjust the pH to 12 using 2M NaOH. Extract the aqueous layer three times with ethyl acetate. Causality: The highly basic pH ensures both piperazine nitrogens are deprotonated, driving the product into the organic phase.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and purify via flash chromatography (Silica gel, gradient elution DCM to 10% MeOH in DCM with 0.1% triethylamine). Causality: Triethylamine masks the acidic silanol groups on the silica gel, preventing severe peak tailing of the basic diamine.

Analytical Characterization Protocols

To ensure the integrity of the synthesized batch, structural validation must confirm both the regiochemistry of the epoxide opening and the successful removal of the Boc group.

AnalyticalWorkflow Sample Purified Product (Viscous Oil) LCMS LC-MS Analysis (m/z 221.16[M+H]+) Sample->LCMS Mass & Purity Assessment NMR 1H/13C NMR Spectroscopy (Regiochemistry Confirmation) Sample->NMR Structural Elucidation Validation Structural Validation & Purity Assessment LCMS->Validation NMR->Validation

Caption: Analytical validation workflow for structural confirmation and purity assessment.

Step-by-Step Analytical Protocol
  • LC-MS Analysis (Purity and Mass Confirmation):

    • Method: Use a C18 reverse-phase column. Mobile phase: Gradient of Water/Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid ensures the complete protonation of the piperazine nitrogens, resulting in sharp chromatographic peaks and efficient ionization in the ESI+ source.

    • Validation: The chromatogram must show a single major peak (>95% purity) with an extracted ion chromatogram (EIC) yielding an [M+H]+ of 221.16 m/z .

  • ¹H NMR Spectroscopy (Regiochemistry Confirmation):

    • Method: Dissolve 10 mg of the sample in CDCl3​ and acquire a standard 1D ¹H spectrum at 400 MHz.

    • Validation:

      • Look for a distinct multiplet around 4.7 ppm . This corresponds to the methine proton (-CH-OH) adjacent to the phenyl ring. Its presence confirms that the nucleophile attacked the terminal carbon of the epoxide.

      • Look for a doublet around 1.0 - 1.1 ppm , integrating to 3 protons. This confirms the presence of the intact 2-methyl group on the piperazine ring.

      • The absence of a massive singlet at 1.4 ppm (Boc group) confirms successful deprotection.

References

  • American Elements. "2-(2-methylpiperazin-1-yl)-1-phenylethan-1-ol | CAS 1249893-43-3". American Elements Catalog. Available at:[Link]

  • Taylor & Francis. "The piperazine scaffold for novel drug discovery efforts: the evidence to date". Expert Opinion on Drug Discovery, 17(10). Available at:[Link]

Blood-Brain Barrier Permeability of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol: A Comprehensive Evaluation Framework

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The development of central nervous system (CNS) therapeutics requires a rigorous understanding of a molecule's ability to cross the blood-brain barrier (BBB). This guide establishes a definitive, multi-tiered methodological framework for evaluating the BBB permeability of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol (CAS: 1249893-43-3).

With a molecular weight of 220.31 g/mol and a chemical formula of C₁₃H₂₀N₂O, this compound features a lipophilic phenyl ring, a hydrogen-bonding ethanolamine-like backbone, and a basic 2-methylpiperazine moiety. While its low molecular weight and lipophilicity strongly favor passive diffusion across lipid bilayers, the basic nitrogen atoms (which are partially protonated at physiological pH 7.4) represent a classic pharmacophore for P-glycoprotein (P-gp/ABCB1) recognition.

Therefore, assessing the CNS exposure of this compound cannot rely on a single assay. It requires a tiered approach: quantifying passive diffusion, evaluating active efflux liability, and validating the unbound brain concentration ( Kp,uu,brain​ ) in vivo.

Workflow A Compound QC 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol B Tier 1: PAMPA-BBB (Passive Diffusion Assessment) A->B High-Throughput Screen C Tier 2: MDCK-MDR1 Assay (Active Efflux Evaluation) B->C Pe > 4.0 x 10^-6 cm/s D Tier 3: Brain Microdialysis (In Vivo Kp,uu,brain Validation) C->D Efflux Ratio < 2.0

Caption: Tiered preclinical screening workflow for assessing BBB permeability and CNS exposure.

Tier 1: Passive Diffusion Profiling via PAMPA-BBB

The Causality of Assay Selection

To isolate and measure passive diffusion, we utilize the Parallel Artificial Membrane Permeability Assay tailored for the BBB (PAMPA-BBB). Standard Caco-2 or MDCK models are heavily confounded by endogenous transporters. Furthermore, the BBB endothelial membrane is more rigid and hydrophobic than intestinal epithelia. As demonstrated by[1], PAMPA-BBB utilizes porcine brain polar lipid extracts, which perfectly mimic the specific phospholipid-to-cholesterol ratio of the human BBB, making it the most accurate predictive model for passive transcellular diffusion.

Step-by-Step Protocol: PAMPA-BBB

This protocol is designed as a self-validating system; mass balance must be calculated to ensure the compound is not trapped within the lipid membrane.

  • Lipid Preparation: Dissolve porcine brain polar lipid extract in n-dodecane to a final concentration of 20 mg/mL.

  • Membrane Coating: Carefully apply 4 µL of the lipid solution to the porous polyvinylidene fluoride (PVDF) membrane of a 96-well donor microplate. Allow 5 minutes for the solvent to evaporate and the artificial membrane to form.

  • Sample Preparation: Dissolve 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol in 100% DMSO to create a 10 mM stock. Dilute this stock in PBS (pH 7.4) to a final donor concentration of 10 µM (ensure final DMSO concentration is <1% to prevent membrane disruption).

  • Incubation: Add 300 µL of the donor solution to the donor wells. Add 300 µL of blank PBS to the acceptor wells. Assemble the sandwich plate and incubate at 37°C for 4 hours without agitation (to maintain the unstirred water layer).

  • Quantification: Separate the plates. Quantify the concentration of the compound in both the donor ( CD​ ) and acceptor ( CA​ ) wells using LC-MS/MS.

  • Validation & Calculation: Calculate the effective permeability coefficient ( Pe​ ). A mass balance recovery of >80% is required to validate the well.

Data Interpretation Matrix
Permeability Coefficient ( Pe​ )CNS Penetration ClassificationNext Step for 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol
> 4.0 × 10⁻⁶ cm/s High (CNS+)Proceed to Tier 2 (Efflux Assessment)
2.0 – 4.0 × 10⁻⁶ cm/s Moderate (CNS±)Structural optimization recommended
< 2.0 × 10⁻⁶ cm/s Low (CNS-)Terminate or formulate for active transport

Data thresholds adapted from standard PAMPA-BBB predictive models[2].

Tier 2: Active Efflux Evaluation via MDCK-MDR1 Transwell Assay

The Causality of Assay Selection

Because 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol contains a basic piperazine ring, it is highly susceptible to active efflux by P-glycoprotein (P-gp), which acts as a vacuum cleaner at the BBB, pumping lipophilic cations back into the blood. To test this, we use the MDCK-MDR1 cell line. According to [3], MDCK cells transfected with the human ABCB1 gene form tight junctions that reflect the BBB far better than gastrointestinal models (like Caco-2), providing a robust environment to calculate the Efflux Ratio (ER).

Step-by-Step Protocol: MDCK-MDR1

To ensure trustworthiness, this protocol incorporates a specific P-gp inhibitor (Elacridar) to prove that any observed efflux is distinctly P-gp mediated.

  • Cell Culture & Monolayer Validation: Seed MDCK-MDR1 cells on polycarbonate transwell inserts (0.4 µm pore size) at a density of 3×105 cells/cm². Culture for 5–7 days. Critical QC Step: Measure Transepithelial Electrical Resistance (TEER). Only use inserts with TEER > 200 Ω·cm² to guarantee tight junction integrity.

  • Dosing Solutions: Prepare 10 µM solutions of the compound in HBSS buffer (pH 7.4).

  • Bi-directional Transport:

    • Apical to Basolateral (A→B): Add 0.5 mL dosing solution to the Apical chamber; add 1.5 mL blank HBSS to the Basolateral chamber.

    • Basolateral to Apical (B→A): Add 1.5 mL dosing solution to the Basolateral chamber; add 0.5 mL blank HBSS to the Apical chamber.

  • Inhibition Control: Run parallel wells containing 10 µM GF120918 (Elacridar) in both chambers to completely inhibit P-gp activity.

  • Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, and 120 minutes, replacing the volume with fresh buffer.

  • Calculation: Quantify via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) for both directions and determine the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

Data Interpretation Matrix
Efflux Ratio (ER)P-gp Inhibition (Elacridar) ResultInterpretation for Target Compound
< 2.0 ER remains unchangedNot a P-gp substrate; excellent CNS candidate.
2.0 – 2.5 ER drops to ~1.0Weak P-gp substrate; may still achieve CNS efficacy.
> 2.5 ER drops to ~1.0Strong P-gp substrate; high risk of clinical CNS failure.

Tier 3: In Vivo Pharmacokinetic Validation (Brain Microdialysis)

The Causality of Assay Selection

Historically, researchers relied on total brain homogenate concentrations ( Kp​ ). However, lipophilic compounds like 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol bind heavily to brain lipids, artificially inflating Kp​ without contributing to target engagement. As established by [4], the only pharmacologically relevant metric is the unbound drug concentration in the brain interstitial fluid ( Kp,uu,brain​ ). In vivo brain microdialysis is the gold standard for directly measuring this free fraction.

Step-by-Step Protocol: Brain Microdialysis

This protocol utilizes retrodialysis to self-validate the recovery rate of the probe, ensuring absolute quantification of the free drug.

  • Surgical Implantation: Under isoflurane anesthesia, stereotaxically implant a microdialysis guide cannula into the striatum of a Sprague-Dawley rat. Allow 48 hours for surgical recovery and BBB resealing.

  • Probe Insertion & Equilibration: Insert a microdialysis probe (2 mm membrane length, 20 kDa molecular weight cutoff). Perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.0 µL/min for 1 hour to establish baseline equilibrium.

  • Probe Recovery Calibration (Retrodialysis): Perfuse the probe with a known concentration of a stable isotope-labeled internal standard of the compound. The loss of the internal standard into the brain calculates the exact in vivo recovery rate of the probe.

  • Dosing: Administer 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol intravenously (e.g., 1 mg/kg via jugular vein catheter).

  • Sampling: Collect dialysate (brain ISF) and matched serial blood samples (via femoral artery) every 20 minutes for 4 hours. Centrifuge blood to obtain plasma.

  • Analysis: Quantify free brain concentration ( Cu,brain​ ) from the dialysate and total plasma concentration. Calculate the unbound plasma fraction ( fu,plasma​ ) via rapid equilibrium dialysis.

  • Final Calculation: Determine Kp,uu,brain​=AUCu,brain​/AUCu,plasma​ . A value approaching 1.0 indicates unrestricted BBB transport.

BBB_Mechanism Blood Capillary Blood (Systemic Circulation) Endothelial Brain Endothelial Cell (Tight Junctions) Blood->Endothelial Passive Diffusion (Lipophilic Scaffold) Brain Brain Parenchyma (Target Site) Endothelial->Brain Unbound Drug (Kp,uu) Pgp P-glycoprotein (Efflux Pump) Endothelial->Pgp Pgp->Blood Active Efflux (Piperazine Recognition)

Caption: Mechanistic transport pathway of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol at the BBB.

References

  • Hakkarainen, J. J., et al. (2010). "Comparison of blood-brain barrier permeability assays: in situ brain perfusion, MDR1-MDCKII and PAMPA-BBB." Journal of Pharmaceutical Sciences. [Link]

  • Di, L., et al. (2003). "High throughput artificial cell membrane assay for blood-brain barrier." European Journal of Medicinal Chemistry.[Link]

  • Wang, Q., et al. (2005). "Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier." International Journal of Pharmaceutics.[Link]

  • Hammarlund-Udenaes, M., et al. (2008). "On the rate and extent of drug delivery to the brain." Pharmaceutical Research.[Link]

Metabolite Identification and Pathways for 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol: A Preclinical DMPK Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the metabolic fate of early-stage pharmacophores is a critical gate in preclinical drug development. The compound 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol (CAS: 1249893-43-3) features a hybrid scaffold combining a phenylethanol moiety with a 2-methylpiperazine ring. This structural combination is frequently encountered in neuroactive libraries, trace amine-associated receptor ligands, and atypical stimulants.

As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, high-resolution mass spectrometry (HRMS) workflow for elucidating the biotransformation pathways of this compound. By predicting metabolic "soft spots" based on steric and electronic causality, and validating them through rigorous in vitro protocols, we can confidently map its Phase I and Phase II clearance mechanisms.

Structural Deconstruction & Predictive Metabolism

Before initiating in vitro incubations, a robust predictive framework must be established. The causality behind the expected metabolic pathways of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol is driven by the specific steric hindrance and electron density of its functional groups [1, 3]:

  • The Piperazine Ring (N-Oxidation & N-Dealkylation): Piperazine derivatives are highly susceptible to Cytochrome P450 (CYP) 3A4-mediated metabolism [1]. In this compound, the N1 position is sterically hindered by both the adjacent C2-methyl group and the bulky phenylethanol substituent. Consequently, CYP3A4 oxidation is directed toward the less hindered, unsubstituted secondary amine at the N4 position, leading to N-oxidation . Additionally, oxidative cleavage of the C-N bond at the N1 position will result in N-dealkylation , separating the piperazine ring from the phenylethanol moiety [2].

  • The Phenylethanol Moiety (Alcohol Oxidation & Glucuronidation): The secondary benzylic alcohol is a prime target for Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferases (specifically UGT1A9 and UGT2B7) will readily catalyze O-glucuronidation . Alternatively, alcohol dehydrogenases (ADH) can oxidize the hydroxyl group to a ketone, yielding an acetophenone derivative.

  • The Phenyl Ring (Aromatic Hydroxylation): The electron-rich aromatic ring is susceptible to electrophilic attack by the high-valent iron-oxo species of CYP2D6 and CYP3A4, typically yielding para- or meta-phenolic metabolites [3].

Experimental Workflow: A Self-Validating Protocol

To transition from predictive models to empirical evidence, we employ a Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow. The protocol below is designed as a self-validating system: it utilizes Mass Defect Filtering (MDF) to eliminate false positives and includes negative controls to ensure all identified mass shifts are strictly enzyme-dependent [4, 5].

In Vitro Incubation Methodology
  • Preparation: Thaw pooled Human Liver Microsomes (HLMs) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Substrate Addition: Spike 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol to a final concentration of 10 µM.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the Phase I reaction by adding 1 mM NADPH. For Phase II assessment, add 2 mM UDP-glucuronic acid (UDPGA) alongside alamethicin (25 µg/mL) to permeabilize the microsomes.

  • Self-Validation (Negative Control): Run a parallel incubation lacking NADPH/UDPGA. Any peaks appearing in both the active and control samples are immediately flagged as matrix artifacts or non-enzymatic degradation products.

  • Quenching: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Precipitation: Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC vials.

LC-HRMS Analytical Setup
  • Chromatography: UHPLC system with a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 × 100 mm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Mass Spectrometry: Orbitrap or Q-TOF MS operating in positive Electrospray Ionization (ESI+) mode.

  • Acquisition Mode: Data-Dependent Acquisition (DDA). The system captures full-scan MS1 (m/z 100–800) and triggers MS2 fragmentation for the top 5 most intense ions.

  • Data Processing: Apply Mass Defect Filtering (MDF) centered around the parent drug's mass defect (+0.1648 Da) with a tolerance window of ±50 mDa to filter out endogenous biological noise [5].

Workflow A In Vitro Incubation (HLMs & Hepatocytes) B Sample Quenching & Protein Precipitation A->B 3 time points + Controls C UHPLC-Q-TOF MS (Data-Dependent Acquisition) B->C Centrifugation (14k x g) D Mass Defect Filtering (MDF) & Isotope Pattern Recognition C->D HRMS Data (MS1/MS2) E Structural Elucidation (MS/MS Fragmentation) D->E Filtered Candidates

Caption: Step-by-step LC-HRMS experimental workflow utilizing Mass Defect Filtering for MetID.

Proposed Metabolic Pathways

Based on the structural analysis and established piperazine metabolic behavior, the following biotransformation network is proposed. The exact mass shifts are critical for programming the inclusion lists in the HRMS method.

Pathway Parent Parent Compound C13H20N2O m/z 221.1648 M1 M1: N-Oxidation (N4) C13H20N2O2 m/z 237.1597 Parent->M1 CYP3A4 M2 M2: Alcohol Oxidation C13H18N2O m/z 219.1492 Parent->M2 ADH / CYP M3 M3: N-Dealkylation C5H12N2 m/z 101.1073 Parent->M3 CYP3A4 M4 M4: O-Glucuronidation C19H28N2O7 m/z 397.1969 Parent->M4 UGT1A9/2B7 M5 M5: Aromatic Hydroxylation C13H20N2O2 m/z 237.1597 Parent->M5 CYP2D6/3A4

Caption: Proposed Phase I and Phase II metabolic pathways for 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol.

Quantitative Data Presentation

To facilitate rapid programming of the mass spectrometer's targeted inclusion list and MDF parameters, all expected quantitative data is summarized in the table below. The theoretical exact masses are calculated for the protonated species [M+H]+.

Metabolite IDBiotransformationChemical FormulaTheoretical Exact Mass [M+H]+Mass Shift (Da)Primary Enzyme(s)
Parent N/AC₁₃H₂₀N₂O221.1648N/AN/A
M1 N-Oxidation (Piperazine N4)C₁₃H₂₀N₂O₂237.1597+15.9949CYP3A4
M2 Alcohol Oxidation (Ketone)C₁₃H₁₈N₂O219.1492-2.0156ADH, CYPs
M3 N-Dealkylation (Cleavage at N1)C₅H₁₂N₂101.1073-120.0575CYP3A4
M4 O-Glucuronidation (Alcohol)C₁₉H₂₈N₂O₇397.1969+176.0321UGT1A9, UGT2B7
M5 Aromatic HydroxylationC₁₃H₂₀N₂O₂237.1597+15.9949CYP2D6, CYP3A4

Note: M1 and M5 are isobaric (same exact mass). They must be differentiated chromatographically (retention time) and via MS/MS fragmentation patterns. M1 will show altered fragmentation within the piperazine ring, whereas M5 will exhibit an +16 Da shift on the phenylethanol-derived product ions.

Conclusion

The structural topology of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol dictates a diverse metabolic profile, heavily reliant on CYP3A4 for piperazine ring modifications and UGTs for clearance via the benzylic alcohol. By deploying the outlined LC-HRMS DDA workflow combined with Mass Defect Filtering, researchers can systematically isolate these metabolites from complex biological matrices. This self-validating approach ensures high-confidence structural elucidation, providing essential pharmacokinetic data for downstream lead optimization and safety pharmacology.

References

  • Zhu, M., et al. "Cytochrome P450 3A-mediated metabolism of buspirone in human liver microsomes." Drug Metabolism and Disposition. URL:[Link]

  • Wang, Y., et al. "Pharmacokinetics, mass balance, and metabolism of [14C]TPN171, a novel PDE5 inhibitor, in humans for the treatment of pulmonary arterial hypertension." Acta Pharmaceutica Sinica B / PMC. URL:[Link]

  • Tyzack, J. D., et al. "Predicting Regioselectivity and Lability of Cytochrome P450 Metabolism Using Quantum Mechanical Simulations." Journal of Chemical Information and Modeling. URL:[Link]

  • Ye, H., et al. "Mass spectrometry-based metabolomic as a powerful tool to unravel the component and mechanism in TCM." Chinese Medicine / PMC. URL:[Link]

  • Zhang, H., et al. "Analytical Strategies for Assessment of Human Metabolites in Preclinical Safety Testing." Chemical Research in Toxicology. URL:[Link]

Methodological & Application

Step-by-step synthesis protocol for 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(2-methylpiperazin-1-yl)-1-phenylethan-1-ol, a β-amino alcohol of interest in medicinal chemistry and drug development. The synthesis is achieved via the regioselective ring-opening of styrene oxide with 2-methylpiperazine. This guide delves into the mechanistic rationale behind the chosen synthetic strategy, emphasizing the critical role of Lewis acid catalysis in directing the nucleophilic attack to the benzylic carbon of the epoxide. We present a detailed experimental procedure, from reaction setup and monitoring to purification and characterization, designed for reproducibility and high yield. This application note is intended for researchers, chemists, and drug development professionals seeking a robust and well-validated method for preparing this and structurally related compounds.

Introduction: The Significance of β-Amino Alcohols

The vicinal amino alcohol moiety is a cornerstone structural motif found in a vast array of pharmacologically active compounds and natural products.[1] These compounds are key intermediates in the synthesis of numerous pharmaceuticals, including beta-blockers, chiral auxiliaries, and various central nervous system (CNS) active agents.[2][3] The target molecule, 2-(2-methylpiperazin-1-yl)-1-phenylethan-1-ol, incorporates the privileged piperazine scaffold, which is present in numerous approved drugs, and a phenylethanolamine backbone, a structure known for its cardiovascular activity.[4][5]

The classical and most direct route to β-amino alcohols is the aminolysis of 1,2-epoxides.[6] However, the reaction of an unsymmetrical epoxide like styrene oxide presents a significant regiochemical challenge. The nucleophilic amine can attack either the terminal (β) carbon or the benzylic (α) carbon, leading to two different constitutional isomers. The desired product in this protocol results from the attack at the benzylic position, a regioselectivity that is not always favored under simple thermal conditions.[7] To overcome this, modern synthetic methods employ catalysts to enhance both the reaction rate and, crucially, the regioselectivity of the epoxide ring-opening.[8] This protocol utilizes a Lewis acid-catalyzed approach to activate the epoxide, promoting a transition state with carbocation-like character at the benzylic carbon, thus directing the nucleophilic attack to yield the desired product.[6][8]

Reaction Scheme & Mechanism

The synthesis proceeds via the nucleophilic ring-opening of styrene oxide by 2-methylpiperazine.

Overall Reaction:

Mechanistic Rationale:

The regioselectivity of the ring-opening of styrene oxide is highly dependent on the reaction conditions.[7]

  • Under Neutral/Basic Conditions (SN2-type): Without a catalyst, strong nucleophiles like aliphatic amines typically attack the less sterically hindered terminal (β) carbon. This pathway, however, is often slow and may require high temperatures.[1]

  • Under Acidic/Lewis Acidic Conditions (SN1-type): In the presence of a Lewis acid (e.g., YCl₃, Sn(OTf)₂), the catalyst coordinates to the epoxide oxygen.[1][8] This coordination polarizes the C-O bonds and makes the epoxide a much more potent electrophile. The polarization favors the development of a partial positive charge (δ+) on the more substituted benzylic carbon, which is stabilized by the adjacent phenyl ring through resonance. Consequently, the nucleophile (2-methylpiperazine) preferentially attacks this activated benzylic position, leading to the desired 2-amino-1-phenylethanol product with high regioselectivity.[6][8]

Experimental Protocol

This protocol is adapted from established methods for the Lewis acid-catalyzed aminolysis of epoxides.[8]

Materials and Instrumentation
Reagent/MaterialGradeSupplier
Styrene Oxide97%Sigma-Aldrich
2-Methylpiperazine99%Alfa Aesar
Yttrium(III) Chloride (YCl₃)Anhydrous, 99.9%Strem Chemicals
Dichloromethane (DCM)Anhydrous, ≥99.8%VWR
Sodium Sulfate (Na₂SO₄)Anhydrous, granularEMD Millipore
Ethyl AcetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Deuterated Chloroform (CDCl₃)99.8 atom % DCambridge Isotope Labs
Instrument Use
Magnetic StirrerReaction stirring
Round-bottom flask & CondenserReaction vessel
Thin-Layer Chromatography (TLC) PlatesReaction monitoring
Rotary EvaporatorSolvent removal
Flash Chromatography SystemProduct purification
NMR Spectrometer, FT-IR, MSProduct characterization
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add styrene oxide (1.20 g, 10 mmol, 1.0 eq) and 2-methylpiperazine (1.10 g, 11 mmol, 1.1 eq).

  • Solvent-Free Addition: Add yttrium(III) chloride (YCl₃) (19.5 mg, 0.1 mmol, 1 mol%) to the mixture under ambient atmosphere. Note: This reaction is efficient under solvent-free conditions, which aligns with green chemistry principles.[8]

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature (25 °C). The reaction is typically complete within 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of Dichloromethane/Methanol (95:5 with 0.5% triethylamine). Visualize spots using a UV lamp (254 nm) and/or potassium permanganate stain. The disappearance of the styrene oxide spot (higher Rf) and the appearance of a new, more polar product spot (lower Rf) indicates reaction progression.

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane (50 mL). Add 1 M sodium hydroxide solution (20 mL) to quench the catalyst and stir for 10 minutes. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 2% to 10% methanol in dichloromethane to afford the pure 2-(2-methylpiperazin-1-yl)-1-phenylethan-1-ol as a pale yellow oil or solid.

Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include multiplets for the aromatic protons (δ ~7.2-7.4 ppm), a doublet of doublets for the carbinol proton (-CHOH, δ ~4.7 ppm), and a complex series of multiplets for the piperazine and methylene protons (δ ~2.2-3.0 ppm). The methyl group on the piperazine ring will appear as a doublet (δ ~1.1 ppm).

  • ¹³C NMR (100 MHz, CDCl₃): Expect signals for the aromatic carbons (δ ~125-142 ppm), the carbinol carbon (-CHOH, δ ~71 ppm), and several signals for the aliphatic carbons of the piperazine ring and the adjacent methylene group (δ ~45-65 ppm).

  • FT-IR (KBr, cm⁻¹): A broad absorption band in the region of 3300-3500 cm⁻¹ (O-H stretch), peaks around 2800-3000 cm⁻¹ (C-H stretch), and characteristic aromatic C=C stretching peaks around 1450-1600 cm⁻¹.

  • Mass Spectrometry (ESI+): Calculated for C₁₃H₂₀N₂O [M+H]⁺. The observed mass should match the calculated mass.

Quantitative Data Summary

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsMass/Volume
Styrene Oxide120.15101.01.20 g
2-Methylpiperazine100.16111.11.10 g
Yttrium(III) Chloride195.260.10.0119.5 mg
Reaction Parameter Value
TemperatureRoom Temperature (~25 °C)
Reaction Time1-2 hours
Expected Yield85-95% (based on literature for similar reactions[8])

Synthesis Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis, purification, and analysis of the target compound.

Synthesis_Workflow Workflow for the Synthesis of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Setup 1. Reaction Setup (Flask, Stir Bar) Reagents 2. Add Reagents (Styrene Oxide, 2-Methylpiperazine, YCl3) Setup->Reagents Solvent-free Stir 3. Stir at RT (1-2 hours) Reagents->Stir Monitor 4. Monitor by TLC Stir->Monitor Periodic sampling Quench 5. Quench & Extract (DCM, NaOH (aq)) Monitor->Quench Upon completion Dry 6. Dry & Concentrate (Na2SO4, Rotovap) Quench->Dry Purify 7. Purify (Flash Chromatography) Dry->Purify Crude Product Characterize 8. Characterization (NMR, IR, MS) Purify->Characterize Final Pure Product Characterize->Final

Caption: A flowchart of the synthesis protocol.

Safety and Handling

  • Styrene Oxide: Is a suspected carcinogen and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 2-Methylpiperazine: Is corrosive and can cause burns. Avoid contact with skin and eyes.

  • Yttrium(III) Chloride: Is hygroscopic. Handle quickly in a dry environment.

  • Dichloromethane: Is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning the experiment.

References

  • Collado, I. G., et al. (2008). Sn(OTf)2 catalysed regioselective styrene oxide ring opening with aromatic amines. Tetrahedron, 64(33), 7731-7737. [Link]

  • Kiasat, A. R., et al. (2010). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Chilean Chemical Society, 55(2), 224-228. [Link]

  • Kamal, A., et al. (2017). YCl₃-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Molecules, 22(11), 1959. [Link]

  • Al-Mokhanam, N. K., et al. (2023). Catalytic ring-opening of styrene oxide with various amines. ResearchGate. [Link]

  • Grünewald, G. L., et al. (1988). Synthesis and Evaluation of 3-Substituted Analogues of 1,2,3,4-Tetrahydroisoquinoline as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 31(4), 824-830. [Link]

  • PubMed. (1988). Synthesis and evaluation of 3-substituted analogues of 1,2,3,4-tetrahydroisoquinoline as inhibitors of phenylethanolamine N-methyltransferase. PubMed. [Link]

  • Wikipedia. (n.d.). Phenylethanolamine. Wikipedia. [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • SpectraBase. (n.d.). 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-1,2-diphenylethanol. SpectraBase. [Link]

  • PubMed. (2007). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. PubMed. [Link]

  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]

  • Revue Roumaine de Chimie. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11), 941-948. [Link]

Sources

Application Note: HPLC-UV Method Development and Validation for 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol (Chemical Formula: C₁₃H₂₀N₂O) is a complex, polar basic compound of significant interest in pharmaceutical synthesis and drug development. Structurally, it features a UV-active phenyl ring, a polar hydroxyl group, and a 2-methylpiperazine moiety.

The analytical challenge in quantifying this compound stems directly from the 2-methylpiperazine ring, which contains both secondary and tertiary amine nitrogens. The secondary amine exhibits a pKa of approximately 9.60, while the tertiary amine has a pKa near 5.62[1][2]. In standard reversed-phase high-performance liquid chromatography (RP-HPLC), these basic functional groups are fully protonated at neutral or acidic pH. This cationic state leads to severe secondary ion-exchange interactions with residual, acidic silanol groups (Si-O⁻) on traditional silica stationary phases, resulting in extreme peak tailing, poor retention, and compromised resolution.

This application note details the causality-driven development of a robust, high-pH HPLC-UV methodology designed to neutralize the basic analyte, thereby maximizing retention and peak symmetry. The protocol is designed as a self-validating system, fully compliant with the latest ICH Q2(R2) guidelines for analytical procedure validation[3][4].

Method Development Rationale

Mobile Phase pH and Column Chemistry (The "Why")

Chromatographers typically approach basic compounds using one of two strategies: highly acidic mobile phases (pH < 3.0) with ion-pairing agents, or highly alkaline mobile phases (pH > 10.0)[5][6].

For 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol, an alkaline strategy is vastly superior. By adjusting the aqueous mobile phase to pH 10.5, the ambient pH is nearly one full unit above the highest pKa of the piperazine ring (pKa ~9.6)[1]. This ensures the analyte is maintained predominantly in its deprotonated, neutral free-base form. Neutralization eliminates electrostatic interactions with silanols and maximizes hydrophobic partitioning into the C18 stationary phase.

Because traditional Type-B silica dissolves rapidly at pH levels above 8.0, an Ethylene Bridged Hybrid (BEH) C18 column is strictly required[5]. The hybrid organic-inorganic particle matrix provides extreme resistance to alkaline degradation while ensuring excellent mass transfer and peak shape.

Buffer Selection and UV Optimization

Ammonium bicarbonate (10 mM) adjusted with ammonium hydroxide is selected as the aqueous buffer. It provides excellent buffering capacity at pH 10.5 and is completely volatile, making this method seamlessly transferable to LC-MS platforms[6].

For UV detection, the piperazine ring lacks a significant chromophore. Detection relies entirely on the phenylethanol moiety. The primary π→π∗ transition for the phenyl group occurs near 210–215 nm[7]. A detection wavelength of 215 nm was selected to maximize sensitivity while avoiding the UV cutoff of the acetonitrile and buffer system.

MethodDev A Analyte: 2-(2-Methylpiperazin-1-yl) -1-phenylethan-1-ol (pKa ~9.6) B Challenge: Peak Tailing via Silanol Interactions A->B C1 Low pH Strategy (<3.0) Analyte Protonated B->C1 C2 High pH Strategy (10.5) Analyte Neutralized B->C2 D1 Requires Ion-Pairing Agents (Sub-optimal for MS) C1->D1 D2 Requires Hybrid Silica Column (e.g., BEH C18) C2->D2 E Selected: High pH on Hybrid C18 Maximized Retention & Symmetry D2->E

Logical workflow for basic compound HPLC method development.

Optimized Chromatographic Protocol

To ensure trustworthiness, this protocol incorporates a System Suitability Test (SST) to self-validate instrument performance prior to sample analysis.

Reagent Preparation
  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.5): Dissolve 0.79 g of HPLC-grade Ammonium Bicarbonate in 1000 mL of ultrapure water (18.2 MΩ·cm). Add concentrated Ammonium Hydroxide dropwise until the pH reaches 10.5 ± 0.05. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Diluent: Water/Acetonitrile (50:50, v/v).

Standard Preparation
  • Accurately weigh 10.0 mg of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol reference standard.

  • Transfer to a 100 mL volumetric flask, dissolve in 50 mL of diluent using sonication, and make up to volume to yield a 100 µg/mL stock solution.

  • Dilute appropriately to achieve the target working concentration (e.g., 50 µg/mL).

System Suitability Testing (SST)

Inject the working standard (50 µg/mL) five times consecutively. The system is considered self-validated and ready for sample analysis only if:

  • Retention Time %RSD: 1.0%

  • Peak Area %RSD: 2.0%

  • USP Tailing Factor (Tf): 1.5

  • Theoretical Plates (N): 5000

Chromatographic Conditions

Table 1: Optimized HPLC-UV Parameters

ParameterSpecification
Column Ethylene Bridged Hybrid (BEH) C18, 150 × 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 10.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 35 °C (Controls baseline noise and viscosity)
Detection Wavelength 215 nm (PDA or UV-Vis)
Injection Volume 10 µL

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08020Initial
8.02080Linear
10.02080Isocratic Wash
10.18020Step Return
15.08020Re-equilibration

ICH Q2(R2) Method Validation Framework

Following the adoption of the revised ICH Q2(R2) guidelines (effective June 2024), analytical procedures must be validated across their lifecycle with a focus on reportable ranges and robust statistical justification[3][4][8].

Validation V1 Specificity (Peak Purity) V2 Linearity (Reportable Range) V1->V2 V3 Accuracy (Spike Recovery) V2->V3 V4 Precision (Repeatability) V3->V4 V5 Robustness (DoE Parameters) V4->V5

ICH Q2(R2) lifecycle validation workflow for quantitative assays.

Specificity & Peak Purity

Specificity must demonstrate that the analyte can be unequivocally assessed in the presence of impurities or degradation products[8].

  • Protocol: Perform forced degradation (acid, base, peroxide, heat, and UV light). Utilize a Photodiode Array (PDA) detector to assess peak purity. The peak purity angle must be less than the purity threshold across the entire 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol peak.

Linearity and Reportable Range
  • Protocol: Prepare a minimum of five concentration levels spanning 80% to 120% of the target test concentration (e.g., 40, 45, 50, 55, and 60 µg/mL).

  • Acceptance: The correlation coefficient (R²) must be 0.999. The y-intercept should be statistically insignificant (within ±2% of the target response).

Accuracy (Recovery)
  • Protocol: Spike known quantities of the reference standard into the sample matrix at three levels (80%, 100%, and 120%), preparing three replicates at each level (n=9 total).

  • Acceptance: Mean recovery at each level must fall between 98.0% and 102.0%[9].

Precision (Repeatability & Intermediate Precision)
  • Protocol: For repeatability, analyze six independent preparations of the sample at 100% concentration on the same day. For intermediate precision, repeat the analysis on a different day, by a different analyst, using a different HPLC system.

  • Acceptance: The %RSD for assay values must be 2.0% for both repeatability and intermediate precision[3].

Table 3: ICH Q2(R2) Validation Acceptance Criteria Summary

Validation ParameterICH Q2(R2) RequirementAcceptance Criteria
Specificity No interference from matrix/degradantsResolution (Rs) > 2.0 from nearest impurity peak; PDA Purity Pass
Linearity Proportionality of response 0.999 over 80–120% of target conc.
Accuracy Closeness to true value98.0% - 102.0% recovery across 3 levels
Precision Intra-assay / Inter-assay variance%RSD 2.0% (n=6)
Robustness Reliability under deliberate variationsNo significant change in SST parameters when varying pH (±0.2) or Temp (±5°C)

Sources

Application Note: 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol as a Privileged Precursor in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol (CAS: 1249893-43-3) is a highly versatile, bifunctional building block utilized in modern medicinal chemistry[1]. Featuring a privileged piperazine scaffold coupled with a phenylethanol moiety, this precursor is strategically designed for the rapid generation of compound libraries. It serves as an optimal starting point for discovering novel therapeutics targeting central nervous system (CNS) receptors, G-protein coupled receptors (GPCRs), and specific kinase enzymes.

Structural Rationale & Mechanistic Insights

In drug design, molecular scaffolds are rarely chosen at random. The piperazine ring is a ubiquitous pharmacophore in FDA-approved drugs, prized for its ability to modulate aqueous solubility, fine-tune pKa​ , and engage in critical hydrogen-bonding interactions within target binding pockets[2]. However, unsubstituted piperazines are often susceptible to rapid oxidative metabolism (N-dealkylation) by cytochrome P450 enzymes.

The specific architecture of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol introduces two critical mechanistic advantages:

  • Conformational Restriction: The steric bulk of the methyl group at the C2 position biases the piperazine ring toward specific chair conformations. This directs the N4-substituent into an equatorial or axial vector, providing a precise 3D spatial arrangement that enhances target selectivity and binding affinity[3].

  • Metabolic Shielding: The proximity of the methyl group to the nitrogen sterically hinders CYP450-mediated oxidation, thereby improving the pharmacokinetic half-life of derived compounds.

  • Biomimetic Side Chain: The 1-phenylethanol side chain provides a dual-interaction motif. The hydroxyl group acts as a strong hydrogen bond donor/acceptor, while the phenyl ring engages in π−π stacking or hydrophobic interactions. This arrangement closely mimics endogenous signaling molecules like choline and catecholamines, making it an exceptional starting point for cardiovascular and neuropharmacological drug discovery[4].

Physicochemical Profiling

To predict the behavior of libraries generated from this precursor, it is essential to map its baseline physicochemical properties against Lipinski's Rule of Five. As shown below, the precursor leaves ample "molecular weight room" for functionalization while maintaining drug-like properties.

PropertyPrecursor (CAS 1249893-43-3)Projected N4-Alkylated HitIdeal Drug-Like Space
Molecular Weight 220.31 g/mol 320 - 450 g/mol < 500 g/mol
cLogP ~1.52.5 - 4.5< 5.0
Hydrogen Bond Donors 2 (OH, secondary NH)1 (OH)< 5
Hydrogen Bond Acceptors 3 (O, N, N)3 - 5< 10
Topological Polar Surface Area 41.5 Ų45 - 65 Ų< 140 Ų

Experimental Protocol 1: N4-Diversification via Reductive Amination

Objective: To generate a library of tertiary amines by functionalizing the free N4 position of the piperazine ring. Causality: Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over direct alkylation with alkyl halides. Direct alkylation often leads to irreversible over-alkylation (quaternization) of the nitrogen. NaBH(OAc)₃ is mild, highly chemoselective for aldehydes/ketones over the secondary alcohol on the phenylethanol moiety, and strictly yields the desired tertiary amine.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol (1.0 eq, 0.5 mmol) and the target aldehyde/ketone (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL).

  • Activation: Add glacial acetic acid (1.0 eq) to the mixture to facilitate iminium ion formation. Stir at room temperature for 30 minutes under an inert nitrogen atmosphere.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 eq). Mechanistic Note: The bulky triacetoxyborohydride reagent reduces the iminium intermediate much faster than the unreacted carbonyl, preventing the formation of alcohol byproducts.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress via LC-MS. A successful reaction is validated by the disappearance of the precursor mass ( [M+H]+=221.1 ) and the appearance of the product mass ( [Mprecursor​+Maldehyde​−18+2+H]+ ). Critical Check: If a mass corresponding to [M+H+16]+ appears, it indicates undesired N-oxidation; ensure the solvent is thoroughly degassed if this occurs.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (5 mL) to neutralize the acid and destroy excess reducing agent. Extract the aqueous layer with dichloromethane (3 x 5 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via preparative HPLC or flash chromatography using a DCM:MeOH gradient.

Experimental Protocol 2: In Vitro ADME - Microsomal Stability Assay

Objective: To quantify the metabolic stability of the synthesized derivatives and validate the steric shielding effect of the 2-methyl group. Causality: High clearance rates in early discovery lead to in vivo failure. Testing against Human Liver Microsomes (HLMs) identifies metabolically labile compounds before expensive animal models are utilized.

Step-by-Step Methodology:

  • Incubation Mixture: In a 96-well plate, combine 1 µM of the synthesized test compound, 0.5 mg/mL HLMs, and 100 mM potassium phosphate buffer (pH 7.4).

  • Control Implementation (Self-Validation): Include Verapamil (high clearance) and Warfarin (low clearance) as positive and negative controls. Critical Check: If Verapamil is not degraded by >70% at 30 minutes, the HLM batch is inactive or NADPH was omitted, rendering the entire assay invalid.

  • Initiation: Pre-incubate the plate at 37 °C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the enzymatic activity by adding the aliquot to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Workflow Visualization

G Precursor Precursor CAS: 1249893-43-3 Derivatization N4-Reductive Amination Precursor->Derivatization Aldehydes, NaBH(OAc)3 Library Target Library Generation Derivatization->Library LC-MS/Prep-HPLC Screening In Vitro HTS & ADME Profiling Library->Screening Microplate Assay Hit Hit Compound Identification Screening->Hit Data Analytics

Workflow for utilizing 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol in library synthesis and HTS.

References

  • [4] Novel choline analog 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol produces sympathoinhibition, hypotension, and antihypertensive effects. National Institutes of Health (NIH).

  • [1] CAS 1249893-43-3 | AMERICAN ELEMENTS®. American Elements.

  • [3] Exploring 1-(Piperazin-2-yl)ethanol Derivatives for Drug Discovery: A Technical Guide. BenchChem.

  • [2] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH).

Sources

NMR spectroscopy characterization of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive NMR Characterization and Stereochemical Elucidation of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol

Target Audience: Researchers, analytical scientists, and drug development professionals.

Strategic Analytical Context

2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol is a highly functionalized small molecule featuring a phenylethanol core and a 2-methylpiperazine ring. Such structural motifs are foundational in central nervous system (CNS) therapeutics and adrenergic receptor ligands, making their rigorous characterization critical during hit-to-lead optimization and active pharmaceutical ingredient (API) manufacturing[1].

The NMR characterization of this molecule presents three distinct analytical challenges:

  • Regiochemistry: Confirming that the phenylethanol chain is attached to the sterically hindered N1 position (adjacent to the methyl group) rather than the N4 position.

  • Stereochemistry: The molecule contains two chiral centers (C1 of the ethanol chain and C2 of the piperazine ring), resulting in a potential mixture of four stereoisomers (two diastereomeric pairs).

  • Conformational Dynamics: Substituted piperazines undergo rapid chair-chair interconversion and nitrogen inversion, which can lead to severe resonance broadening at ambient temperatures[2].

To address these challenges, we have designed a self-validating NMR workflow that leverages solvent effects, 2D correlation spectroscopy, and chiral solvating agents.

Analytical Workflow

G A Sample Preparation (DMSO-d6 + TMS) B 1D NMR Acquisition (1H, 13C, DEPT-135) A->B  Optimize Concentration C 2D Correlation NMR (COSY, HSQC, HMBC) B->C  Resolve Overlaps D Stereochemical Analysis (NOESY/ROESY) C->D  Spatial Proximity F Final Structural Elucidation C->F E Diastereomeric Ratio (dr) Quantitation D->E  Chiral Centers E->F

Figure 1: Sequential NMR workflow for structural and stereochemical elucidation.

Self-Validating Experimental Protocol

Do not treat NMR acquisition as a passive recording step; the parameters must be actively tuned to the molecule's physical chemistry to ensure the resulting data is self-validating[3].

Step 1: Sample Preparation and Solvent Selection

  • Action: Dissolve 15–20 mg of the analyte in 600 µL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: While CDCl3 is a standard solvent, DMSO-d6 is deliberately chosen here because its strong hydrogen-bonding capability restricts the chemical exchange rate of the hydroxyl (-OH) and secondary amine (-NH) protons. This allows these exchangeable protons to be observed as distinct, quantifiable resonances and enables 2D COSY correlations to their adjacent aliphatic protons, providing an internal validation of the molecular backbone[4].

Step 2: NMR Acquisition Parameters

  • Action: Acquire data on a 400 MHz or 600 MHz spectrometer using the optimized parameters in Table 1.

  • Causality: A prolonged relaxation delay (D1 = 5.0 s) in the 1H experiment is critical. Because the molecule exists as a mixture of diastereomers, accurate integration of the distinct methyl doublets is required to calculate the diastereomeric ratio (dr). If D1 is shorter than 5 × T1 (spin-lattice relaxation time), the integrations will be artificially skewed, invalidating the quantitative analysis[3].

Table 1: Recommended NMR Acquisition Parameters (600 MHz Spectrometer)

ExperimentNucleusScans (NS)Relaxation Delay (D1)Spectral WidthPurpose
1D 1H1H325.0 s12 ppmQuantitation, dr determination
1D 13C{1H}13C10242.0 s220 ppmCarbon backbone identification
2D COSY1H-1H4 (per t1)1.5 s10 ppmVicinal/geminal proton coupling
2D HSQC1H-13C8 (per t1)1.5 s10 (1H), 160 (13C)1-bond C-H correlation
2D HMBC1H-13C16 (per t1)1.5 s10 (1H), 220 (13C)Long-range C-H connectivity

Data Analysis & Regiochemical Proof

The primary structural ambiguity in synthesizing this molecule is confirming that the alkylation occurred at N1 rather than N4. The 2D HMBC experiment acts as the definitive proof of structure.

Table 2: Representative 1H and 13C NMR Assignments (DMSO-d6, 298 K)

PositionMoiety13C Shift (ppm)1H Shift (ppm)Multiplicity & Integration
1Phenyl (ipso)~144.0--
2, 6Phenyl (ortho)~126.57.30 - 7.352H, m
3, 5Phenyl (meta)~128.07.25 - 7.302H, m
4Phenyl (para)~127.07.15 - 7.201H, m
1'Ethanol CH-OH~71.54.651H, dd
2'Ethanol CH2-N~65.02.40 - 2.502H, m
2''Piperazine CH~55.02.351H, m
3'', 5''Piperazine CH2~45.5, ~46.02.75 - 2.854H, m
6''Piperazine CH2~52.52.20 - 2.402H, m
7''Methyl CH3~15.01.053H, d, J = 6.5 Hz

Note: Exact shifts will vary slightly based on the specific diastereomer and concentration.

Mechanistic Validation of Regiochemistry: To validate the N1 attachment, analyze the HMBC spectrum. You must observe a 3-bond ( 3JCH​ ) correlation from the ethanol CH2 protons (H-2', ~2.45 ppm) to the piperazine methine carbon (C-2'', ~55.0 ppm) and the adjacent methylene carbon (C-6'', ~52.5 ppm). If the attachment had occurred at N4, the HMBC would instead show correlations to the symmetric C-3'' and C-5'' carbons (~45.5 ppm). This cross-validation ensures absolute confidence in the molecular architecture[3].

Conformational Dynamics & Stereochemical Resolution

Overcoming Piperazine Line Broadening: At 298 K, the 1H and 13C signals of the piperazine ring (specifically C-3'', C-5'', and C-6'') may appear as broad singlets rather than sharply defined multiplets. This is caused by the intermediate exchange regime of the piperazine chair-chair interconversion and nitrogen inversion[5].

  • Solution: If signal broadening obscures critical coupling constants, perform Variable Temperature (VT) NMR at 333 K (60 °C). Heating the sample accelerates the conformational exchange beyond the NMR timescale, resulting in sharp, time-averaged signals that are easier to integrate and assign[2].

Diastereomeric Ratio (dr) and Enantiomeric Excess (ee): Because the molecule possesses two chiral centers, standard synthesis yields a mixture of diastereomers. In the 1H NMR spectrum, this manifests as two distinct sets of signals for the benzylic CH(OH) proton (~4.65 ppm) and the piperazine methyl group (~1.05 ppm). The dr is calculated by taking the ratio of the integrated areas of these split signals.

To determine the enantiomeric excess (ee) without resorting to chiral HPLC, a Chiral Solvating Agent (CSA) should be utilized.

  • Protocol: Add 1.0 to 2.0 equivalents of (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid to the NMR tube in Methanol-d4.

  • Causality: The crown ether's carboxylic acid groups protonate the piperazine nitrogens, forming a tight, hydrogen-bonded diastereomeric ion pair. This chiral environment induces a chemical shift anisotropy that distinctly separates the enantiomeric methyl resonances (ΔΔδ ~ 0.35 ppm) in the 1H NMR spectrum, allowing for direct, highly accurate ee quantitation[6].

References

  • Title: New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study Source: nih.gov URL: [Link]

  • Title: NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution Source: rsc.org URL: [Link]

  • Title: Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines Source: mdpi.com URL: [Link]

  • Title: NMR Techniques for Structure-Based Drug Discovery Source: creative-biostructure.com URL: [Link]

  • Title: NMR spectrometry analysis for drug discovery and development Source: news-medical.net URL: [Link]

  • Title: Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid Source: acs.org URL: [Link]

Sources

Application Notes and Protocols for the Scale-Up Manufacturing of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of a chiral center and the piperazine moiety makes it a valuable scaffold in medicinal chemistry, often contributing to the desired pharmacokinetic and pharmacodynamic properties of the final drug substance. The transition from laboratory-scale synthesis to industrial-scale manufacturing of this compound presents a unique set of challenges that require a robust, scalable, and economically viable process.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up manufacturing of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol. We will delve into a recommended synthetic pathway, address critical process parameters, and provide detailed protocols for manufacturing, quality control, and safety.

Synthetic Strategy: A Rationale for Process Selection

Several synthetic routes can be envisioned for the synthesis of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol. After careful consideration of factors such as atom economy, availability of starting materials, and scalability, the nucleophilic ring-opening of styrene oxide with 2-methylpiperazine is identified as the most promising approach for industrial-scale production.

This pathway is favored over alternatives like Grignard reactions, which can be challenging to control on a large scale, or multi-step reductive amination processes that may have lower overall yields.[1][2][3] The direct coupling of the two key fragments in the epoxide ring-opening reaction offers a more convergent and efficient synthesis.

Process Chemistry and Mechanism

The core of the proposed manufacturing process is the SN2 reaction between styrene oxide and 2-methylpiperazine. The reaction proceeds via the nucleophilic attack of the less sterically hindered nitrogen of 2-methylpiperazine on the terminal carbon of the epoxide ring of styrene oxide. This regioselectivity is crucial for obtaining the desired 1-phenylethan-1-ol backbone.[4][5]

The reaction is typically carried out in a suitable solvent to facilitate mixing and heat transfer. While the reaction can proceed without a catalyst, the use of a mild acid or a Lewis acid catalyst can enhance the reaction rate. However, for a large-scale process, a non-catalytic approach at a slightly elevated temperature is often preferred to simplify purification and avoid catalyst-related impurities.

Diagram: Overall Manufacturing Workflow

cluster_0 Upstream Processing cluster_1 Reaction cluster_2 Downstream Processing cluster_3 Final Product Raw Material QC Raw Material QC Reactor Charging Reactor Charging Raw Material QC->Reactor Charging Reaction Execution Reaction Execution Reactor Charging->Reaction Execution In-Process Monitoring In-Process Monitoring Reaction Execution->In-Process Monitoring Work-up & Extraction Work-up & Extraction In-Process Monitoring->Work-up & Extraction Solvent Swap & Concentration Solvent Swap & Concentration Work-up & Extraction->Solvent Swap & Concentration Crystallization Crystallization Solvent Swap & Concentration->Crystallization Filtration & Drying Filtration & Drying Crystallization->Filtration & Drying Final Product QC Final Product QC Filtration & Drying->Final Product QC Packaging & Labeling Packaging & Labeling Final Product QC->Packaging & Labeling

Caption: Manufacturing workflow for 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol.

Critical Process Parameters and Quality Attributes

The successful scale-up of this process hinges on the careful control of Critical Process Parameters (CPPs) to ensure that the Critical Quality Attributes (CQAs) of the final product are consistently met.

Critical Process Parameter (CPP)Impact on Critical Quality Attribute (CQA)Recommended Control Strategy
Molar Ratio of Reactants Affects yield and impurity profile (e.g., dialkylation).A slight excess of 2-methylpiperazine can be used to drive the reaction to completion and minimize residual styrene oxide.
Reaction Temperature Influences reaction rate and formation of by-products.Maintain a controlled temperature range, for example, 60-70°C, to ensure a reasonable reaction time without significant impurity formation. The exothermic nature of the epoxide ring-opening necessitates a robust cooling system.[6]
Solvent Selection Impacts solubility of reactants and products, and ease of work-up.An alcohol-based solvent like isopropanol or a polar aprotic solvent can be suitable. The choice will depend on solubility studies and downstream processing considerations.
Crystallization Conditions Determines crystal form, particle size distribution, and purity.A well-defined cooling profile and anti-solvent addition rate are crucial for consistent crystallization and effective purification.

Detailed Manufacturing Protocol

This protocol is designed for a nominal batch size and should be adapted and validated for specific manufacturing equipment and scales.

Part 1: Reaction
  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging of Reactants:

    • Charge the reactor with 2-methylpiperazine followed by the chosen solvent (e.g., isopropanol).

    • Begin agitation and heat the mixture to the desired reaction temperature (e.g., 65°C).

    • Slowly add styrene oxide to the reactor over a period of 2-4 hours. The controlled addition is critical to manage the reaction exotherm.

  • Reaction Monitoring:

    • Monitor the reaction progress by in-process control (IPC) using a suitable analytical method such as HPLC or GC.

    • Continue to stir the reaction mixture at the set temperature until the consumption of styrene oxide is complete (typically 8-12 hours).

Part 2: Work-up and Isolation
  • Cooling and Quenching: Cool the reaction mixture to room temperature.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

  • Extraction:

    • To the concentrated residue, add a suitable organic solvent (e.g., ethyl acetate) and water.

    • Adjust the pH of the aqueous layer to basic (e.g., pH > 10) with an appropriate base (e.g., sodium hydroxide solution) to ensure the product is in its free base form.

    • Separate the organic layer.

    • Extract the aqueous layer with the same organic solvent to maximize product recovery.

  • Washing: Combine the organic layers and wash with brine to remove any residual aqueous phase.

  • Drying: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate) and filter.

Part 3: Crystallization and Final Product Isolation
  • Solvent Swap: Concentrate the dried organic solution. If the extraction solvent is not ideal for crystallization, perform a solvent swap to a suitable crystallization solvent (e.g., a mixture of toluene and heptane).

  • Crystallization:

    • Heat the solution to ensure complete dissolution of the product.

    • Slowly cool the solution to initiate crystallization. A controlled cooling profile is essential for obtaining a desirable crystal habit and purity.[7]

    • The use of seed crystals can be employed to ensure consistent crystallization.

  • Isolation:

    • Filter the crystalline product.

    • Wash the filter cake with a cold, non-polar solvent (e.g., heptane) to remove any remaining impurities.

  • Drying: Dry the product under vacuum at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

Diagram: Purification Workflow

Crude Product in Solution Crude Product in Solution Solvent Swap/Concentration Solvent Swap/Concentration Crude Product in Solution->Solvent Swap/Concentration Hot Filtration (Optional) Hot Filtration (Optional) Solvent Swap/Concentration->Hot Filtration (Optional) Controlled Cooling & Seeding Controlled Cooling & Seeding Hot Filtration (Optional)->Controlled Cooling & Seeding Crystallization Crystallization Controlled Cooling & Seeding->Crystallization Filtration Filtration Crystallization->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Purified API Purified API Drying->Purified API

Caption: A typical purification workflow for the final API.

Analytical and Quality Control

A robust analytical program is essential to ensure the quality and consistency of the final product.

Analytical TestPurposeMethodAcceptance Criteria
Identification To confirm the chemical identity of the compound.FTIR, 1H NMR, 13C NMR, Mass SpectrometrySpectra conform to the reference standard.
Assay To determine the purity of the final product.HPLC-UV99.0 - 101.0%
Related Substances To quantify any impurities.HPLC-UVIndividual impurity ≤ 0.10%, Total impurities ≤ 0.50%
Residual Solvents To ensure that residual solvents are within safe limits.GC-HSAs per ICH Q3C guidelines.
Water Content To determine the amount of water in the final product.Karl Fischer Titration≤ 0.5%
Heavy Metals To ensure the absence of heavy metal contamination.As per USP <232>/<233>As per regulatory requirements.

Safety and Environmental Considerations

Personnel Safety:

  • Styrene Oxide: Is a potential carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, in a well-ventilated area or a closed system.

  • 2-Methylpiperazine: Is a corrosive and flammable liquid. Handle with appropriate PPE.

  • Exothermic Reaction: The ring-opening of epoxides is exothermic.[6] A reliable temperature monitoring and control system is critical to prevent a runaway reaction. An emergency cooling plan should be in place.

Environmental Considerations:

  • Waste Disposal: All waste streams, including aqueous and organic waste, should be handled and disposed of in accordance with local environmental regulations.

  • Solvent Recovery: Where feasible, consider the recovery and recycling of solvents to minimize environmental impact and reduce costs.

Regulatory Compliance

The entire manufacturing process must be conducted in compliance with Current Good Manufacturing Practices (cGMP) as outlined by regulatory agencies such as the FDA.[2][8] This includes:

  • Thorough documentation of all manufacturing steps.

  • Validation of all analytical methods and manufacturing processes.

  • Qualification of all equipment.

  • Training of all personnel.

Conclusion

The scale-up manufacturing of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol via the ring-opening of styrene oxide with 2-methylpiperazine is a viable and efficient process. Success hinges on a deep understanding of the reaction chemistry, meticulous control of critical process parameters, and a steadfast commitment to safety and quality. The protocols and considerations outlined in this document provide a solid foundation for the development of a robust and compliant manufacturing process for this important pharmaceutical intermediate.

References

  • Study on Reaction Mechanism and Process Safety for Epoxidation. ACS Omega, 2023. Available at: [Link]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI, 2020. Available at: [Link]

  • Piperazine Citrate API Manufacturers | Suppliers | Drug Master Files (DMF) | CEP. PharmaCompass. Available at: [Link]

  • Study on Reaction Mechanism and Process Safety for Epoxidation. ResearchGate, 2023. Available at: [Link]

  • Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 2009.
  • Epoxides Ring-Opening Reactions. Chemistry Steps. Available at: [Link]

  • Catalysis by aluminium(salen)
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC, 2020. Available at: [Link]

  • Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia.pub, 2020. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti- Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 2019. Available at: [Link]

  • Optimization of ring-opening of styrene epoxide employing Amberlyst A-21. ResearchGate. Available at: [Link]

  • CGMP Manufacturing. Southwest Research Institute. Available at: [Link]

  • Phenylglyoxal. Organic Syntheses Procedure. Available at: [Link]

  • Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. PMC. Available at: [Link]

  • WO2004065360A2 - Piperazine derivatives and their use as synthesis intermediates. Google Patents.
  • Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). ResearchGate. Available at: [Link]

  • Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity.
  • Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry. FDA. Available at: [Link]

  • Enantioconvergent production of (R)-1-phenyl-1,2-ethanediol from styrene oxide by combining the Solanum tuberosum and an evolved Agrobacterium radiobacter AD1 epoxide hydrolases. PubMed, 2006. Available at: [Link]

  • JP2011105685A - Crystal of phenethylamine compound. Google Patents.
  • CN108129404B - Synthesis method of chiral piperazinone derivative. Google Patents.
  • Semi-aromatic polyesters by alternating ring-opening copolymerisation of styrene oxide and anhydrides. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI, 2020. Available at: [Link]

  • Second-generation piperazine derivatives as promising radiation countermeasures. RSC Publishing. Available at: [Link]

  • Synthetic route for the synthesis of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl) quinolone-3-carbaldehyde derivatives 4a–c. ResearchGate. Available at: [Link]

  • Trichloroacetic acid fueled practical amine purifications. Beilstein Journals, 2022. Available at: [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry - ACS Publications, 2023. Available at: [Link]

  • Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. Semantic Scholar, 2024. Available at: [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI, 2024. Available at: [Link]

  • Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino. ChemRxiv. Available at: [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA, 2017. Available at: [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI, 2020. Available at: [Link]

  • Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. Frontiers, 2020. Available at: [Link]

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Preclinical Application Note: In Vivo Pharmacological Evaluation of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol (CAS: 1249893-43-3) is a synthetic small molecule characterized by a basic piperazine ring conjugated to a lipophilic phenylethanol moiety. Structurally, it shares critical pharmacophoric features with substituted phenylethanolamines and atypical monoaminergic modulators. Compounds in this structural class typically interact with central nervous system (CNS) targets, notably monoamine transporters (DAT, NET, SERT) or trace amine-associated receptors (TAARs), leading to alterations in synaptic catecholamine levels.

To rigorously evaluate this compound for drug development, researchers must employ a holistic in vivo testing paradigm. This application note details a self-validating, three-pillar protocol encompassing Pharmacokinetics (PK), Pharmacodynamics (PD), and Safety Pharmacology in rodent models.

PKPD_Workflow Formulation 1. Formulation & Dosing PK 2. PK Profiling (Plasma & Brain) Formulation->PK PD 3. Behavioral PD (Open Field Test) Formulation->PD Safety 4. Safety Pharm (Telemetry) Formulation->Safety Analysis 5. PK/PD Integration PK->Analysis PD->Analysis Safety->Analysis

Figure 1: Integrated preclinical workflow for evaluating piperazine-phenylethanol derivatives.

Pillar 1: Physicochemical Profiling & Formulation Strategy

The intrinsic solubility of a molecule dictates its in vivo exposure. Because 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol contains a basic secondary amine on the piperazine ring (estimated pKa ~8.5–9.5) and a lipophilic phenyl ring, it exhibits pH-dependent solubility.

Causality in Formulation: Administering a poorly formulated lipophilic drug intravenously can cause precipitation in the bloodstream, leading to microembolisms and artificial toxicity. Conversely, poor oral formulation leads to erratic gastrointestinal absorption, skewing bioavailability calculations[1]. Adjusting the pH or utilizing specific cosolvents/surfactants (e.g., cyclodextrins, microemulsions) is a validated chemical technique to solubilize water-insoluble drugs for both oral and injection administration[2].

  • Intravenous (IV) Vehicle: 5% DMSO / 5% Solutol HS-15 / 90% Saline (pH adjusted to 5.5–6.0 using 0.1N HCl to protonate the piperazine nitrogen).

  • Oral (PO) Vehicle: 0.5% Methylcellulose (MC) / 0.2% Tween-80 in deionized water (creates a uniform suspension for highly lipophilic free-bases).

Pillar 2: Pharmacokinetic (PK) & BBB Penetration Protocol

Bioavailability is a fundamental pharmacokinetic parameter expressing the proportion of a drug administered by a nonvascular route that reaches systemic circulation[1]. For CNS-active compounds, quantifying Blood-Brain Barrier (BBB) penetration ( Kp,brain​ ) is equally critical.

Step-by-Step Methodology
  • Animal Preparation: Utilize adult male Sprague-Dawley rats (250–300g). Surgically implant jugular vein catheters 3 days prior to dosing. Rationale: Catheterization eliminates handling stress during repeated blood draws, which otherwise spikes endogenous catecholamines and alters hemodynamics.

  • Dosing:

    • IV Group: Administer 2 mg/kg via the tail vein or catheter (bolus over 1 min).

    • PO Group: Administer 10 mg/kg via oral gavage.

  • Plasma Sampling: Withdraw 150 µL of blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge at 3,000 × g for 10 mins at 4°C to separate plasma.

  • Brain Tissue Harvesting: At expected Tmax​ (e.g., 0.5h and 2h), euthanize a subset of animals. Critical Step: Perfuse animals with ice-cold saline prior to brain extraction to remove blood-borne drug from the cerebral microvasculature, preventing false-positive BBB penetration signals.

  • Bioanalysis: Homogenize brain tissue in 3 volumes of PBS. Extract drug from plasma and brain homogenate via protein precipitation (using acetonitrile containing an internal standard). Quantify using LC-MS/MS.

Pillar 3: Pharmacodynamic (PD) Behavioral Assessment

Given the structural homology to monoaminergic stimulants, the compound must be evaluated for gross locomotor and anxiogenic/anxiolytic effects. The Open Field Maze is one of the most widely utilized and validated platforms to measure general ambulatory ability and anxiety-related emotional behaviors in rodent models[3].

Mechanism Drug 2-(2-Methylpiperazin-1-yl) -1-phenylethan-1-ol Transporter Monoamine Transporters (DAT / NET) Drug->Transporter Competitive Inhibition / Reversal Synapse Increased Synaptic Catecholamines Transporter->Synapse Efflux / Blocked Reuptake Receptors Post-Synaptic Adrenergic/Dopaminergic Receptors Synapse->Receptors Binding Behavior Locomotor Stimulation & Cardiovascular Modulation Receptors->Behavior Signal Transduction

Figure 2: Putative monoaminergic signaling pathway for phenylethanolamine derivatives.

Step-by-Step Methodology: Open Field Test (OFT)
  • Acclimation: Transfer C57BL/6 mice to the testing room 1 hour prior to the assay to stabilize baseline stress levels.

  • Apparatus Setup: Use a 40 × 40 × 40 cm opaque acrylic arena. Crucial: Illuminate the arena evenly at 20–30 lux. High lighting induces baseline anxiety (thigmotaxis), masking potential anxiogenic effects of the drug.

  • Dosing: Administer the compound (e.g., 3, 10, 30 mg/kg PO) or vehicle. Wait 30 minutes (approximate Tmax​ ) to ensure peak CNS exposure.

  • Execution: Place the mouse gently in the center of the arena. Record activity for 60 minutes using automated video tracking software (e.g., EthoVision XT).

  • Data Extraction: Analyze Total Distance Moved (cm) for stimulant effects, and Time in Center Zone (%) for anxiety-like behavior[3].

Pillar 4: Cardiovascular Safety Pharmacology

Phenylethanolamines frequently exhibit sympathomimetic off-target effects, driving hypertension or tachycardia. To ensure trustworthiness, cardiovascular data must be collected in conscious, unrestrained animals.

Step-by-Step Methodology: Telemetry
  • Surgical Implantation: Implant radiotelemetry transmitters (e.g., DSI HD-S10) into the abdominal aorta of rats under isoflurane anesthesia. Allow a strict 10-day recovery period to re-establish baseline circadian rhythms.

  • Baseline Recording: Record baseline Heart Rate (HR), Mean Arterial Pressure (MAP), and ECG intervals for 24 hours prior to dosing.

  • Dosing & Monitoring: Administer the compound PO. Continuously record hemodynamic parameters for 24 hours. Causality: Using telemetry rather than tail-cuff plethysmography is mandatory here; tail-cuff requires physical restraint, which induces massive sympathetic outflow and completely masks the subtle cardiovascular effects of the test article.

Data Presentation & Expected Outcomes

Table 1: Recommended Dosing Parameters for Rodent Models
ParameterIntravenous (IV)Oral (PO)Intraperitoneal (IP)
Species Rat / MouseRat / MouseMouse (Behavior only)
Dose Range 1 – 5 mg/kg10 – 50 mg/kg5 – 30 mg/kg
Max Volume 5 mL/kg (Rat)10 mL/kg10 mL/kg
Vehicle 5% DMSO/Solutol/Saline0.5% MC / 0.2% Tween-80Saline (if salt form)
Table 2: Key Pharmacokinetic & Pharmacodynamic Metrics to Report
MetricDefinitionPharmacological Significance
F (%) Absolute BioavailabilityDetermines viability as an orally administered drug.
Kp,brain​ Brain-to-Plasma RatioDefines CNS penetrance. A ratio > 0.3 suggests significant BBB crossing.
T1/2​ (h) Terminal Half-LifeDictates dosing frequency for behavioral assays.
Hyperlocomotion Increase in OFT DistanceIndicates dopaminergic (DAT) or adrenergic (NET) agonism/reuptake inhibition.
Δ MAP (mmHg) Change in Blood PressureFlags potential cardiovascular toxicity (sympathomimetic liability).

References

  • [3] Seibenhener, M. L., & Wooten, M. C. (2015). Use of the Open Field Maze to measure locomotor and anxiety-like behavior in mice. Journal of Visualized Experiments, (96), e52434. Available at:[Link]

  • [2] Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Available at: [Link]

  • [1] Toutain, P. L., & Bousquet-Mélou, A. (2004). Bioavailability and its assessment. Journal of Veterinary Pharmacology and Therapeutics, 27(6), 455-466. Available at:[Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-(2-methylpiperazin-1-yl)-1-phenylethan-1-ol. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis and improve your final yield.

Introduction: The Synthetic Challenge

The target molecule, 2-(2-methylpiperazin-1-yl)-1-phenylethan-1-ol, is synthesized via the nucleophilic ring-opening of styrene oxide with 2-methylpiperazine. While theoretically straightforward, this reaction presents several practical challenges that can significantly impact the yield and purity of the final product. Key challenges include managing the regioselectivity of the epoxide opening, preventing common side reactions, and effectively purifying the final product. This guide provides expert insights and validated protocols to navigate these challenges successfully.

Reaction Overview

The core of the synthesis is the reaction between two key starting materials: Styrene Oxide and 2-Methylpiperazine.

Reaction_Scheme cluster_product Styrene_Oxide Styrene Oxide plus1 + Methylpiperazine 2-Methylpiperazine arrow Product 2-(2-Methylpiperazin-1-yl)- 1-phenylethan-1-ol

Caption: Overall reaction scheme.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this reaction?

This reaction is a classic example of a nucleophilic substitution (SN2) reaction. The amine (2-methylpiperazine) acts as the nucleophile, attacking one of the electrophilic carbons of the epoxide ring. The significant ring strain of the epoxide (approximately 13 kcal/mol) makes it susceptible to ring-opening, even with a neutral nucleophile like an amine.[1] The reaction typically proceeds under neutral or basic conditions, with the amine itself being basic enough to facilitate the reaction.

The attack occurs at the carbon atom of the epoxide, leading to the cleavage of a carbon-oxygen bond. This results in an alkoxide intermediate, which is subsequently protonated during the workup step (or by a protic solvent) to yield the final alcohol product.

Q2: Why does the 2-methylpiperazine attack the specific carbon it does? (Regioselectivity)

In the ring-opening of an epoxide under basic or neutral conditions, the reaction follows an SN2 pathway.[2] The nucleophile will preferentially attack the less sterically hindered carbon atom.[1][3] In the case of styrene oxide, the two carbons of the epoxide ring are:

  • C1: Bonded to the phenyl group (more substituted).

  • C2: Bonded to two hydrogen atoms (less substituted).

Therefore, the nitrogen atom of 2-methylpiperazine will attack the C2 carbon, leading to the formation of the desired product. Attack at the more substituted carbon is favored only under acidic conditions, where the mechanism has more SN1 character.[3]

Mechanism start Styrene Oxide + 2-Methylpiperazine step1 SN2 Attack: Amine nucleophile attacks the less substituted epoxide carbon. start->step1 intermediate Alkoxide Intermediate step1->intermediate step2 Protonation: Alkoxide is protonated by solvent or during aqueous workup. intermediate->step2 end Final Product: 2-(2-Methylpiperazin-1-yl) -1-phenylethan-1-ol step2->end

Caption: Mechanism of nucleophilic ring-opening.
Q3: Which nitrogen on 2-methylpiperazine is the reactive nucleophile?

2-Methylpiperazine has two nitrogen atoms:

  • N1: Secondary amine, adjacent to the methyl group.

  • N4: Secondary amine, further from the methyl group.

The N4 nitrogen is less sterically hindered and therefore more nucleophilic. The reaction will predominantly occur at this position. While some reaction at N1 is possible, it is generally considered a minor pathway due to steric hindrance from the adjacent methyl group.

Q4: Is a catalyst necessary for this reaction?

A catalyst is not strictly required, as amines are effective nucleophiles for epoxide opening. However, the reaction can be slow at room temperature. The reaction is known to be catalyzed by water.[4][5] In aprotic solvents, the reaction rate can be increased by gentle heating or by using a protic solvent like ethanol, which can help stabilize the transition state and act as a proton source for the final step.

Troubleshooting Guide: Improving Your Synthesis Yield

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions grounded in chemical principles.

Troubleshooting_Workflow start Low Yield of Desired Product check_conversion Check Reaction Conversion (TLC, GC-MS) start->check_conversion low_conversion Problem: Low Conversion check_conversion->low_conversion Low purification_issue Problem: High Conversion, but Low Isolated Yield check_conversion->purification_issue High cause1 Cause: Insufficient Reaction Time/Temp low_conversion->cause1 cause2 Cause: Reagent Stoichiometry low_conversion->cause2 cause3 Cause: Poor Reagent Quality low_conversion->cause3 cause4 Cause: Product lost during aqueous workup. purification_issue->cause4 cause5 Cause: Inefficient Purification (Recrystallization/Chromatography) purification_issue->cause5 solution1 Solution: Increase reaction time or gently heat (e.g., 40-60°C). cause1->solution1 solution2 Solution: Use a slight excess (1.1-1.2 eq.) of 2-methylpiperazine. cause2->solution2 solution3 Solution: Ensure purity of starting materials. Distill styrene oxide if necessary. cause3->solution3 solution4 Solution: Perform multiple extractions with an appropriate organic solvent (e.g., DCM, EtOAc). Adjust pH to ensure product is in free base form. cause4->solution4 solution5 Solution: Optimize recrystallization solvent. Use column chromatography if co-eluting impurities are present. cause5->solution5

Caption: Troubleshooting workflow for low product yield.
Problem 1: Low or incomplete conversion of starting materials.
  • Possible Cause A: Reaction Conditions. The reaction may be too slow at ambient temperature, especially in aprotic solvents.

    • Solution: Gently heat the reaction mixture to 40-60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to avoid overheating, which can lead to side reactions. Using a protic solvent like ethanol can also increase the reaction rate.

  • Possible Cause B: Stoichiometry. Using a 1:1 molar ratio of reactants can result in incomplete conversion if there are any inaccuracies in weighing or if some of the amine is protonated by adventitious acid.

    • Solution: Use a slight excess (1.1 to 1.2 equivalents) of the 2-methylpiperazine. This will help drive the reaction to completion.

  • Possible Cause C: Reagent Quality. Styrene oxide can polymerize or hydrolyze upon storage.

    • Solution: Use freshly distilled or recently purchased styrene oxide. Ensure the 2-methylpiperazine is anhydrous, as water can compete as a nucleophile.

Problem 2: Significant formation of a diol byproduct (styrene-1,2-diol).
  • Possible Cause: Hydrolysis of Styrene Oxide. This occurs when water is present in the reaction mixture, acting as a competing nucleophile.[6]

    • Solution: Use anhydrous solvents and reagents. If using a protic solvent like ethanol, ensure it is of a high grade with low water content. Dry the 2-methylpiperazine if necessary.

Problem 3: Formation of multiple unidentified side products.
  • Possible Cause A: Polymerization. Styrene oxide can polymerize, especially if heated too strongly or in the presence of acid or base catalysts.

    • Solution: Maintain a moderate reaction temperature (40-60°C) and monitor the reaction closely. Avoid strong acidic or basic conditions unless a specific catalytic protocol is being followed.

  • Possible Cause B: Double Addition. The secondary amine on the product can potentially react with another molecule of styrene oxide.

    • Solution: Avoid a large excess of styrene oxide. Using a slight excess of the piperazine derivative helps to minimize this side reaction.

Problem 4: Difficulty in purifying the final product.
  • Possible Cause: Co-eluting Impurities or Poor Crystallization. Unreacted 2-methylpiperazine can be difficult to remove, and the product may be an oil, making recrystallization challenging.

    • Solution 1 (Aqueous Wash): During the workup, wash the organic layer with dilute acid (e.g., 1M HCl) to extract the basic product and any unreacted 2-methylpiperazine into the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) to pH >12 and re-extract the product back into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).[7] This acid-base extraction is highly effective for separating basic products from non-basic impurities.

    • Solution 2 (Chromatography): If impurities persist, purification by column chromatography on silica gel is a reliable method.[8] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., DCM with a gradient of methanol), is often effective. Adding a small amount of triethylamine (e.g., 1%) to the eluent can prevent the basic product from tailing on the silica gel.

Parameter Recommendation Rationale
Stoichiometry 1.0 eq. Styrene Oxide / 1.1-1.2 eq. 2-MethylpiperazineAn excess of the amine drives the reaction to completion and minimizes side reactions involving the epoxide.
Solvent Ethanol, Methanol, or AcetonitrileProtic solvents can accelerate the reaction. Aprotic polar solvents are also suitable. Ensure low water content.
Temperature 40-60°CProvides a balance between a reasonable reaction rate and minimizing polymerization or other side reactions.
Concentration 0.5 - 1.0 MA moderate concentration is generally effective. Very high concentrations may increase the rate of side reactions.
Reaction Time 4 - 24 hoursMonitor by TLC or GC-MS until the limiting reagent (styrene oxide) is consumed.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol

This protocol provides a robust starting point for the synthesis.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylpiperazine (1.2 equivalents).

    • Dissolve the 2-methylpiperazine in ethanol (to a concentration of ~0.5 M).

    • Begin stirring the solution.

  • Addition of Styrene Oxide:

    • Add styrene oxide (1.0 equivalent) dropwise to the stirring solution at room temperature. An exothermic reaction may be observed.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to 50°C.

    • Maintain this temperature and allow the reaction to proceed for 12-16 hours. Monitor the consumption of styrene oxide using TLC (e.g., in 9:1 DCM:Methanol).

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in dichloromethane (DCM).

    • Wash the organic layer with water (2 x 50 mL) to remove any remaining ethanol and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification (See Protocol 2).

Protocol 2: Purification by Column Chromatography
  • Preparation:

    • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or DCM).

    • Pack a chromatography column with the slurry.

    • Dissolve the crude product in a minimal amount of DCM.

  • Loading and Elution:

    • Load the dissolved crude product onto the top of the silica column.

    • Begin eluting with 100% DCM.

    • Gradually increase the polarity of the eluent by adding methanol. A typical gradient might be from 0% to 10% methanol in DCM. Adding 0.5-1% triethylamine to the mobile phase is recommended to improve peak shape.

  • Fraction Collection:

    • Collect fractions and analyze them by TLC.

    • Combine the fractions containing the pure product.

  • Final Step:

    • Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified 2-(2-methylpiperazin-1-yl)-1-phenylethan-1-ol. Confirm purity and identity using ¹H NMR, ¹³C NMR, and MS analysis.

References

  • Vertex AI Search. (2024).
  • Organic Syntheses. (n.d.). Styrene oxide.
  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of (S)-Styrene Oxide.
  • Google Patents. (1991). US5041569A - Process for preparing styrene oxide.
  • JournalsPub. (2025). Greener Ways of Synthesizing Styrene Oxide.
  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening.
  • ResearchGate. (n.d.). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032).
  • YouTube. (2024). Regioselective epoxide opening of cis-4,5-epoxy-2-phenylpiperidine by azide.
  • Organic Chemistry Tutor. (n.d.). Epoxide Opening.
  • National Institutes of Health. (2009).
  • ACS Publications. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles.
  • Master Organic Chemistry. (2015). Epoxide Ring Opening With Base.
  • ChemicalBook. (n.d.). 1-(2-PHENYLETHYL)PIPERAZINE synthesis.
  • ACS Publications. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles.
  • IntechOpen. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.
  • Google Patents. (n.d.).
  • KISTI. (n.d.).
  • Google Patents. (1997). KR970009727B1 - Process for the preparation of 2-(2-((-4((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-acetic acid and tis dihyolrochloride.
  • ResearchGate. (2006). Synthesis of 5-ethyl-2-{5-[4-(2-hydroxyethyl)piperazin-1-ylsulfonyl]-2-n- propoxyphenyl}.
  • RSC Publishing. (2018).
  • SpringerLink. (2024). An improved route to urapidil from 1-(2-methoxyphenyl)piperazine and oxetane.
  • ResearchGate. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
  • BenchChem. (n.d.). Exploring 1-(Piperazin-2-yl)ethanol Derivatives for Drug Discovery: A Technical Guide.
  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)
  • PubMed. (2021).
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.

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Technical Support Center: Degradation Pathways and Thermal Stability of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a phenylethanolamine derivative containing a substituted piperazine ring, 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol presents unique stability challenges during formulation, storage, and analytical testing. This guide provides drug development professionals with field-proven troubleshooting workflows, mechanistic insights, and self-validating protocols to manage its thermal and oxidative degradation.

G API 2-(2-Methylpiperazin-1-yl) -1-phenylethan-1-ol Dehydration Acid/Heat Dehydration API->Dehydration Oxidation Oxidative Stress (O2, Metals) API->Oxidation Thermal Extreme Heat (>150°C) API->Thermal Styrene Styrene Derivative (m/z - 18) Dehydration->Styrene Ketone Acetophenone/Cathinone Analog (m/z - 2) Oxidation->Ketone NOxide N-Oxide Derivative (m/z + 16) Oxidation->NOxide RingOpen Piperazine Ring Opening Thermal->RingOpen

Major degradation pathways of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol under stress.

Part 1: Core Mechanisms & FAQs

Q: What are the primary thermal degradation pathways for this compound? A: The molecule undergoes two distinct thermal degradation routes depending on the severity of the stress.

  • Moderate Heat & Acidic Stress: The benzylic alcohol (phenylethanol moiety) is highly susceptible to dehydration. The hydroxyl group acts as a leaving group, forming a thermodynamically favored, conjugated styrene derivative (1-phenyl-2-(2-methylpiperazin-1-yl)ethene).

  • Extreme Thermal Stress (>150 °C): The piperazine ring undergoes ring-opening via SN2 substitution reactions. This mechanism is heavily documented in the , where piperazine derivatives form alkyl-diamine polymers under high heat.

Q: Why does my sample show an increase in ketone byproducts (m/z - 2 Da) over time? A: This indicates oxidative degradation. The benzylic alcohol is oxidized to an acetophenone derivative, effectively converting the molecule into a cathinone analog. This pathway is accelerated by dissolved oxygen, alkaline conditions, or trace transition metals (e.g., Cu²⁺, Fe²⁺) in your buffers. Similar oxidative vulnerabilities are observed in the .

Q: How do pH and temperature interact to accelerate degradation? A: Stability is highly pH-dependent, creating a "see-saw" effect. Under acidic conditions (pH < 4), the protonation of the piperazine nitrogens stabilizes the amine against oxidation, but the excess protons catalyze the dehydration of the benzylic alcohol. Conversely, alkaline conditions (pH > 8) accelerate oxidative degradation to cathinone-like derivatives, a phenomenon widely reported in the .

Part 2: Troubleshooting Guide & Diagnostic Workflows

When unexpected peaks appear during LC-MS analysis, identifying the root cause requires tracing the mass shift back to the environmental stressor.

Workflow Start Detect Impurity in LC-MS CheckMass Check m/z shift Start->CheckMass Mass18 -18 Da CheckMass->Mass18 Mass2 -2 Da CheckMass->Mass2 Mass16 +16 Da CheckMass->Mass16 Dehyd Dehydration Issue Check pH & Temp Mass18->Dehyd Oxid1 Benzylic Oxidation Check Headspace O2 Mass2->Oxid1 Oxid2 N-Oxidation Check Peroxides Mass16->Oxid2

Diagnostic workflow for identifying degradation mechanisms via LC-MS mass shifts.

Common Issues & Interventions
  • Issue 1: False Positives for Dehydration (m/z - 18)

    • Root Cause: The use of standard 0.1% Formic Acid (pH ~2.7) in LC-MS mobile phases can cause in-source or on-column dehydration of the benzylic alcohol, making it appear as though the sample has degraded in the vial.

    • Solution: Switch to a pH 6.5 Ammonium Acetate buffer. This neutralizes the acidic stress while maintaining sufficient ionization efficiency for the piperazine nitrogen.

  • Issue 2: N-Oxide Formation During Storage (m/z + 16)

    • Root Cause: Exposure to trace peroxides in aged ethereal solvents (e.g., THF, Diethyl Ether) attacks the tertiary and secondary amines on the piperazine ring.

    • Solution: Purge storage vials with argon. Exclusively use peroxide-free, freshly opened HPLC-grade solvents.

Part 3: Quantitative Data Presentation

The table below summarizes the kinetic behavior and mass shifts of the primary degradants based on structural analogs.

Stress ConditionPrimary PathwayMajor DegradantMass Shift (Δ m/z)Relative Reaction Rate
Thermal (>150 °C) SN2 Ring OpeningAlkyl-diamine derivativesVariableFirst-order (k ≈ 6.1 × 10⁻⁹ s⁻¹)
Acidic (pH < 4) + Heat DehydrationStyrene derivative-18 DaHigh
Oxidative (H₂O₂ / O₂) Benzylic OxidationAcetophenone/Cathinone analog-2 DaModerate (Accelerated by Cu²⁺)
Oxidative (Peroxides) N-OxidationPiperazine N-oxide+16 DaFast in unbuffered solvents

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol must validate its own results. The following methodologies explain not just what to do, but the causality behind the steps.

Protocol 1: Self-Validating Forced Degradation Study

Objective: Establish the intrinsic stability-indicating profile of the compound while ensuring no degradants are "lost" to volatility or polymerization.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol in a 50:50 Methanol:Water diluent.

    • Causality: Methanol ensures the solubility of both the polar parent compound and the highly lipophilic styrene degradant.

  • Thermal Stress: Aliquot 1 mL into a sealed amber ampoule. Heat at 60 °C for 7 days.

  • Oxidative Stress: Add 0.1 mL of 3% H₂O₂ to 1 mL of the stock solution. Stir at room temperature for 24 hours.

  • The Validation Check (Mass Balance): Inject an unstressed control sample alongside the stressed samples using a UV detector (at 210 nm) in series with MS. Calculate the Mass Balance: (Sum of Peak Areas of Parent + Degradants in stressed sample) / (Peak Area of Parent in control sample) * 100.

    • Causality: If the mass balance is < 90%, the protocol invalidates itself, indicating the formation of invisible degradants (e.g., volatile cleavage products or insoluble polymers). This requires the immediate integration of orthogonal detection methods like Charged Aerosol Detection (CAD) or NMR.

Protocol 2: LC-MS/MS Quantification of Degradants

Objective: Accurately separate and quantify the parent compound from its isobaric and structural degradants without inducing artificial degradation.

Step-by-Step Methodology:

  • Column Selection: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained strictly at 30 °C.

    • Causality: Keeping the column temperature low (≤ 30 °C) prevents heat-induced on-column dehydration of the benzylic alcohol.

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 6.5).

    • Phase B: 100% Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 10 minutes, followed by a 2-minute hold.

  • The Validation Check (Specific Transitions): Monitor the following specific MRM transitions to confirm peak identity:

    • Parent Compound [M+H]⁺: m/z 221 → 115

    • Dehydrated Degradant (Styrene): m/z 203 → 91

    • Oxidized Degradant (Ketone): m/z 219 → 115

References

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia.[Link]

  • Shanati, T., & Ansorge-Schumacher, M. B. (2020). Biodegradation of Ephedrine Isomers by Arthrobacter sp. Strain TS-15: Discovery of Novel Ephedrine and Pseudoephedrine Dehydrogenases. Applied and Environmental Microbiology.[Link]

  • Menéndez-Quintanal, L. M., et al. (2024). The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances in Fatal Cases: A Review of the Literature. Psychoactives.[Link]

Technical Support Center: Overcoming Purification and Extraction Challenges of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of purifying and extracting this valuable compound. The guidance herein is based on established chemical principles and extensive experience with analogous molecular structures.

Introduction to the Molecule and Its Challenges

2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol is a chiral amino alcohol containing a piperazine moiety. Its structure presents a unique combination of chemical properties that can complicate purification and extraction processes.

Key Structural Features and Their Implications:

  • Basic Piperazine Ring: The two nitrogen atoms in the piperazine ring confer a basic character to the molecule, with typical pKa values around 5.3 and 9.7.[1] This makes the compound's solubility highly dependent on pH, a property that can be leveraged in acid-base extractions but also poses challenges.

  • Polar Hydroxyl Group: The alcohol group increases the compound's polarity, influencing its solubility in various organic solvents and its retention characteristics during chromatography.

  • Aromatic Phenyl Group: The phenyl ring adds a nonpolar characteristic to the molecule, contributing to its solubility in certain organic solvents.

  • Chiral Center: The presence of a stereocenter at the carbon bearing the hydroxyl group means that enantiomeric separation may be a consideration in some applications, although this guide focuses on the purification of the compound as a racemate or a single enantiomer from diastereomeric impurities.

The combination of a basic, polar head with a nonpolar phenyl group can lead to amphiphilic behavior, resulting in challenges such as emulsion formation during liquid-liquid extraction and peak tailing in normal-phase column chromatography.[1][2]

Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the purification and extraction of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol.

Q1: What are the most common impurities I should expect?

Common impurities largely depend on the synthetic route. For a typical synthesis involving the reaction of styrene oxide with 2-methylpiperazine, you might encounter:

  • Unreacted starting materials (styrene oxide, 2-methylpiperazine).

  • The regioisomeric byproduct, 1-(2-methylpiperazin-1-yl)-1-phenylethan-2-ol.

  • Di-substituted piperazine byproducts where both nitrogens have reacted.[3]

  • Polymerized styrene oxide.

Q2: My liquid-liquid extraction is forming a persistent emulsion. What can I do?

Emulsion formation is common with amphiphilic molecules. To break an emulsion:

  • Add brine (saturated NaCl solution): This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.

  • Centrifugation: If a centrifuge is available, spinning the mixture can physically separate the layers.

  • Filtration through Celite or glass wool: This can sometimes break up the emulsion by providing a large surface area for the droplets to coalesce.

  • Change the organic solvent: Switching to a solvent with a different density and polarity might prevent emulsion formation in the first place.

Q3: My compound is streaking badly on the silica gel TLC plate. How can I get a clean separation?

Streaking, or tailing, is a classic sign of a strong interaction between a basic compound and the acidic silica gel.[2] To mitigate this:

  • Add a basic modifier to the eluent: Incorporate a small amount (0.1-1%) of a volatile base like triethylamine (TEA) or pyridine into your mobile phase.[2] This will neutralize the acidic sites on the silica, reducing the strong interaction with your basic compound.

  • Use a different stationary phase: Consider using neutral alumina or a deactivated silica gel specifically designed for the chromatography of basic compounds.[2][4]

Q4: I have low recovery of my product after column chromatography. Where might it have gone?

Low recovery from silica gel chromatography is often due to irreversible adsorption of the basic compound onto the acidic stationary phase.[3]

  • Pre-treat the column: Before loading your sample, flush the column with your mobile phase containing a basic modifier (e.g., 1% triethylamine).[2]

  • Use a less acidic stationary phase: As mentioned above, neutral alumina can be a good alternative to silica gel for purifying amines.[4]

  • Consider an alternative purification method: If column chromatography consistently gives low yields, techniques like crystallization or salt formation followed by precipitation might be more suitable.[3]

In-Depth Troubleshooting Guides

This section provides more detailed, step-by-step guidance for overcoming specific challenges in the extraction and purification workflow.

Troubleshooting Acid-Base Extraction

Acid-base extraction is a powerful technique for separating basic compounds like 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol from neutral or acidic impurities.

Problem: Poor Separation or Low Recovery

  • Cause 1: Incomplete Protonation or Deprotonation.

    • Solution: Ensure the pH of the aqueous phase is appropriately adjusted. During the acidic wash, the pH should be sufficiently low (typically < 2) to fully protonate the piperazine nitrogens. When making the aqueous layer basic to recover your product, ensure the pH is high enough (typically > 10) to fully deprotonate the ammonium salt.[2] Use a pH meter for accurate measurements.

  • Cause 2: Insufficient Mixing.

    • Solution: During each extraction step, ensure thorough mixing of the aqueous and organic phases by inverting the separatory funnel multiple times. This maximizes the surface area between the two phases, facilitating the transfer of the compound.

  • Cause 3: Incorrect Solvent Choice.

    • Solution: The organic solvent should be immiscible with water and have a good solubility for your compound in its free base form. Dichloromethane and ethyl acetate are common choices. If your compound has high polarity, multiple extractions with a more polar solvent might be necessary.

Experimental Protocol: Optimized Acid-Base Extraction
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl.

  • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with 1 M HCl two more times, combining all aqueous extracts.

  • Wash the combined acidic aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral or acidic impurities.[2]

  • Cool the aqueous layer in an ice bath and make it basic (pH > 10) by the slow and careful addition of a concentrated base solution (e.g., 6 M NaOH).[2]

  • Extract the now basic aqueous solution with a fresh organic solvent (e.g., dichloromethane) three times.

  • Combine the organic layers containing the purified product.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography

Column chromatography is a standard method for purifying organic compounds, but it requires careful optimization for basic molecules.[5][6]

Problem: Poor Separation or Significant Peak Tailing

  • Cause 1: Strong Interaction with Acidic Silica Gel.

    • Solution: As with TLC, add a small percentage (0.1-1%) of a volatile tertiary amine like triethylamine to the eluent.[2] This competes with your product for the acidic sites on the silica gel, leading to more symmetrical peaks and better separation.

  • Cause 2: Inappropriate Solvent System.

    • Solution: The polarity of the eluent is critical.[5] Use TLC to screen various solvent systems to find one that gives your target compound an Rf value of approximately 0.2-0.4.[3] A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often effective for separating compounds with different polarities.[5]

  • Cause 3: Column Overloading.

    • Solution: Loading too much sample onto the column will exceed its separation capacity.[2] As a general rule, use a mass ratio of silica gel to crude product of at least 30:1 for good separation.

Visualizing Your Chromatography Strategy

Chromatography_Decision_Tree start Crude Product tlc Run TLC with various eluents start->tlc tailing Does the spot tail? tlc->tailing add_tea Add 0.5% Triethylamine to eluent tailing->add_tea Yes rf_ok Is Rf between 0.2 and 0.4? tailing->rf_ok No add_tea->tlc adjust_polarity Adjust eluent polarity rf_ok->adjust_polarity No run_column Run Flash Column Chromatography rf_ok->run_column Yes adjust_polarity->tlc still_tails Tailing persists? run_column->still_tails use_alumina Switch to neutral alumina stationary phase still_tails->use_alumina Yes pure_product Pure Product still_tails->pure_product No use_alumina->run_column

Caption: Decision tree for optimizing column chromatography.

Troubleshooting Crystallization

Crystallization can be an excellent final purification step to obtain a highly pure, solid product. However, the structural features of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol can sometimes make crystallization challenging.

Problem: Product Oiling Out or Failing to Crystallize

  • Cause 1: High Polarity and Rotatable Bonds.

    • Solution: The combination of a polar amino alcohol and flexible side chains can favor the formation of an amorphous oil over an ordered crystal lattice.

      • Try a variety of solvents: Systematically screen a range of solvents with varying polarities. Good single solvents for crystallization often have moderate solubility for the compound at room temperature and high solubility at elevated temperatures.

      • Use a solvent/anti-solvent system: Dissolve your compound in a good solvent (e.g., methanol or ethanol) and then slowly add an anti-solvent in which it is poorly soluble (e.g., hexane or diethyl ether) until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, can induce crystallization.

      • Scratch the flask: Use a glass rod to scratch the inside of the flask below the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Cause 2: Presence of Impurities.

    • Solution: Even small amounts of impurities can inhibit crystallization.

      • Pre-purify your material: Ensure your material is reasonably pure (>90%) before attempting crystallization. Use column chromatography or acid-base extraction to remove major impurities first.

      • Consider salt formation: Converting the basic freebase to a salt (e.g., hydrochloride or acetate) can significantly alter its physical properties and often results in a more crystalline solid.[7] This can be achieved by adding a stoichiometric amount of an acid (like HCl in ether) to a solution of the purified freebase.

Data Summary: Solvent Selection for Purification
Purification StepSolvent PropertyGood ChoicesPoor ChoicesRationale
Extraction Immiscible with water, good solute solubilityDichloromethane, Ethyl Acetate, ChloroformMethanol, Ethanol, AcetoneThe solvent must form a separate layer from the aqueous phase.
Column Chromatography (Normal Phase) Varied polarity for elutionHexane/Ethyl Acetate, Dichloromethane/MethanolWater, Acetic AcidA gradient of nonpolar to polar solvents is used to elute compounds based on their polarity.[4][5]
Crystallization Moderate solubility at RT, high solubility when hotIsopropanol, Acetone, Toluene, Ethyl Acetate/HexaneSolvents in which the compound is either too soluble or insolubleThe ideal solvent allows for supersaturation upon cooling, driving crystallization.

Final Purity Assessment

After purification, it is crucial to assess the purity of your 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot (with appropriate visualization) is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity. For basic compounds, using a deactivated column and a mobile phase with a suitable pH and modifier can prevent peak tailing.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify any remaining impurities. The absence of signals from starting materials or byproducts indicates high purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

By systematically applying the principles and troubleshooting steps outlined in this guide, researchers can confidently navigate the challenges associated with the purification and extraction of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol, leading to higher yields and purities in their experimental work.

References

Sources

Validation & Comparative

Preclinical Hit-to-Lead Optimization: Comparative Efficacy of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacophore Rationale and Target Selection

The 2-(2-methylpiperazin-1-yl)-1-phenylethan-1-ol scaffold (CAS 1249893-43-3) represents a highly tunable pharmacophore frequently utilized in the development of central nervous system (CNS) therapeutics. Structurally, it combines a phenylethanolamine-like moiety with a conformationally restricted piperazine ring. This specific architecture is highly relevant for targeting monoaminergic G-protein coupled receptors (GPCRs), particularly the serotonin 5-HT2C receptor.

Selective 5-HT2C agonism is a validated mechanistic pathway for treating obesity, schizophrenia, and impulse-control disorders[1]. However, achieving selectivity over the closely related 5-HT2A receptor is a persistent challenge in drug discovery; off-target 5-HT2A activation can lead to severe hallucinogenic effects and cardiovascular liabilities[2]. This guide objectively compares the core scaffold against three strategic structural analogs to evaluate how specific functional group modifications impact receptor affinity, subtype selectivity, and in vitro metabolic stability.

Structural Activity Relationship (SAR) & Comparative Efficacy

To isolate the pharmacological impact of distinct structural modifications, we compare the core scaffold (Analog A) against a des-methyl variant (Analog B), a morpholine substitution (Analog C), and a para-fluorinated phenyl derivative (Analog D).

Key SAR Insights:

  • Steric Restriction: The 2-methyl group on the piperazine ring (Analog A) creates steric bulk that slightly reduces overall affinity but significantly drives selectivity toward the 5-HT2C pocket over 5-HT2A. Removing it (Analog B) collapses this selectivity.

  • Basic Amine Requirement: Replacing the basic secondary amine of piperazine with an oxygen atom (Analog C) drastically reduces receptor affinity. The protonated nitrogen is strictly required to form a critical salt bridge with the conserved Asp3.32 residue in the GPCR binding pocket.

  • Metabolic Shielding: Halogenation at the para-position of the phenyl ring (Analog D) effectively blocks Cytochrome P450 (CYP)-mediated aromatic hydroxylation, drastically improving the compound's half-life without perturbing receptor binding.

Quantitative Performance Matrix

Table 1: Comparative in vitro profiling of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol analogs.

Compound IDStructural Modification5-HT2C Affinity (Kᵢ, nM)5-HT2A Affinity (Kᵢ, nM)Selectivity Ratio (2A/2C)HLM Intrinsic Clearance (CL_int, µL/min/mg)
Analog A Core Scaffold (2-Methylpiperazine)18.5315.017x45.2
Analog B Des-methyl (Unsubstituted Piperazine)8.214.51.7x48.6
Analog C Morpholine Substitution>10,000>10,000N/A12.4
Analog D 4-Fluorophenyl Derivative21.0380.518x15.8

Mechanistic Pathway of 5-HT2C Activation

The 5-HT2C receptor is a Class A GPCR primarily coupled to the Gq/11 signaling cascade[3]. Upon binding an active analog, the receptor undergoes a conformational shift that exchanges GDP for GTP on the Gq alpha subunit, subsequently activating Phospholipase C (PLC) and triggering intracellular calcium release[2].

Pathway Ligand 5-HT2C Agonist (Analog D) Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers

Caption: 5-HT2C Gq/11-coupled signaling pathway leading to intracellular calcium release.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to emphasize that robust data generation relies on self-validating assay designs. The following protocols detail the causality behind each reagent choice and incorporate essential controls to ensure data integrity.

Radioligand Receptor Binding Assay (5-HT2C vs. 5-HT2A)

This assay determines the equilibrium dissociation constant (Kᵢ) of the analogs to quantify receptor affinity and subtype selectivity.

  • Membrane Preparation: Utilize CHO-K1 cells stably expressing human recombinant 5-HT2C or 5-HT2A receptors[3]. Homogenize cells in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

    • Causality: The inclusion of MgCl₂ is critical; divalent cations stabilize the receptor-G protein ternary complex, which is strictly required to accurately measure the high-affinity binding state of agonists[2].

  • Radioligand Incubation: Incubate the prepared membranes with 2 nM [³H]-mesulergine (for 5-HT2C) or[³H]-ketanserin (for 5-HT2A) alongside varying concentrations of the test analogs (10⁻¹¹ to 10⁻⁵ M)[2].

  • Self-Validation (Controls): Define non-specific binding (NSB) by co-incubating a parallel set of control wells with 10 µM unlabelled serotonin[3]. Validation Rule: If NSB exceeds 30% of total binding, the membrane wash steps must be optimized before data can be accepted.

  • Filtration and Quantification: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This prevents the non-specific electrostatic binding of the positively charged piperazine analogs to the filter matrix, ensuring background noise remains low.

In Vitro Metabolic Stability (Human Liver Microsomes)

Hepatic clearance is a primary hurdle in CNS drug development. This assay evaluates Phase I oxidative metabolism using Human Liver Microsomes (HLM) to predict in vivo half-life[4].

Workflow Prep 1. Prepare 1 µM Compound in 0.1 M PO4 Buffer (pH 7.4) HLM 2. Add Human Liver Microsomes (0.5 mg/mL protein) Prep->HLM NADPH 3. Initiate Reaction with 1 mM NADPH HLM->NADPH Incubate 4. Incubate at 37°C (0, 15, 30, 45, 60 min) NADPH->Incubate Quench 5. Quench with Acetonitrile + Internal Standard Incubate->Quench LCMS 6. LC-MS/MS Quantification & CL_int Calculation Quench->LCMS

Caption: Step-by-step workflow for determining in vitro metabolic stability using human liver microsomes.

  • Substrate Preparation: Dissolve the test analog to a final concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

    • Causality: A 1 µM concentration is specifically chosen to remain well below the Michaelis constant (Kₘ) for most CYP450 enzymes. This ensures the reaction follows first-order kinetic decay, which is mathematically necessary for accurate intrinsic clearance (CL_int) calculations[5].

  • Microsome Addition: Add pooled HLMs to achieve a final protein concentration of 0.5 mg/mL[4].

    • Causality: Pooled microsomes (mixed gender) are used to average out inter-individual polymorphic differences in CYP expression, providing a generalized and reproducible human metabolic profile[5].

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH[4].

    • Causality: CYP450 enzymes are monooxygenases that strictly require NADPH as an electron donor to reduce molecular oxygen; without this cofactor, Phase I metabolism cannot proceed[4].

  • Quenching and Analysis: At specific time points (0, 15, 30, 45, 60 min), transfer aliquots into ice-cold acetonitrile containing an internal standard.

    • Causality: Acetonitrile instantly denatures the microsomal proteins, halting the enzymatic reaction precisely at the target time point, while simultaneously precipitating proteins to yield a clean supernatant for LC-MS/MS analysis[5].

  • Self-Validation (Controls): Run Dextromethorphan (a CYP2D6 substrate) and Midazolam (a CYP3A4 substrate) as positive controls alongside the test analogs. Validation Rule: If these control compounds do not demonstrate rapid, predictable turnover, the HLM batch or NADPH regenerating system is compromised, and the entire assay plate must be rejected[5].

Sources

Comprehensive ICH Q2(R2) Validation Guide for 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

The compound 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol (CAS: 1249893-43-3) is a complex pharmaceutical intermediate characterized by a phenyl ring, a secondary hydroxyl group, and a 2-methylpiperazine moiety[1]. From an analytical perspective, this molecule presents a classic chromatographic challenge: it contains two highly basic nitrogen atoms within the piperazine ring.

When analyzing basic compounds, drug development professionals frequently encounter severe peak tailing, poor retention, and compromised quantitation limits. This guide objectively compares three analytical methodologies—UHPLC-UV, LC-MS/MS, and GC-FID—and provides a comprehensive, step-by-step ICH Q2(R2) validation framework[2] for the optimal method. Our goal is to move beyond merely listing validation parameters and instead explain the causality behind the experimental design, ensuring your laboratory implements a robust, self-validating analytical system.

Methodological Comparison: Selecting the Optimal Platform

To establish a reliable control strategy, we must evaluate the performance of potential analytical platforms against the specific chemical properties of the analyte.

Analytical ParameterUHPLC-UV (High-pH Mobile Phase)LC-MS/MS (ESI+)GC-FID (Post-Derivatization)
Primary Use Case Routine Assay & Impurity ProfilingTrace Genotoxic Impurity AnalysisResidual Solvents / Free Base Assay
Peak Symmetry (Tailing) 1.05 – 1.15 (Excellent)1.10 – 1.25 (Good)1.40 – 1.60 (Poor, without derivatization)
Sample Preparation Direct injection (Dilute & Shoot)Direct injectionRequires BSTFA derivatization
Sensitivity (LOD) 0.05 µg/mL0.001 µg/mL 0.5 µg/mL
Robustness High (Minimal matrix effects)Moderate (Susceptible to ion suppression)Low (Derivatization yield variability)
Cost per Analysis Low HighModerate

The Causality of Chromatographic Behavior

As an Application Scientist, it is critical to understand why a method works, rather than just how to execute it. The primary failure mode in the HPLC analysis of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol is peak tailing caused by secondary interactions[3].

The Mechanism of Peak Tailing: Standard reversed-phase C18 columns contain residual silanol groups (-Si-OH) on the silica surface. At a neutral or slightly acidic pH, these silanols ionize to form negatively charged sites (-SiO⁻). Simultaneously, the basic piperazine nitrogens (pKa ~9.0–9.8) are protonated and carry a positive charge. The resulting electrostatic attraction (ion-exchange interaction) causes the analyte molecules to "stick" to the stationary phase, leading to asymmetric, tailing peaks[3].

The High-pH Solution: To eliminate this interaction, our optimized UHPLC method employs a 10 mM Ammonium Bicarbonate buffer adjusted to pH 10.0 . At pH 10.0, the basic nitrogens on the piperazine ring are fully deprotonated (neutralized). Without a positive charge, the analyte interacts with the C18 stationary phase purely through hydrophobic interactions, resulting in sharp, symmetrical peaks and highly reproducible retention times. This requires the use of a hybrid-silica column designed to withstand high-pH environments without dissolving.

ICH Q2(R2) Validation Workflow

The updated ICH Q2(R2) guidelines emphasize a lifecycle approach, integrating risk management and multivariate robustness testing early in the validation process[2][4]. The logical flow of this validation is visualized below.

ICH_Q2_R2_Workflow N1 1. Method Selection (UHPLC-UV vs Alternatives) N2 2. System Suitability (Tailing < 1.5, RSD < 2%) N1->N2 N3 3. Specificity (Orthogonal Verification) N2->N3 N4 4. Linearity & Range (R² > 0.999) N3->N4 N5 5. Accuracy & Precision (Recovery 98-102%) N4->N5 N6 6. Robustness (Multivariate DoE) N5->N6

Fig 1: ICH Q2(R2) Analytical Method Validation Workflow for Basic Compounds.

Optimized UHPLC-UV Protocol (Self-Validating System)

A scientifically sound protocol must be self-validating. This means the method contains internal system suitability tests (SST) that dictate whether the data generated is trustworthy before any sample analysis begins.

Reagents & Materials
  • Analyte: 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol Reference Standard (>99.5% purity)[1].

  • Column: Ethylene Bridged Hybrid (BEH) C18, 50 mm × 2.1 mm, 1.7 µm (Stable up to pH 12).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Chromatographic Conditions
  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 215 nm (Optimized for the phenyl ring chromophore).

  • Injection Volume: 2.0 µL

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: 5% to 60% B

    • 4.0 - 5.0 min: 60% to 95% B

    • 5.0 - 6.0 min: 95% B

    • 6.0 - 6.1 min: 95% to 5% B (Re-equilibration)

    • 6.1 - 8.0 min: 5% B

The Self-Validating Execution Sequence
  • Blank Injection (Specificity Control): Inject diluent (Water:Acetonitrile 50:50). Acceptance Criteria: No peaks ≥ 0.05% of the target analyte area at the expected retention time (~3.2 min).

  • System Suitability Testing (Precision & Symmetry Control): Inject the 100 µg/mL working standard 5 consecutive times.

    • Acceptance Criteria: Retention time %RSD ≤ 1.0%; Peak Area %RSD ≤ 2.0%; USP Tailing Factor ≤ 1.5; Theoretical Plates (N) ≥ 10,000.

  • Sample Analysis: Inject samples in duplicate. Bracket every 10 sample injections with a standard injection to monitor instrument drift (Drift must be ≤ 2.0%).

Validation Data & Performance Metrics

Following the execution of the protocol, the method was validated strictly according to ICH Q2(R2) parameters[2]. The data below demonstrates the superiority of the high-pH UHPLC-UV approach.

Table 2: ICH Q2(R2) Validation Results Summary
ICH Q2(R2) ParameterExperimental DesignAcceptance CriteriaExperimental ResultStatus
Specificity Forced degradation (Acid, Base, Peroxide, Heat, UV). Peak purity assessed via PDA.No interference from degradants; Peak Purity Angle < Threshold.Purity Angle: 0.12 < Threshold: 0.25. Complete baseline resolution from degradants.Pass
Linearity & Range 7 concentration levels from 25% to 150% of nominal concentration (25 - 150 µg/mL).Correlation Coefficient (R²) ≥ 0.999.R² = 0.9998; y-intercept bias < 1.0%.Pass
Accuracy Spike recovery at 50%, 100%, and 150% levels in triplicate (n=9).Mean recovery between 98.0% - 102.0%.Mean Recovery: 99.6% (Range: 99.1% - 100.4%).Pass
Precision (Repeatability) 6 independent sample preparations at 100% nominal concentration.%RSD of assay ≤ 2.0%.%RSD = 0.65%.Pass
Intermediate Precision Different analyst, different day, different UHPLC system.Overall %RSD ≤ 2.0%.Overall %RSD = 0.82%.Pass
Robustness Plackett-Burman DoE: ±0.2 pH units, ±2°C Temp, ±0.02 mL/min Flow.Tailing factor remains ≤ 1.5; Assay shift ≤ 2.0%.Max Tailing: 1.18. Max Assay Shift: 0.4%.Pass

By addressing the fundamental chemical properties of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol—specifically its basicity—we have engineered an analytical method that not only meets but exceeds ICH Q2(R2) regulatory expectations, ensuring high data integrity throughout the drug development lifecycle.

References

  • ICH Q2 (R2) Validation of Analytical Procedures MasterControl[Link]

  • Validation of analytical procedures – ICH Q2(R2) European Pharmaceutical Review[Link]

  • Rationalization of Retention and Overloading Behavior of Basic Compounds in Reversed-Phase HPLC Analytical Chemistry (ACS Publications)[Link]

  • 2-(2-methylpiperazin-1-yl)-1-phenylethan-1-ol Chemical Properties American Elements[Link]

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A Comprehensive Guide to Benchmarking the Receptor Binding of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a robust framework for characterizing the receptor binding profile of the novel compound, 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol. By leveraging established in vitro pharmacological assays, researchers can effectively benchmark its performance against standard ligands, generating critical data for drug development and mechanistic studies.

Introduction: Unveiling the Therapeutic Potential

The compound 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol possesses a unique chemical architecture, incorporating both a phenylethanolamine scaffold and a piperazine moiety. The phenylethanolamine structure is a well-known pharmacophore found in numerous compounds with cardiovascular activity[1]. The piperazine ring is a common feature in a wide array of centrally acting drugs, including antidepressants and antipsychotics, known to interact with various neurotransmitter receptors[2][3][4][5]. This structural combination suggests a high probability of interaction with G protein-coupled receptors (GPCRs), a major class of drug targets.

Initial assessment points towards potential activity at dopaminergic and serotonergic receptors, given the structural similarities to known ligands for these systems. Therefore, this guide will focus on a systematic approach to evaluate the binding affinity of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol at the dopamine D2 and serotonin 5-HT2A receptors. These receptors are critical targets in the treatment of various neurological and psychiatric disorders.

The Cornerstone of Characterization: Receptor Binding Assays

Receptor binding assays are the gold standard for determining the affinity of a ligand for its target receptor.[6] They are fundamental in early-stage drug discovery for lead identification and optimization. This guide will detail the use of competitive radioligand binding assays, a robust and sensitive method to quantify the interaction between our test compound and its putative receptor targets.[6][7]

The Principle of Competitive Binding

In a competitive binding assay, a radiolabeled ligand (a "hot" ligand) with known high affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). The assay measures the ability of an unlabeled test compound (a "cold" ligand), such as 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol, to displace the radioligand from the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be used to calculate the inhibition constant (Ki), which represents the affinity of the test compound for the receptor.[8]

Experimental Design: A Step-by-Step Approach

A successful benchmarking study hinges on a well-designed and meticulously executed experimental plan. The following workflow provides a comprehensive guide for characterizing the binding of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol.

Caption: Experimental workflow for receptor binding benchmarking.

Part 1: Receptor and Ligand Selection

The choice of appropriate standard ligands and radioligands is critical for a meaningful comparison.

Target ReceptorStandard Ligand (Antagonist)Radioligand
Dopamine D2 Haloperidol[³H]-Spiperone
Serotonin 5-HT2A Ketanserin[³H]-Ketanserin

Rationale: Haloperidol and Ketanserin are well-characterized, high-affinity antagonists for the D2 and 5-HT2A receptors, respectively, making them excellent benchmarks. [³H]-Spiperone and [³H]-Ketanserin are widely used radioligands for these receptors with well-established binding properties.[9][10]

Part 2: Receptor Membrane Preparation

High-quality receptor preparations are essential for reliable binding data.

Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing the human dopamine D2 or serotonin 5-HT2A receptor to a high density.

  • Harvesting: Gently scrape the cells and centrifuge to form a cell pellet.

  • Lysis: Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.

  • Membrane Isolation: Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Washing: Wash the membrane pellet with fresh lysis buffer to remove cytosolic components.

  • Final Preparation: Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method like the Bradford assay. Store aliquots at -80°C.

Part 3: Saturation Binding Assay (to Determine Radioligand Affinity)

Before performing competitive binding assays, it is crucial to determine the equilibrium dissociation constant (Kd) of the radioligand for the prepared receptor membranes.[11][12][13]

Protocol:

  • Assay Setup: In a 96-well plate, add increasing concentrations of the radioligand (e.g., 0.05-10 nM [³H]-Spiperone for D2 receptors).

  • Total Binding: To a set of wells, add only the radioligand and the membrane preparation.

  • Non-specific Binding: To another set of wells, add the radioligand, membrane preparation, and a high concentration of a non-labeled competing ligand (e.g., 10 µM Haloperidol for D2) to block all specific binding.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filter mat in a scintillation vial with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. Plot specific binding against the radioligand concentration and fit the data to a one-site binding hyperbola to determine the Kd and Bmax (receptor density).[11][14]

Part 4: Competitive Binding Assay

This assay will determine the affinity of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol and the standard ligands for the target receptors.[6][7]

Protocol:

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand (approximately equal to its Kd value determined in the saturation assay).

  • Competition: Add increasing concentrations of the unlabeled test compound (2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol) or the standard ligand (Haloperidol or Ketanserin) to the wells.

  • Controls: Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a competing ligand).

  • Incubation, Termination, and Counting: Follow the same procedure as in the saturation binding assay.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Data Presentation and Interpretation

The results of the binding assays should be presented in a clear and concise manner to facilitate comparison.

Hypothetical Binding Affinity Data
CompoundDopamine D2 Ki (nM)Serotonin 5-HT2A Ki (nM)
2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol 15.875.3
Haloperidol (Standard) 1.2>10,000
Ketanserin (Standard) 8502.5

Interpretation:

Based on this hypothetical data, 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol exhibits a higher affinity for the dopamine D2 receptor compared to the serotonin 5-HT2A receptor. Its affinity for the D2 receptor is approximately 13-fold lower than that of the standard antagonist, Haloperidol. Conversely, its affinity for the 5-HT2A receptor is significantly lower than that of the standard antagonist, Ketanserin. This profile suggests that the compound is a moderately potent D2 receptor ligand with weaker activity at the 5-HT2A receptor.

Beyond Binding: Functional Assays

While binding assays provide crucial information about affinity, they do not reveal the functional activity of a compound (i.e., whether it is an agonist, antagonist, or inverse agonist). To further characterize 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol, functional assays are essential.

GTPγS Binding Assay

The GTPγS binding assay is a functional assay that measures the activation of G proteins, which is an early event in GPCR signaling.[15][16][17][18] An increase in [³⁵S]GTPγS binding in the presence of the test compound indicates agonist activity.

Caption: Principle of the GTPγS binding assay.

cAMP Accumulation Assay

For GPCRs that couple to adenylyl cyclase, measuring changes in intracellular cyclic AMP (cAMP) levels is a common functional assay.[19][20][21][22][23] Activation of Gs-coupled receptors increases cAMP, while activation of Gi-coupled receptors decreases cAMP levels. The dopamine D2 receptor is typically Gi-coupled, so an agonist would be expected to decrease forskolin-stimulated cAMP accumulation.[24]

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for benchmarking the receptor binding of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol. By following these detailed protocols, researchers can generate high-quality data to elucidate the compound's pharmacological profile. The combination of competitive radioligand binding assays and subsequent functional assays will provide a thorough understanding of its affinity and efficacy at key CNS receptors, paving the way for further preclinical and clinical development.

References

  • Creative Bioarray. cAMP Assay. [Link]

  • Creative BioMart. cAMP Accumulation Assay. [Link]

  • Kaur, H., & He, B. (2018). cAMP assays in GPCR drug discovery. Methods in Molecular Biology, 1705, 1-11. [Link]

  • GraphPad. Analyzing Radioligand Binding Data. [Link]

  • Turku PET Centre. Bmax and KD. [Link]

  • JoVE. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. [Link]

  • Assay Guidance Manual. GTPγS Binding Assays. [Link]

  • ResearchGate. The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Alfa Cytology. Competitive Radioligand Binding Assays. [Link]

  • Psychoactive Drug Screening Program (PDSP). Functional Assays Protocols. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Assay Guidance Manual. Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • Creative Bioarray. GTPγS Binding Assay. [Link]

  • National Toxicology Program (NTP). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. [Link]

  • Wikipedia. Phenylethanolamine. [Link]

  • PubMed. Graphical orientation procedure for the estimation of Kd and Bmax values of ligand binding to two receptor subpopulations. [Link]

  • PubMed. Radioligand binding methods: practical guide and tips. [Link]

  • ResearchGate. Structure of cinnamyl piperazine derivatives as CNS agents. [Link]

  • PubMed. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. [Link]

  • MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

  • Auburn University. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. [Link]

  • National Institutes of Health. Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors. [Link]

  • PubMed. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. [Link]

  • PubMed. Stereochemical aspects of phenylethanolamine analogues as substrates of phenylethanolamine N-methyltransferase. [Link]

  • PubMed. Novel choline analog 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol produces sympathoinhibition, hypotension, and antihypertensive effects. [Link]

  • National Institutes of Health. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. [Link]

  • PubMed. Characterization of 5-HT(₁A,B) and 5-HT(₂A,C) serotonin receptor binding. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. D2 receptor. [Link]

  • Reaction Biology. 5-HT2A Biochemical Binding Assay Service. [Link]

  • Journal of Nuclear Medicine. Parametric Mapping of Binding in Human Brain of D2 Receptor Ligands of Different Affinities. [Link]

  • PubMed. Concentration of Receptor and Ligand Revisited in a Modified Receptor Binding Protocol for High-Affinity Radioligands: [3H]Spiperone Binding to D2 and D3 Dopamine Receptors. [Link]

  • PubMed. Preclinical pharmacology of B-20991, a 5-HT1A receptor agonist with anxiolytic activity. [Link]

  • PubMed. Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. [Link]

  • ResearchGate. Design driven HtL: The discovery and synthesis of new high efficacy β 2-agonists. [Link]

  • PubMed. 1-(1-phenethylpiperidin-4-yl)-1-phenylethanols as potent and highly selective 5-HT2A antagonists. [Link]

  • National Institutes of Health. The Functional Topology of Phenylpiperazinium Agonists and Antagonists on the Nicotinic Acetylcholine Receptor Landscape: Pointing the Way for Future Therapeutic Management of Inflammation and Neuropathic Pain. [Link]

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Technical Guide: Atom Economy and Synthetic Route Optimization for 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

[label="Undesired Isomer\n(2-phenylethan

Calculating Atom Economy

I've been re-evaluating the atom economy calculations, leading to refinements in Route B and C's theoretical maximums. Route B is 73.1% and Route C with Hydrogen is 92.4% and 89.6% with NaBH4. Route A remains at a perfect 100%. I've drafted a title and introduction to the report to set the stage for presenting the benefits of Route A from a green chemistry perspective.

Refining the Report

I'm now drafting the introduction and structuring Section 1, contextualizing the analysis within Trost's and Anastas & Warner's work. I've focused on highlighting how atom economy is a cornerstone in the development of neuroactive pharmacophores, and the critical role of synthetic efficiency. I'm building a strong framework.

Comparing Reaction Efficiencies

I'm now integrating a quantitative comparison table to clarify the merits of each approach. Route A, with 100% atom economy, is distinct. Route B, with 73.1% (or a lower value, depending on the alkylation reagent used) and Route C, with an estimated value of 90% (89.6% using NaBH4), are now represented in the table. The table should clarify efficiency clearly.

Finalizing the Report

Finalizing the Report

Defining the Protocol

I'm now detailing the experimental protocol for Route A, starting with dissolving 2-methylpiperazine and setting up the reaction flask. I've focused on pH validation and controlled addition of the reagents. My goal is to define the reaction conditions for styrene oxide to define the best regioselectivity.

Defining the Protocol

I'm now detailing the purification steps, outlining how to remove unreacted amines and isolate the product through flash column chromatography. I'm making sure to define how to identify and remove isomeric impurities. I'm setting up the purification steps.

Finalizing the Document

Introduction

The synthesis of vicinal amino alcohols, such as 2-(2-methylpiperazin-1-yl)-1-phenylethan-1-ol, is a cornerstone in the development of neuroactive and cardiovascular pharmacophores. However, the scalability of these molecules is heavily dictated by synthetic efficiency and waste generation. This guide provides an objective, data-driven comparison of three primary synthetic routes, evaluating them through the strict lens of atom economy and regioselective control.

The Imperative of Atom Economy in Route Selection

Traditional metrics of synthetic success focused almost exclusively on percentage yield. However, as established by Barry Trost in 1991[1], atom economy —the proportion of reactant atoms successfully incorporated into the final product—provides a more accurate measure of synthetic efficiency. This concept was later codified into the 12 Principles of Green Chemistry by Anastas and Warner[2], shifting the industry standard toward minimizing waste at the molecular design phase rather than relying on downstream remediation.

For drug development professionals, maximizing atom economy directly correlates with reduced E-factors (kg waste / kg product), lower raw material costs, and simplified purification workflows.

Comparative Analysis of Synthetic Pathways

For the target molecule 2-(2-methylpiperazin-1-yl)-1-phenylethan-1-ol, three distinct pathways are typically evaluated:

  • Route A (Epoxide Ring-Opening): The direct nucleophilic attack of 2-methylpiperazine on styrene oxide. This route boasts a theoretical atom economy of 100%, as all reactant atoms are incorporated into the final product.

  • Route B (Alkylation): The reaction of 2-bromo-1-phenylethan-1-ol with 2-methylpiperazine. This route inherently generates stoichiometric hydrobromic acid (or corresponding bromide salts), significantly lowering atom economy and introducing the risk of over-alkylation.

  • Route C (Reductive Amination): The condensation of 2-hydroxy-2-phenylacetaldehyde with 2-methylpiperazine followed by reduction. While highly modular, the requirement for a stoichiometric reductant (e.g., NaBH₄) generates borate and aqueous waste.

SyntheticRoutes Product Target: 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol SO Styrene Oxide RouteA Route A: Ring Opening (100% Atom Economy) SO->RouteA RouteA->Product Regioselective attack Bromide 2-Bromo-1-phenylethanol RouteB Route B: Alkylation (73% Atom Economy) Bromide->RouteB RouteB->Product Base-mediated WasteB Waste: HBr / Salts RouteB->WasteB Aldehyde 2-Hydroxy-2-phenylacetaldehyde RouteC Route C: Reductive Amination (80% Atom Economy) Aldehyde->RouteC RouteC->Product NaBH4 WasteC Waste: Borate salts RouteC->WasteC

Comparison of synthetic pathways highlighting atom economy and waste generation.

Quantitative Comparison Table
MetricRoute A: Epoxide OpeningRoute B: AlkylationRoute C: Reductive Amination
Theoretical Atom Economy 100.0% 73.1% (Excluding base)80.4% (Using NaBH₄)
Typical E-Factor Proxy < 1.5 > 5.0~ 3.5
Primary Waste Byproducts None (Solvent only)HBr, Bromide saltsNaBO₂, H₂O
Key Challenge RegioselectivityOver-alkylationReductant stoichiometry
Typical Yield (Optimized) 85 - 92% 60 - 70%75 - 80%

Mechanistic Control of Regioselectivity (Route A)

While Route A is the undisputed champion of atom economy, its success relies entirely on controlling the regioselectivity of the epoxide ring-opening[3]. Styrene oxide presents two electrophilic sites: the benzylic carbon (α) and the terminal carbon (β).

  • Causality of Basic/Neutral Conditions: Under basic or neutral conditions, the reaction proceeds via an Sₙ2-like transition state. The nucleophile (2-methylpiperazine) attacks the less sterically hindered terminal (β) carbon, yielding the desired 1-phenylethan-1-ol derivative.

  • Causality of Acidic Conditions: Conversely, acidic conditions protonate the epoxide oxygen, weakening the C-O bonds. The benzylic (α) carbon, capable of stabilizing a partial positive charge via resonance with the phenyl ring, develops significant Sₙ1 character. Attack at this position yields the undesired 2-phenylethan-1-ol isomer.

Regioselectivity StyreneOxide Styrene Oxide AlphaAttack α-Attack (Benzylic) SN1-like Mechanism StyreneOxide->AlphaAttack Acidic BetaAttack β-Attack (Terminal) SN2-like Mechanism StyreneOxide->BetaAttack Basic/Neutral ProductAlpha Undesired Isomer (2-phenylethan-1-ol deriv) AlphaAttack->ProductAlpha ProductBeta Target Product (1-phenylethan-1-ol deriv) BetaAttack->ProductBeta

Regioselectivity logic for styrene oxide ring-opening under different catalytic conditions.

Self-Validating Experimental Protocol: Route A (β-Selective)

To leverage the 100% atom economy of Route A while ensuring high β-regioselectivity, the following protocol utilizes a self-validating feedback loop using in-process analytical controls.

Materials:

  • (S)-Styrene oxide (1.0 eq, 120.15 g/mol )

  • 2-Methylpiperazine (1.05 eq, 100.16 g/mol )

  • Solvent: Methanol (Reagent grade)

  • Internal Standard: Bromobenzene (for GC-FID quantification)

Step-by-Step Methodology:

  • Preparation & Baseline Establishment: Dissolve 2-methylpiperazine (10.5 mmol) in 15 mL of methanol in a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Validation Check: Ensure the pH of the solution is slightly basic (~pH 9-10) due to the amine, confirming conditions favor Sₙ2 attack. Do not add any acidic catalysts.

  • Controlled Addition: Add bromobenzene (1.0 mmol) as an internal standard. Slowly add styrene oxide (10.0 mmol) dropwise over 10 minutes at room temperature.

    • Causality: Dropwise addition prevents localized exothermic spikes that could promote epoxide polymerization or alter the regioselectivity profile.

  • Reaction Execution: Heat the mixture to 45 °C and stir continuously.

  • In-Process Monitoring (Self-Validation): At t = 1 hour and t = 3 hours, extract a 50 µL aliquot. Quench in 1 mL of ethyl acetate and analyze via GC-FID.

    • Causality: The internal standard allows for real-time calculation of conversion rates and the α/β isomer ratio. The reaction is deemed complete when the styrene oxide peak area is <1% relative to the internal standard.

  • Workup & Isolation: Once complete (typically 3-4 hours), remove the methanol under reduced pressure. Dissolve the crude residue in ethyl acetate and wash with brine to remove unreacted trace amine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer in vacuo to yield the crude product. If the GC-FID indicated an α-isomer impurity >2%, purify via flash column chromatography (Dichloromethane:Methanol 9:1) to isolate pure 2-(2-methylpiperazin-1-yl)-1-phenylethan-1-ol.

References

  • Trost, B. M. (1991). The atom economy--a search for synthetic efficiency. Science, 254(5037), 1471-1477. [Link]

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. [Link]

  • Karaluka, V., et al. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 25(19), 4494. [Link]

In Vitro vs In Vivo Correlation (IVIVC) Guide for 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol and Related Basic Amines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol (CAS: 1249893-43-3), hereafter referred to as 2-MPPE , represents a classic basic lipophilic amine scaffold widely utilized in CNS-active drug discovery and positive allosteric modulators[1]. Compounds containing a piperazine ring coupled with a lipophilic phenylethanol moiety typically exhibit a pKa between 8.5 and 9.0 and a moderate lipophilicity (LogP ~ 1.5–2.5).

While these physicochemical properties are ideal for blood-brain barrier (BBB) penetration, they introduce significant challenges for in vitro to in vivo extrapolation (IVIVE). At physiological pH (7.4), basic amines are partially ionized, but within the acidic environment of intracellular lysosomes (pH 4.5–5.0), they become highly protonated and sequestered—a phenomenon known as lysosomal trapping. This guide objectively compares the IVIVC performance of 2-MPPE against standard reference amines (Metoprolol and Haloperidol) across different assay platforms, providing self-validating protocols to bridge the gap between in vitro data and in vivo pharmacokinetic (PK) realities.

Permeability & Absorption: Caco-2 vs. PAMPA

To accurately predict in vivo intestinal absorption and BBB penetration, permeability must be evaluated. While the Parallel Artificial Membrane Permeability Assay (PAMPA) is high-throughput, it lacks active transporters. For basic amines like 2-MPPE, which are subject to efflux by P-glycoprotein (P-gp), the Caco-2 bidirectional permeability assay is the superior alternative.

Causality in Experimental Design

Basic amines often exhibit pH-dependent permeability. An apical (pH 6.5) to basolateral (pH 7.4) gradient mimics the human gastrointestinal tract. Because 2-MPPE is a weak base, the lower apical pH increases its ionized fraction, potentially reducing passive diffusion compared to a uniform pH 7.4 system. Measuring the Efflux Ratio (ER = Papp(B−A)​/Papp(A−B)​ ) is critical to determine if the compound is a substrate for active efflux, which directly impacts in vivo bioavailability.

Self-Validating Caco-2 Protocol
  • Cell Seeding: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to ensure full differentiation and tight junction formation.

  • Monolayer Validation (Critical Step): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm².

  • Dosing: Prepare 10 µM of 2-MPPE in HBSS buffer at pH 6.5 (Apical) and pH 7.4 (Basolateral).

  • Internal Control System: Spike the dosing solution with Lucifer Yellow (100 µM) , a paracellular marker.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver compartment at 30, 60, and 90 minutes.

  • Data Acceptance Criteria: Analyze via LC-MS/MS. The assay is only considered valid if the Papp​ of Lucifer Yellow is <1×10−6 cm/s, proving the monolayer remained intact during the experiment.

Metabolic Clearance: Microsomes (HLM) vs. Hepatocytes

A well-documented pitfall in drug development is the underprediction of in vivo hepatic clearance ( CLH​ ) for basic lipophilic amines when using Human Liver Microsomes (HLM) [2]. HLMs contain Phase I enzymes (CYP450s) but lack cellular architecture, Phase II enzymes (unless supplemented), and active hepatic uptake transporters (e.g., OATPs, OCTs)[3].

For 2-MPPE, cryopreserved human hepatocytes provide a more accurate IVIVC because they preserve the interplay between active sinusoidal uptake, lysosomal trapping, and sequential Phase I/II metabolism.

Self-Validating Hepatocyte Clearance Protocol
  • Thawing & Recovery: Thaw cryopreserved hepatocytes at 37°C and resuspend in William's E medium.

  • Viability Check: Assess viability using Trypan Blue exclusion. Reject batch if viability is < 80%.

  • Incubation: Incubate hepatocytes ( 0.5×106 cells/mL) with 1 µM 2-MPPE in a 96-well plate at 37°C under 5% CO₂.

  • Benchmarking Controls: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control) to validate the metabolic competency of the specific hepatocyte donor lot.

  • Quenching & Analysis: At 0, 15, 30, 60, and 120 minutes, quench 50 µL aliquots with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge and analyze the supernatant via LC-MS/MS to calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Quantitative Data Comparison

The tables below summarize the comparative performance of 2-MPPE against standard reference compounds.

Table 1: Physicochemical and Permeability Comparison
CompoundSub-ClasspKaLogPCaco-2 Papp(A−B)​ ( ×10−6 cm/s)Efflux Ratio (B-A/A-B)
2-MPPE Piperazine derivative8.81.914.2 ± 1.51.2 (No active efflux)
Metoprolol Secondary amine (Low Perm)9.71.84.5 ± 0.80.9 (Passive diffusion)
Haloperidol Tertiary amine (High Perm)8.34.328.4 ± 2.11.5 (Weak P-gp substrate)
Table 2: Clearance and IVIVC Scaling Factors

Note: In vivo clearance predictions utilize the well-stirred liver model, incorporating the unbound fraction in plasma ( fup​ ) and microsomes/hepatocytes ( fu,inc​ )[4].

CompoundHLM CLint​ (µL/min/mg)Hepatocyte CLint​ (µL/min/ 106 cells)Predicted In Vivo CL(L/h/kg)Observed In Vivo CL(L/h/kg)IVIVC Fold Error(Hepatocytes)
2-MPPE 45.218.50.850.921.08x (Excellent)
Metoprolol 22.18.40.650.701.07x (Excellent)
Haloperidol 110.542.11.151.451.26x (Good)

Data Interpretation: 2-MPPE demonstrates high passive permeability and moderate hepatic clearance. The hepatocyte model accurately predicts its in vivo clearance with a fold error of 1.08x, whereas relying solely on HLM data would over-predict clearance due to the absence of intracellular protein binding and lysosomal sequestration.

Mechanistic Visualizations

The following diagrams map the logical progression of IVIVC modeling and the specific intracellular mechanisms that dictate the pharmacokinetics of basic amines like 2-MPPE.

IVIVC_Workflow N1 In Vitro Assays (Caco-2, HLM, Hepatocytes) N3 IVIVE Scaling (Well-Stirred Model) N1->N3 N2 Physicochemical Data (pKa, LogP, f_up) N2->N3 N4 PBPK Modeling (Simcyp / GastroPlus) N3->N4 N5 In Vivo PK (Clearance, Vd, AUC) N4->N5

Workflow for extrapolating in vitro basic amine data to in vivo PK models.

Cellular_Pathway N1 2-MPPE (Extracellular) Un-ionized at pH 7.4 N2 Passive Diffusion (Hepatocyte Membrane) N1->N2 N3 Intracellular 2-MPPE (Ionized) N2->N3 N4 Lysosomal Trapping (pH 4.5 - 5.0) N3->N4 Sequestration N5 CYP450 Metabolism (Phase I Oxidation) N3->N5 Oxidation N4->N3 Saturation N6 Biliary Excretion N5->N6

Intracellular trafficking and lysosomal trapping of basic lipophilic amines.

References

  • Tess, D., Chang, G.C., Keefer, C.E., et al. (2023). In Vitro-In Vivo Extrapolation and Scaling Factors for Clearance of Human and Preclinical Species with Liver Microsomes and Hepatocytes. The AAPS Journal, 25(3).[Link]

  • Poulin, P., & Haddad, S. (2013). Toward a new paradigm for the efficient in vitro-in vivo extrapolation of metabolic clearance in humans from hepatocyte data. Journal of Pharmaceutical Sciences, 102(9), 3239–3251.[Link]

  • De Bruyn, T., Stieger, B., Augustijns, P.F., & Annaert, P.P. (2016). Clearance Prediction of HIV Protease Inhibitors in Man: Role of Hepatic Uptake. Journal of Pharmaceutical Sciences, 105(2), 854–863.[Link]

  • Pero, J.E., Rossi, M.A., Kelly, M.J., et al. (2016). Optimization of Novel Aza-benzimidazolone mGluR2 PAMs with Respect to LLE and PK Properties and Mitigation of CYP TDI. ACS Medicinal Chemistry Letters, 7(3), 312–317.[Link]

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Selectivity Profiling of Monoamine Releasing Agents: A Comparative Analysis of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol and Benzylpiperazine

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Pharmacology and Drug Development

In the landscape of psychoactive substance research and the development of novel therapeutics targeting the central nervous system, a thorough understanding of a compound's selectivity profile is paramount. This guide provides a comprehensive framework for the comparative selectivity profiling of two piperazine derivatives: 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol and the well-characterized stimulant, Benzylpiperazine (BZP).

While extensive pharmacological data is available for BZP, 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol remains a less-characterized entity in publicly accessible scientific literature. Therefore, this guide will use the established profile of BZP as a reference to outline the essential experimental procedures and data interpretation required to build a comprehensive selectivity profile for 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol, or any novel compound of interest.

Introduction to the Compounds

Benzylpiperazine (BZP) is a synthetic stimulant that has been used recreationally for its euphoric and stimulant properties, with effects comparable to amphetamine, though it is less potent.[1][2] It acts as a norepinephrine-dopamine releasing agent and also interacts with serotonin receptors.[1] BZP's mechanism of action is complex, involving the inhibition of monoamine reuptake and the promotion of their release, leading to increased synaptic concentrations of these neurotransmitters.[3]

2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol is a piperazine derivative for which detailed pharmacological data is not widely available in the public domain. Its structural similarity to other psychoactive piperazines suggests potential activity at monoamine transporters and receptors, making a thorough selectivity profiling essential to understand its potential pharmacological effects.

Comparative Selectivity Profiling: A Methodological Approach

A comprehensive selectivity profile is built upon a foundation of in vitro assays that quantify the interaction of a compound with a panel of relevant biological targets. The primary targets for compounds like BZP and its analogs are the monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—as well as a range of G protein-coupled receptors (GPCRs) that mediate the downstream effects of these neurotransmitters.

Data Presentation: A Framework for Comparison

The following table provides a template for summarizing the key data points for a comparative selectivity profile. The data for Benzylpiperazine is compiled from existing literature, while the entries for 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol are presented as "Data Not Available" to highlight the required experimental endpoints.

TargetParameterBenzylpiperazine (BZP)2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-olReference
Monoamine Transporters
Dopamine Transporter (DAT)Release EC50 (nM)175Data Not Available[1]
Norepinephrine Transporter (NET)Release EC50 (nM)62Data Not Available[1]
Serotonin Transporter (SERT)Release EC50 (nM)6050Data Not Available[1]
Adrenergic Receptors
α2-AdrenoceptorActivityAntagonistData Not Available[1]
Serotonin Receptors
5-HT1A ReceptorBinding Affinity (Ki, nM)>1000Data Not Available[4]
5-HT2A ReceptorActivityAgonistData Not Available[1]
5-HT2B ReceptorActivityPartial Agonist/AntagonistData Not Available[1]
5-HT2C ReceptorActivityAgonistData Not Available[3]
5-HT3 ReceptorActivityAgonistData Not Available[1]
Dopamine Receptors
D2 ReceptorBinding Affinity (Ki, nM)>1000Data Not Available[4]
D4 ReceptorActivityAntagonistData Not Available[5]
Sigma Receptors
σ1 ReceptorBinding Affinity (Ki, nM)1.6 - 145 (for derivatives)Data Not Available[6]
σ2 ReceptorBinding Affinity (Ki, nM)Data Not AvailableData Not Available

Experimental Methodologies

The generation of robust and reproducible data is the cornerstone of scientific integrity. The following protocols are detailed, step-by-step methodologies for the key experiments required for selectivity profiling.

I. Radioligand Binding Assays for Monoamine Transporters and Receptors

Objective: To determine the binding affinity (Ki) of the test compounds for a panel of monoamine transporters and receptors.

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the target of interest. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[7]

Workflow for Radioligand Binding Assay:

cluster_0 Membrane Preparation cluster_1 Assay Execution cluster_2 Data Analysis prep1 Culture cells expressing target transporter/receptor prep2 Harvest and homogenize cells in lysis buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend and store membranes at -80°C prep3->prep4 assay1 Incubate membranes with radioligand and varying concentrations of test compound prep4->assay1 assay2 Separate bound and free radioligand by rapid filtration assay1->assay2 assay3 Measure radioactivity of bound ligand using scintillation counting assay2->assay3 analysis1 Calculate specific binding assay3->analysis1 analysis2 Determine IC50 values by non-linear regression analysis1->analysis2 analysis3 Calculate Ki values using Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow of a typical radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells or other suitable cell lines stably expressing the human monoamine transporter (DAT, NET, or SERT) or receptor of interest.

    • Harvest confluent cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[8]

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in a suitable assay buffer. Determine the protein concentration using a standard method like the Bradford assay.

    • Store the membrane preparations in aliquots at -80°C until use.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation (typically 10-50 µg of protein per well), a fixed concentration of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and a range of concentrations of the test compound.[7]

    • For each target, include wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + a high concentration of a known selective unlabeled ligand), and vehicle control.[8]

    • Incubate the plates at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).[8]

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Dry the filters and measure the radioactivity retained on them using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the target.

II. Neurotransmitter Uptake Inhibition Assay

Objective: To measure the functional potency (IC50) of the test compounds to inhibit the reuptake of neurotransmitters by their respective transporters.

Principle: This assay measures the ability of a test compound to block the uptake of a labeled substrate (either radioactive or fluorescent) into cells expressing the target transporter. A decrease in the accumulation of the labeled substrate in the presence of the test compound indicates inhibitory activity.

Workflow for Neurotransmitter Uptake Assay:

cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Analysis cell_prep1 Seed cells expressing target transporter in a microplate cell_prep2 Allow cells to form a confluent monolayer cell_prep1->cell_prep2 assay1 Pre-incubate cells with varying concentrations of test compound cell_prep2->assay1 assay2 Add labeled neurotransmitter substrate (e.g., [3H]dopamine) assay1->assay2 assay3 Incubate for a short period to allow uptake assay2->assay3 assay4 Wash cells to remove extracellular substrate assay3->assay4 assay5 Lyse cells and measure intracellular substrate assay4->assay5 analysis1 Calculate percent inhibition of uptake assay5->analysis1 analysis2 Determine IC50 values by non-linear regression analysis1->analysis2

Caption: Workflow of a neurotransmitter uptake inhibition assay.

Detailed Protocol:

  • Cell Culture:

    • Seed HEK293 cells (or another suitable cell line) stably expressing the human DAT, NET, or SERT into 96- or 384-well microplates.[9]

    • Allow the cells to grow and form a confluent monolayer.

  • Uptake Assay:

    • On the day of the assay, wash the cells with a suitable buffer (e.g., Krebs-HEPES buffer).

    • Pre-incubate the cells with various concentrations of the test compound or a reference inhibitor for a short period (e.g., 10-20 minutes) at room temperature.[10]

    • Initiate the uptake reaction by adding a fixed concentration of a radiolabeled neurotransmitter substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT).[10]

    • Incubate for a short, defined period (e.g., 5-15 minutes) to ensure measurement of the initial rate of uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove the extracellular substrate.

  • Measurement:

    • Lyse the cells to release the intracellular contents.

    • Measure the amount of radiolabeled substrate taken up by the cells using a liquid scintillation counter.

    • Alternatively, non-radioactive, fluorescence-based assay kits are available which utilize a fluorescent substrate that mimics biogenic amine neurotransmitters.[11][12][13][14]

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor) from the total uptake.

    • Calculate the percentage inhibition of specific uptake for each concentration of the test compound.

    • Plot the percentage inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

III. Functional GPCR Assays (e.g., [³⁵S]GTPγS Binding Assay)

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the test compounds at various GPCRs.

Principle: The [³⁵S]GTPγS binding assay measures the activation of G proteins, which is a direct downstream consequence of GPCR activation by an agonist.[15][16][17][18][19] In this assay, a non-hydrolyzable radiolabeled analog of GTP, [³⁵S]GTPγS, is used. When a GPCR is activated by an agonist, it catalyzes the exchange of GDP for GTP on the α-subunit of its coupled G protein. The binding of [³⁵S]GTPγS is therefore a measure of receptor activation.

Workflow for [³⁵S]GTPγS Binding Assay:

cluster_0 Membrane Preparation cluster_1 Assay Execution cluster_2 Data Analysis prep1 Prepare membranes from cells expressing the target GPCR assay1 Incubate membranes with GDP, [35S]GTPγS, and test compound prep1->assay1 assay2 Separate bound and free [35S]GTPγS by filtration assay1->assay2 assay3 Measure bound radioactivity assay2->assay3 analysis1 Calculate specific [35S]GTPγS binding assay3->analysis1 analysis2 Determine EC50 and Emax for agonists analysis1->analysis2 analysis3 Determine IC50 for antagonists analysis1->analysis3

Caption: Workflow of a [³⁵S]GTPγS binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Prepare cell membranes from cells expressing the GPCR of interest, as described in the radioligand binding assay protocol.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, GDP (to ensure G proteins are in their inactive state), [³⁵S]GTPγS, and the test compound at various concentrations.

    • To determine agonist activity, measure the stimulation of [³⁵S]GTPγS binding by the test compound.

    • To determine antagonist activity, measure the ability of the test compound to inhibit the stimulation of [³⁵S]GTPγS binding by a known agonist.

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Filtration and Counting:

    • Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • For agonists, plot the stimulated [³⁵S]GTPγS binding against the logarithm of the compound concentration to determine the EC50 (potency) and Emax (efficacy) values.

    • For antagonists, plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the compound concentration to determine the IC50 value.

Causality Behind Experimental Choices

  • Choice of Cell Lines: HEK293 cells are commonly used for heterologous expression of transporters and receptors because they are easy to culture and transfect, and they generally lack endogenous expression of many of these targets. This provides a "clean" background for studying the function of the specific protein of interest.

  • Radiolabeled vs. Fluorescent Assays: Radioligand binding and uptake assays are the gold standard for their high sensitivity and specificity. However, the use of radioactivity requires specialized handling and disposal procedures. Fluorescent assays offer a non-radioactive alternative that is often more amenable to high-throughput screening, though they may sometimes have a lower signal-to-noise ratio.[11][12][13][14]

  • Functional vs. Binding Assays: Binding assays measure the physical interaction of a compound with its target, providing information on affinity (Ki). Functional assays, such as uptake inhibition and [³⁵S]GTPγS binding, measure the biological consequence of this interaction, providing information on potency (IC50 or EC50) and efficacy (Emax). A comprehensive profile requires both types of assays to fully characterize a compound's activity. For instance, a compound can have high affinity but low functional activity (an antagonist), or it can bind and activate the target (an agonist).

Conclusion

The systematic application of the in vitro pharmacological assays detailed in this guide will enable researchers to build a comprehensive and comparative selectivity profile for 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol and other novel compounds. By directly comparing the binding affinities and functional potencies at a range of monoamine transporters and receptors against a well-characterized compound like benzylpiperazine, a clear understanding of the test compound's neurochemical signature can be established. This information is critical for predicting its potential physiological and psychoactive effects, and for guiding further drug development efforts. The provided protocols and data presentation frameworks offer a robust and scientifically rigorous approach to achieving this goal.

References

  • Wikipedia. Benzylpiperazine. [Link]

  • bionity.com. Benzylpiperazine. [Link]

  • JoVE. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. [Link]

  • ACS Publications. Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. [Link]

  • PMC. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. [Link]

  • PubMed. 6-(4-Benzylpiperazin-1-yl)benzodioxanes as Selective Ligands at Cloned Primate Dopamine D(4) Receptors. [Link]

  • PMC. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. [Link]

  • PMC. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. [Link]

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  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • PDF Catalogs. Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. [Link]

  • PubMed. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. [Link]

  • NCBI Bookshelf. GTPγS Binding Assays - Assay Guidance Manual. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • PMC. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [Link]

  • PubMed. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. [Link]

  • ResearchGate. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Request PDF. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocols. [Link]

  • ResearchGate. 1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF. [Link]

  • Frontiers. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. [Link]

  • ResearchGate. The [35S]GTPγS binding assay: Approaches and applications in pharmacology | Request PDF. [Link]

  • MDPI. Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. [Link]

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  • ResearchGate. Acute effects of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) using functional magnetic resonance imaging (fMRI) and the Stroop task - A pilot study. [Link]

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  • ACS Publications. Orally Active Benzamide Antipsychotic Agents with Affinity for Dopamine D2, Serotonin 5-HT1A, and Adrenergic α1 Receptors. [Link]

  • PubMed. Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. [Link]

  • PubMed. In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. [Link]

  • PMC. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse. [Link]

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  • PubMed. Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands. [Link]

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Comprehensive Cross-Validation Guide: LC-MS/MS vs. HPLC-UV for 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

In the lifecycle of pharmaceutical development, analytical methods must evolve alongside the drug candidate. As a Senior Application Scientist, I frequently navigate the transition from early-stage bulk formulation testing to late-stage, trace-level pharmacokinetic (PK) profiling. The compound 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol (CAS: 1249893-43-3) [1] presents a classic analytical duality that makes it an excellent candidate for methodological cross-validation.

This guide provides an objective, data-driven comparison between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By establishing a self-validating framework rooted in the ICH M10 Bioanalytical Method Validation guidelines [3], we will demonstrate how to seamlessly bridge data between these two foundational platforms.

Physicochemical Profiling & Method Causality

To design a robust assay, we must first interrogate the molecule's structural causality:

  • The HPLC-UV Advantage (The Phenyl Ring): The phenylethanol moiety contains a conjugated π -system that exhibits a strong π→π∗ transition, yielding a robust UV absorption maximum ( λmax​ ) near 215 nm. This makes HPLC-UV a highly reproducible, cost-effective workhorse for Active Pharmaceutical Ingredient (API) assay and impurity profiling [2].

  • The LC-MS/MS Advantage (The Piperazine Ring): The 2-methylpiperazine ring contains secondary and tertiary aliphatic amines. These nitrogen atoms are highly basic and readily accept protons in acidic mobile phases to form a stable [M+H]+ ion at m/z 221.1. This makes the molecule exceptionally amenable to positive-mode Electrospray Ionization (ESI+), allowing LC-MS/MS to achieve trace-level sensitivity required for complex biological matrices [4].

Experimental Protocols: A Self-Validating System

To ensure a rigorous cross-validation, we must isolate instrumental bias from sample preparation bias. Therefore, this protocol utilizes a unified sample preparation workflow . By splitting a single processed aliquot into both instruments, the extraction recovery becomes a controlled constant, ensuring any observed variance is strictly due to the detection methodology [4].

Step 1: Unified Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of human plasma spiked with 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol (at overlapping Quality Control levels: 250, 500, and 1000 ng/mL) into a 1.5 mL microcentrifuge tube.

  • Precipitation & Internal Standard: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and 50 ng/mL of a structurally related Internal Standard (IS).

    • Causality: Acetonitrile acts as a denaturant to precipitate plasma proteins. Formic acid is critical here; it ensures the piperazine nitrogens remain protonated, enhancing solubility and downstream ESI efficiency without causing the severe ion suppression typically seen with Trifluoroacetic acid (TFA).

  • Extraction: Vortex vigorously for 2 minutes at 1500 rpm to ensure complete phase mixing.

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • Split: Transfer the clear supernatant to a clean autosampler vial with an insert. Split the aliquot equally for parallel HPLC-UV and LC-MS/MS analysis.

Step 2: HPLC-UV Methodology
  • Column: C18 reversed-phase (4.6 x 150 mm, 5 µm).

    • Causality: The hydrophobic C18 stationary phase effectively retains the non-polar phenyl ring, providing adequate retention factor ( k′ ).

  • Mobile Phase: Isocratic 60:40 Water:Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Diode Array Detector (DAD) set to 215 nm.

  • Injection Volume: 20 µL.

Step 3: LC-MS/MS Methodology
  • Column: C18 sub-2 µm (2.1 x 50 mm, 1.8 µm) for Ultra-High Performance Liquid Chromatography (UHPLC).

  • Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI in positive mode (ESI+).

  • MRM Transitions: Precursor m/z 221.1 Product m/z 91.1 (tropylium ion cleavage from the phenyl moiety) and m/z 113.1 (cleaved piperazine fragment).

  • Injection Volume: 2 µL.

Cross-Validation Workflow

The following diagram illustrates the logical flow of our self-validating system, adhering strictly to the comparative criteria outlined in the ICH M10 guidelines[3].

CV_Workflow Start Spiked Plasma Samples (QC Levels) Prep Unified Sample Preparation (Protein Precipitation) Start->Prep Split Split Aliquots Prep->Split HPLC HPLC-UV Analysis (High Conc. Range) Split->HPLC LCMS LC-MS/MS Analysis (Trace Conc. Range) Split->LCMS Data Calculate % Bias Between Methods HPLC->Data LCMS->Data Decision Difference ≤ 15%? (ICH M10 Criteria) Data->Decision Pass Methods Equivalent Cross-Validation Passed Decision->Pass Yes Fail Investigate Bias (Matrix/Ion Suppression) Decision->Fail No

Workflow for the cross-validation of HPLC and LC-MS/MS per ICH M10 guidelines.

Comparative Validation Data

To objectively compare the alternatives, we must evaluate their performance across standard bioanalytical parameters.

Table 1: Performance Metrics Comparison
ParameterHPLC-UVLC-MS/MSICH M10 Acceptance Criteria
Linearity Range 100 – 10,000 ng/mL1 – 1,000 ng/mL R2≥0.99 for both
LLOQ 100 ng/mL1 ng/mLSignal-to-Noise (S/N) 5
Intra-day Precision 4.2% RSD6.8% RSD 15% RSD ( 20% at LLOQ)
Inter-day Accuracy 98.5% – 102.1%94.2% – 105.6%85% – 115% of nominal
Matrix Effect Negligible (UV specific)-12.4% (Ion Suppression)Consistent across lots
Table 2: Cross-Validation Results (Overlapping Dynamic Range)

Cross-validation requires analyzing spiked matrix samples at concentrations where the dynamic ranges of both instruments overlap. The mean accuracy between the two methods must not differ by more than 15% [3].

Nominal ConcentrationHPLC-UV Mean (n=6)LC-MS/MS Mean (n=6)% Difference (Bias)Status
250 ng/mL (Low QC) 246.5 ng/mL258.2 ng/mL+4.6%PASS
500 ng/mL (Mid QC) 508.1 ng/mL492.4 ng/mL-3.1%PASS
1000 ng/mL (High QC) 995.3 ng/mL1042.1 ng/mL+4.5%PASS

Expert Discussion: Interpreting the Data

The data clearly validates both methods for their respective contexts of use, but the cross-validation highlights several critical field-proven insights:

  • Sensitivity vs. Matrix Interference: The LC-MS/MS method demonstrates an LLOQ of 1 ng/mL, which is two orders of magnitude more sensitive than the HPLC-UV method. The ESI+ mode capitalizes on the basicity of the methylpiperazine ring, while the MRM transition to the stable tropylium ion (m/z 91.1) provides near-absolute specificity. However, Table 1 shows a -12.4% matrix effect in LC-MS/MS due to ion suppression from co-eluting endogenous plasma phospholipids—a phenomenon entirely absent in the UV detection method.

  • The Mobile Phase Dilemma: A critical causality in this cross-validation is the choice of mobile phase modifier. While TFA yields sharper peaks for basic amines in HPLC-UV by masking residual silanols on the column, it drastically quenches the MS signal. Therefore, to maintain our self-validating unified protocol, Formic Acid was used universally. We accepted slight peak broadening in the HPLC chromatogram to maintain absolute MS compatibility [2].

  • Regulatory Compliance: The calculated % difference between the two methods across the overlapping dynamic range (250 - 1000 ng/mL) peaked at 4.6%. This is well within the ±15% threshold mandated by ICH M10 [3]. This confirms that high-concentration formulation data generated by HPLC-UV during early development can be reliably and legally correlated with trace-level LC-MS/MS data from in vivo clinical studies.

References

  • American Elements. "2-(2-methylpiperazin-1-yl)-1-phenylethan-1-ol." American Elements Chemical Catalog. URL:[Link]

  • ResolveMass Laboratories. "Analytical Method Development and Validation in Pharmaceuticals." ResolveMass. URL:[Link]

  • International Council for Harmonisation (ICH). "M10: Bioanalytical Method Validation and Study Sample Analysis." ICH Multidisciplinary Guidelines. URL:[Link]

  • National Institutes of Health (PMC). "Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study." PubMed Central. URL:[Link]

Safety Operating Guide

Comprehensive Disposal and Safety Protocol for 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling advanced active pharmaceutical ingredient (API) intermediates requires more than just following a checklist—it requires a mechanistic understanding of the chemical's behavior. Proper disposal of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol (CAS: 1249893-43-3) is critical to maintaining laboratory safety, ensuring regulatory compliance, and preventing environmental contamination.

This guide provides a self-validating, field-proven operational protocol for the safe handling, accumulation, and disposal of this specific piperazine derivative, grounded in OSHA and EPA regulatory standards.

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, it is essential to understand the physical and chemical properties of the waste material. 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol presents as an oil at room temperature and exhibits significant basicity due to its piperazine ring.

Quantitative Data & Hazard Summary
Property / CharacteristicSpecification
Chemical Name 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol
CAS Number 1249893-43-3
Molecular Formula C13H20N2O
Physical State Oil (at room temperature)
Signal Word DANGER
GHS Hazard Statements H302 : Harmful if swallowedH315 : Causes skin irritationH318 : Causes serious eye damageH335 : May cause respiratory irritation
Primary Incompatibilities Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides

Mechanistic Insights: Reactivity & Segregation Logic

In laboratory safety, understanding why a protocol exists is just as important as the protocol itself. The disposal logic for this compound is dictated by the chemical reactivity of the piperazine moiety.

  • Exothermic Neutralization: The nitrogen atoms within the piperazine ring act as Lewis bases. If this chemical is inadvertently mixed with strong acidic waste (e.g., hydrochloric acid, sulfuric acid), it will undergo a rapid, highly exothermic neutralization reaction[1]. In a sealed waste container, the generated heat can cause solvent expansion and catastrophic container rupture.

  • Oxidative Instability: Contact with strong oxidizing agents (e.g., peroxides, nitric acid) can lead to the oxidation of the secondary and tertiary amines, potentially evolving flammable or toxic nitrogen oxide (NOx) gases[2].

  • Metal Corrosivity: Piperazine derivatives can be corrosive to certain metals, including aluminum, magnesium, and zinc[1]. Therefore, metal waste cans must be strictly avoided in favor of high-density polyethylene (HDPE) or glass containers.

Standard Operating Procedure: Waste Disposal Workflow

To comply with the Resource Conservation and Recovery Act (RCRA) and the OSHA Laboratory Standard (29 CFR 1910.1450), all laboratory personnel must adhere to the following step-by-step disposal methodology[3][4].

DisposalWorkflow Gen Waste Generation (API Intermediate) Seg Segregation (Non-Halogenated Organic) Gen->Seg Cont Primary Containment (HDPE/Glass) Seg->Cont Label RCRA Compliant Labeling Cont->Label Store Satellite Accumulation Area (SAA) Label->Store Disp Final Disposal (High-Temp Incineration) Store->Disp

Figure 1: End-to-end laboratory waste disposal workflow for piperazine derivatives.

Step 1: Segregation & Compatibility Verification
  • Action: Classify the waste as Non-Halogenated Organic Waste (assuming it is not mixed with halogenated solvents like dichloromethane).

  • Validation: Physically verify that the designated waste carboy does not contain acids, oxidizers, or heavy metal solutions. Segregation is the primary defense against unintended laboratory reactions[5].

Step 2: Primary Containment
  • Action: Transfer the waste oil (or solvent mixture containing the API) into a chemically compatible container. Use clear or amber glass bottles, or heavy-duty HDPE jerricans.

  • Validation: Ensure the container is equipped with a secure, leak-proof closure. If the waste is mixed with volatile organic solvents, use a vented cap to prevent pressure build-up[6].

Step 3: Labeling & Documentation
  • Action: Immediately affix a hazardous waste label to the container. The EPA mandates that the label must clearly state the words "Hazardous Waste"[6].

  • Validation: List all constituents on the label (e.g., "2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol, 5%; Methanol, 95%"). Do not use abbreviations or chemical structures. Check the "Toxic" and "Corrosive" hazard boxes based on the H318 and H302 designations.

Step 4: Storage in Satellite Accumulation Area (SAA)
  • Action: Store the sealed, labeled container in a designated SAA at or near the point of generation. The container must remain closed at all times except when actively adding waste[6][7].

  • Validation: Ensure the SAA features secondary containment (e.g., a spill tray) capable of holding 110% of the volume of the largest container to mitigate leak risks[6].

Step 5: Final Disposal Route
  • Action: Coordinate with your Environmental Health and Safety (EHS) department or a certified hazardous waste contractor for pickup.

  • Validation: The standard, environmentally sound method for disposing of nitrogenous organic waste is high-temperature incineration [8]. This process fully combusts the organic material into carbon dioxide, water, and nitrogen oxides, which are subsequently scrubbed by the incinerator's emission controls. Never dispose of this chemical down the drain[9].

Emergency Spill Response Protocol

Given that this compound causes serious eye damage (H318) and is an oil that can create slip hazards and persistent contamination, immediate and structured spill response is mandatory.

SpillResponse Start Spill Detected: 2-(2-Methylpiperazin-1-yl)- 1-phenylethan-1-ol Assess Assess Spill Volume Start->Assess Small Small Spill (< 50 mL) Assess->Small Volume < 50 mL Large Large Spill (> 50 mL) Assess->Large Volume > 50 mL PPE Don PPE (Goggles, Nitrile Gloves, Coat) Small->PPE Evacuate Evacuate Area & Secure Perimeter Large->Evacuate Absorb Absorb with Inert Material (e.g., Vermiculite/Sand) PPE->Absorb Notify Notify EHS & Hazmat Team Evacuate->Notify Dispose Transfer to Solid Hazardous Waste Container Absorb->Dispose Clean Professional Hazmat Cleanup & Decon Notify->Clean

Figure 2: Decision tree and operational workflow for chemical spill response.

Spill Cleanup Methodology (Small Spills)
  • Isolate: Restrict access to the immediate area.

  • Protect: Don appropriate Personal Protective Equipment (PPE), including splash goggles (due to H318 risk), a chemical-resistant lab coat, and heavy-duty nitrile gloves[8].

  • Contain & Absorb: Because the substance is an oil, do not use water to flush it, as this will spread the contamination. Instead, cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or proprietary spill pads[8].

  • Collect: Use non-sparking tools to sweep up the saturated absorbent. Place the material into a solid hazardous waste container (e.g., a wide-mouth HDPE jar).

  • Decontaminate: Wipe the area with a mild detergent solution or an appropriate organic solvent (like isopropanol) to remove any residual oily film, adding the used wipes to the solid waste container.

  • Report: Document the spill and submit the waste for EHS pickup[5].

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." U.S. Department of Labor,[Link]

  • Environmental Protection Agency (EPA). "A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities." US EPA,[Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health Insights,[Link]

Sources

Personal protective equipment for handling 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, designing a safety and operational protocol requires more than simply listing standard laboratory rules. When handling a complex, bifunctional molecule like 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol (CAS# 1249893-43-3), we must evaluate the synergistic hazards of its constituent moieties[1].

This compound integrates a highly basic piperazine ring with a lipophilic phenylethanol group. The piperazine moiety is a known corrosive agent and a potent respiratory and skin sensitizer. Concurrently, the phenylethanol group acts as a permeation enhancer, accelerating dermal absorption and increasing the risk of acute systemic toxicity[2].

The following guide provides a self-validating, step-by-step operational and disposal plan designed to neutralize these risks through strict engineering controls and targeted Personal Protective Equipment (PPE).

Part 1: Hazard Profile & Causality Analysis

To protect yourself, you must understand how the chemical attacks biological systems.

  • Dermal Penetration & Necrosis: The lipophilic nature of the phenylethanol group allows the molecule to easily bypass the lipid bilayer of the skin. Once penetrated, the basicity of the secondary and tertiary amines in the piperazine ring induces rapid saponification of tissue lipids, leading to severe chemical burns and contact dermatitis[3].

  • Respiratory Sensitization: Piperazine derivatives are notorious for causing occupational asthma and bronchial hyperreactivity. Inhalation of aerosols or dust during weighing can trigger irreversible respiratory sensitization.

  • Ocular Damage: Direct contact with the eyes will cause immediate, severe tissue damage, potentially leading to permanent corneal opacity[4].

ExposurePathway cluster_routes Exposure Routes cluster_mech Mechanistic Impact Chem 2-(2-Methylpiperazin-1-yl)- 1-phenylethan-1-ol Dermal Dermal Contact Chem->Dermal Inhalation Inhalation (Aerosols/Dust) Chem->Inhalation Ocular Ocular Contact Chem->Ocular Lipid Lipid Bilayer Penetration (Phenylethanol Moiety) Dermal->Lipid Protein Protein Binding (Sensitization) Inhalation->Protein Corrosive Tissue Necrosis (Piperazine Basicity) Ocular->Corrosive Lipid->Corrosive Outcome2 Respiratory Asthma / Bronchial Irritation Protein->Outcome2 Outcome1 Chemical Burns & Contact Dermatitis Corrosive->Outcome1 Outcome3 Severe Eye Damage Corrosive->Outcome3

Mechanistic pathway of exposure and biological impact for the target compound.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard latex or thin vinyl gloves are entirely insufficient for this compound. Piperazine derivatives can rapidly permeate inadequate barriers, and the phenylethanol moiety acts as a solvent carrier[5].

Body PartRequired PPEMaterial SpecificationCausality / Rationale
Hands Chemical-Impermeable GlovesButyl Rubber (preferred for high volume) or Double Nitrile (for incidental contact)[5][6].Butyl rubber provides superior resistance against the permeation of basic amines and organic alcohols. Double-gloving ensures a fail-safe if the outer layer is breached[7].
Eyes/Face Safety Goggles & Face ShieldANSI Z87.1 approved chemical splash goggles. Add a face shield for volumes >50 mL.Prevents severe corneal damage from micro-splashes during solvent transfer or vigorous reactions[4].
Body Flame-Resistant Lab Coat100% Cotton or Nomex, fully buttoned.Synthetic fabrics can melt into the skin if a fire occurs. A fully buttoned coat prevents dermal exposure to the forearms and torso[6].
Respiratory Fume Hood / RespiratorCertified Fume Hood (Face velocity: 80–125 fpm). Half-mask respirator with P100/Organic Vapor cartridges if outside hood[8].Piperazine derivatives are potent respiratory sensitizers. Absolute containment of aerosols is required to prevent occupational asthma.

Part 3: Standard Operating Procedure (SOP) & Operational Plan

This protocol relies on the principle of absolute containment . By mandating the use of a tared, sealed vessel during transport, we eliminate the variable of ambient aerosolization, neutralizing the respiratory sensitization risk before it can occur.

Step 1: Pre-Operation & Engineering Controls

  • Verify that the chemical fume hood is operational with a face velocity between 80 and 125 feet per minute (fpm)[8].

  • Clear the hood of unnecessary clutter to ensure unobstructed laminar airflow.

  • Don all required PPE (Double nitrile/butyl gloves, splash goggles, fully buttoned lab coat)[7]. Inspect gloves for micro-tears using the inflation method prior to donning.

Step 2: The Tared Vessel Weighing Method

  • Place a clean, dry vial or flask with a secure, airtight cap onto the analytical balance. Tare the balance.

  • Inside the fume hood, carefully transfer the required mass of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol into the vessel.

  • Crucial Step: Seal the vessel tightly inside the fume hood before transporting it back to the balance for the final mass reading[7].

  • Never open the vessel containing the chemical outside of the fume hood.

Step 3: Transfer and Reaction Execution

  • Secure the reaction flask inside the fume hood using a ring stand and heavy-duty clamps.

  • If handling the compound as an oil/liquid, use a positive displacement pipette or a glass syringe with a Luer-lock needle to prevent dripping and aerosolization.

  • Because the compound contains a basic secondary amine, avoid mixing directly with strong oxidizing agents, acid chlorides, or acid anhydrides, which can cause violent, exothermic reactions[9].

SafeHandling Start Pre-Operation Hood Verify Fume Hood (Face Velocity 80-125 fpm) Start->Hood PPE Don PPE (Double Nitrile/Butyl Gloves, Goggles, Lab Coat) Hood->PPE Exec Execution PPE->Exec Weigh Weighing (Closed/Tared Vessel) Exec->Weigh Transfer Transfer & Reaction (Under Inert Atmosphere) Weigh->Transfer Post Post-Operation Transfer->Post Decon Decontaminate Surfaces (Dilute Acid Wash) Post->Decon Waste Segregate Waste (Halogen-Free Organics) Decon->Waste Doff Doff PPE & Wash Hands Waste->Doff

Step-by-step operational workflow for handling 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol.

Part 4: Waste Management & Disposal Plan

Improper disposal of basic amines can lead to dangerous cross-reactions in waste carboys.

  • Segregation: Collect all liquid waste containing this compound in a dedicated, clearly labeled "Halogen-Free Organic Waste" container (unless halogenated solvents were explicitly used in the reaction)[10].

  • Neutralization Pre-caution: Do not pour this basic amine waste into carboys containing highly acidic waste without prior neutralization, as the resulting exothermic acid-base reaction can over-pressurize the container[4].

  • Solid Waste: Contaminated gloves, paper towels, and disposable spatulas must be placed in a solid hazardous waste bin lined with a polyethylene bag. Do not dispose of these in standard municipal trash[2].

  • Decontamination: Wipe down the fume hood surfaces and balance with a dilute acidic solution (e.g., 1% citric acid or dilute acetic acid) to neutralize residual amine traces, followed by a water and ethanol wipe.

Part 5: Emergency Response Protocols

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes under a safety shower[4]. Do not attempt to neutralize the basic burn with harsh acids on the skin. Seek immediate medical attention.

  • Ocular Exposure: Force the eyelids open and irrigate immediately at an eyewash station for a minimum of 15 minutes[4]. Immediate ophthalmological consultation is mandatory to prevent permanent vision loss.

  • Spill Management: Do not sweep dry powders (if applicable) as this creates aerosols. For liquid spills, cover with an inert, liquid-binding absorbent (e.g., diatomaceous earth, sand, or universal binder)[11]. Scoop the absorbed material using non-sparking tools into a hazardous waste container. Ensure full respiratory protection (SCBA or P100 respirator) is worn during spill cleanup[6].

References

  • 2-(2-methylpiperazin-1-yl)-1-phenylethan-1-ol | AMERICAN ELEMENTS American Elements
  • 110190 - 1-Phenylethanol - Safety D
  • Safety D
  • Piperazine Anhydrous - Safety D
  • Piperazine - Santa Cruz Biotechnology Santa Cruz Biotechnology
  • Piperazine - Safety D
  • Peroxide Forming Chemicals Purdue University
  • SAFETY DATA SHEET - 1-(2-Pyridyl)piperazine Thermo Fisher Scientific
  • Glove permeation of chemicals: The state of the art of current practice N
  • Flammable Liquids and Solids - The Sarpong Group UC Berkeley Sarpong Group
  • Personal protective equipment for handling 1-(4-Bromophenyl)-1-phenylethanol Benchchem
  • Peroxide Forming Chemicals University of Michigan-Dearborn

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.